molecular formula C9H14O3 B1353936 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde CAS No. 93245-98-8

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Cat. No.: B1353936
CAS No.: 93245-98-8
M. Wt: 170.21 g/mol
InChI Key: HFBULKBCEFQYCJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (CAS 93245-98-8) is a valuable spirocyclic compound offered with a purity of 95% and is supplied as a liquid . This molecule features a carbaldehyde functional group attached to the 8-position of a 1,4-dioxaspiro[4.5]decane skeleton, a structure that is widely recognized as the protected form of 4-oxocyclohexanecarbaldehyde . Its molecular formula is C9H14O3, and it has a molecular weight of 170.21 g/mol . The canonical SMILES representation for its structure is O=CC1CCC2(CC1)OCCO2 . This compound serves as a versatile and crucial building block in organic synthesis and medicinal chemistry research. The spirocyclic ketal system protects a ketone group, allowing for selective reactions and modifications at the aldehyde site . Researchers can leverage this aldehyde group for various transformations, including nucleophilic addition, reductive amination, and condensation reactions, to create diverse libraries of complex molecules. The 1,4-dioxaspiro[4.5]decane core is a common motif in the synthesis of more complex structures for pharmaceutical and material science applications . As a handling note, this product is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbaldehyde
Source PubChem
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InChI

InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBULKBCEFQYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432508
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93245-98-8
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-8-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

This compound is a bifunctional organic molecule of significant interest to researchers and professionals in drug development and materials science. Its unique spirocyclic structure, which incorporates a protected ketone in a cyclohexane ring, makes it a valuable synthetic intermediate.[1][2] The ethylene glycol ketal serves as a robust protecting group for the ketone at the 1-position of the cyclohexane ring, allowing for selective chemical transformations at the 4-position (numbered as position 8 in the spiro compound). This strategic protection is crucial for the synthesis of complex molecules where the ketone's reactivity needs to be masked during preceding synthetic steps.[2] The aldehyde functionality at the 8-position provides a versatile handle for a wide array of subsequent reactions, including but not limited to, reductive amination, Wittig reactions, and aldol condensations. Consequently, this compound serves as a key building block in the synthesis of pharmaceutical intermediates, liquid crystals, and various fine chemicals.[1][2][3]

This technical guide provides an in-depth exploration of a reliable and efficient synthetic route to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen methodologies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to its immediate precursor, the primary alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. The core of the synthesis, therefore, lies in the selective oxidation of this primary alcohol.

The synthesis of the precursor alcohol itself can be approached in a couple of ways. One common method involves the reduction of the corresponding ester, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, using a powerful reducing agent like lithium aluminum hydride.[4] An alternative and often more direct route starts with the ketal protection of a commercially available and suitably functionalized cyclohexane derivative, such as 4-hydroxycyclohexanone.[5]

This guide will focus on a two-step synthetic sequence commencing from 4-hydroxycyclohexanone, as it represents a straightforward and efficient pathway to the desired aldehyde. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 4-Hydroxycyclohexanone Intermediate_Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Start->Intermediate_Alcohol Ketalization Target_Aldehyde This compound Intermediate_Alcohol->Target_Aldehyde Selective Oxidation

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor Alcohol, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

The initial step in our synthetic route is the protection of the ketone functionality in 4-hydroxycyclohexanone as an ethylene glycol ketal. This reaction is a classic example of acetal formation and is typically acid-catalyzed.

Mechanism of Ketalization

The reaction proceeds via the protonation of the carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps lead to the formation of a stable five-membered dioxolane ring, with the concurrent removal of water. To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Ketalization of 4-Hydroxycyclohexanone

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
4-Hydroxycyclohexanone114.141.0228 g
Ethylene Glycol62.071.0124 g
p-Toluenesulfonic acid monohydrate190.220.00230.89 g
Benzene78.11-2.0 L

Procedure:

  • To a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add 4-hydroxycyclohexanone (228 g, 2.0 mol), ethylene glycol (124 g, 2.0 mol), p-toluenesulfonic acid monohydrate (0.89 g), and benzene (2.0 L).[5]

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the theoretical amount of water (approximately 36 mL) has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ylmethanol as a colorless oil.[5] The reported boiling point is 85°-88.5° C at 0.08 mm Hg.[5]

Part 2: Selective Oxidation to this compound

The conversion of the primary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, to the target aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Two highly effective and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[6][7][8]

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (Et₃N).[7][9][10] This method is renowned for its mild reaction conditions (typically performed at -78 °C) and broad functional group tolerance, making it ideal for substrates with sensitive groups like the ketal in our intermediate.[9]

Mechanism of Swern Oxidation:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride, with the evolution of carbon monoxide and carbon dioxide.[9]

  • Formation of Alkoxysulfonium Salt: The alcohol substrate attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.[10]

  • Ylide Formation and Elimination: The addition of a hindered base (triethylamine) deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes an intramolecular proton abstraction from the carbon bearing the oxygen, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride via a five-membered ring transition state.[8]

Swern_Oxidation Reagents DMSO + (COCl)₂ Activated_Sulfonium Chloro(dimethyl)sulfonium chloride Reagents->Activated_Sulfonium -CO, -CO₂ Alkoxysulfonium Alkoxysulfonium salt Activated_Sulfonium->Alkoxysulfonium + Alcohol Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N Aldehyde This compound Ylide->Aldehyde Byproducts DMS + Et₃NHCl Ylide->Byproducts

Figure 2: Simplified workflow of the Swern Oxidation.

Caution: The Swern oxidation produces dimethyl sulfide, which has a strong and unpleasant odor, and toxic carbon monoxide gas. Therefore, this reaction must be performed in a well-ventilated fume hood.[9]

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a highly efficient and mild method for oxidizing primary alcohols to aldehydes.[6][11] Key advantages of DMP include its high selectivity, neutral pH conditions, and typically shorter reaction times compared to other methods.[6]

Mechanism of Dess-Martin Oxidation:

The reaction is initiated by a ligand exchange between the alcohol and an acetate group on the iodine center of the DMP reagent.[12] This is followed by the deprotonation of the newly formed intermediate by an acetate ion, which then acts as a base to abstract a proton from the carbon bearing the hydroxyl group. This intramolecular proton transfer facilitates the reductive elimination of the iodine(V) species to an iodine(III) species, yielding the desired aldehyde.[12]

Experimental Protocol: Dess-Martin Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
1,4-Dioxaspiro[4.5]decan-8-ylmethanol172.221.010.0 g
Dess-Martin Periodinane (DMP)424.141.127.2 g
Dichloromethane (DCM), anhydrous84.93-200 mL
Saturated aqueous NaHCO₃--As needed
Saturated aqueous Na₂S₂O₃--As needed

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (10.0 g, 58.1 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Dess-Martin periodinane (27.2 g, 64.1 mmol, 1.1 eq.) to the stirred solution in portions, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃) (100 mL).

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve and the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of 9.5-10.0 ppm. Other key signals would include multiplets for the cyclohexane ring protons and a singlet or multiplet for the ethylene ketal protons.

  • ¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the aldehyde carbonyl carbon around 200 ppm. The ketal carbon will appear around 108-110 ppm, and the carbons of the ethylene glycol bridge will resonate at approximately 64 ppm.[13]

  • IR Spectroscopy: The infrared spectrum will show a strong carbonyl (C=O) stretching absorption band for the aldehyde at approximately 1720-1740 cm⁻¹. The C-H stretch of the aldehyde will also be visible as two weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound (170.21 g/mol ).

Conclusion and Field-Proven Insights

The synthesis of this compound presented herein represents a robust and scalable route to this valuable synthetic intermediate. The choice between Swern and Dess-Martin oxidation often comes down to practical considerations. While the Swern oxidation is cost-effective for large-scale synthesis, it requires cryogenic temperatures and careful handling of malodorous and toxic byproducts.[9] The Dess-Martin oxidation, although employing a more expensive reagent, offers the convenience of room temperature reaction conditions, a simpler workup, and avoids the unpleasant odor associated with the Swern protocol, making it a preferred choice for laboratory-scale synthesis and for substrates sensitive to the basic conditions of the Swer.[6][11]

For researchers in drug discovery and development, the reliable and high-yielding synthesis of this building block is paramount. The protocols detailed in this guide are designed to be self-validating, with clear endpoints and purification procedures to ensure the high purity required for subsequent synthetic transformations.

References

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents.
  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane - PrepChem.com. Available at: [Link]

  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Available at: [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • (1) synthesis of dess-martin-periodinane. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

  • Swern Oxidation Mechanism - Chemistry Steps. Available at: [Link]

  • 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. Available at: [Link]

  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. Available at: [Link]

  • 1,4-dioxaspiro[4.5]decan-8-ylmethanol - PubChemLite. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a key bifunctional molecule, serves as a versatile intermediate in the synthesis of complex organic scaffolds. Its unique spirocyclic structure, incorporating a protected ketone and a reactive aldehyde, allows for selective chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a discussion of its reactivity, offering insights for its application in research and development.

Introduction

This compound (CAS No. 93245-98-8) is an organic compound featuring a cyclohexane ring with an aldehyde group at the 8-position and a dioxolane ring spiro-fused at the 4-position. The dioxolane group serves as a protecting group for a ketone, allowing the aldehyde to undergo various chemical reactions selectively. This structural motif is of significant interest to synthetic chemists, particularly in the construction of pharmaceutical intermediates and liquid crystal materials. The strategic placement of the protected ketone and the reactive aldehyde offers a platform for sequential and site-specific modifications, enabling the synthesis of intricate molecular architectures.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,4-Dioxaspiro[4.5]decan-8-one(1,4-Dioxaspiro[4.5]decan-8-yl)methanol
CAS Number 93245-98-84746-97-822428-87-1
Molecular Formula C₉H₁₄O₃C₈H₁₂O₃C₉H₁₆O₃
Molecular Weight 170.21 g/mol 156.18 g/mol 172.22 g/mol
Appearance Likely a liquid or low-melting solidWhite to off-white crystalline powderLiquid
Melting Point Data not available70-73 °CData not available
Boiling Point Data not available125-128 °C at 12 mmHgData not available
Density Data not availableData not availableData not available

Synthesis of this compound

The most common and efficient synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. Mild oxidation methods are preferred to prevent over-oxidation to the carboxylic acid and to ensure the stability of the acetal protecting group.

Synthesis of the Precursor Alcohol: (1,4-Dioxaspiro[4.5]decan-8-yl)methanol

The precursor alcohol can be synthesized from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one via reduction.

G Ketone 1,4-Dioxaspiro[4.5]decan-8-one Reagents Reduction (e.g., NaBH₄, MeOH) Ketone->Reagents Alcohol (1,4-Dioxaspiro[4.5]decan-8-yl)methanol Reagents->Alcohol

Caption: General scheme for the reduction of the ketone to the precursor alcohol.

A typical laboratory procedure involves the reduction of the ketone with sodium borohydride in an alcoholic solvent.

Oxidation of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol to the Aldehyde

The choice of oxidizing agent is crucial for the successful synthesis of the target aldehyde. Mild and selective methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation are highly effective.[1][2]

G Alcohol (1,4-Dioxaspiro[4.5]decan-8-yl)methanol Reagents Mild Oxidation (e.g., Swern, DMP) Alcohol->Reagents Aldehyde This compound Reagents->Aldehyde

Caption: Oxidation of the primary alcohol to the target aldehyde.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] This method is known for its mild reaction conditions and high yields.

Step-by-Step Methodology:

  • Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Sulfonium Salt Formation: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. Stir for 30-60 minutes.

  • Elimination: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure aldehyde.

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a convenient and high-yielding alternative to other oxidation methods.[1][2][5]

Step-by-Step Methodology:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq.) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would show a characteristic singlet for the aldehydic proton between δ 9.5 and 10.0 ppm. The protons of the dioxolane ring would likely appear as a multiplet around δ 3.9 ppm. The cyclohexyl protons would resonate in the upfield region (δ 1.5-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be observed in the downfield region, typically around δ 200 ppm. The spiro carbon of the acetal would appear around δ 108-110 ppm. The carbons of the dioxolane ring would be found near δ 64 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be present around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde would appear as two weak bands around 2720 and 2820 cm⁻¹. The C-O stretches of the acetal would be visible in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 170.21. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the spirocyclic ring system.

Reactivity and Synthetic Applications

The aldehyde functionality of this compound is the primary site of its reactivity, allowing for a wide range of synthetic transformations. The protected ketone at the 4-position remains inert under many reaction conditions used to modify the aldehyde.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles.

Reaction with Grignard or organolithium reagents provides a straightforward method for carbon-carbon bond formation, leading to secondary alcohols.

G Aldehyde This compound Reagents 1. R-MgX or R-Li 2. H₃O⁺ Aldehyde->Reagents Secondary_Alcohol Secondary Alcohol Reagents->Secondary_Alcohol

Caption: Grignard/Organolithium addition to form a secondary alcohol.

This reaction is highly valuable for introducing alkyl, aryl, or vinyl groups at the 8-position. The resulting secondary alcohol can then be further functionalized.

The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene.[6][7] The geometry of the resulting alkene can often be controlled by the choice of the Wittig reagent and reaction conditions.

G Aldehyde This compound Reagents Ph₃P=CHR Aldehyde->Reagents Alkene Alkene Reagents->Alkene

Caption: Wittig olefination to form an alkene.

This reaction is particularly useful for extending the carbon chain and introducing a double bond with defined stereochemistry.

Reduction and Oxidation
  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, using mild reducing agents like sodium borohydride.

  • Oxidation: Further oxidation of the aldehyde to the corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, can be achieved using stronger oxidizing agents such as potassium permanganate or Jones reagent. Care must be taken as the acetal is acid-sensitive.

Deprotection of the Ketal

The ethylene glycol protecting group can be removed under acidic conditions to reveal the ketone at the 4-position. This allows for subsequent modifications at this site, making the molecule a valuable scaffold for synthesizing compounds with functionality at both the 4 and 8 positions of the cyclohexane ring.

Safety and Handling

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its unique structure, with a reactive aldehyde and a protected ketone, provides a powerful tool for the construction of complex molecules. The synthetic routes outlined in this guide, particularly the mild oxidation of the corresponding alcohol, offer reliable methods for its preparation. The diverse reactivity of the aldehyde group opens up numerous possibilities for its application in the synthesis of novel pharmaceuticals and advanced materials. Further research into the properties and applications of this compound is warranted to fully exploit its synthetic potential.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026). Retrieved from [Link]

  • Methoxymethylenetriphenylphosphorane. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. Retrieved from [Link]

  • Figshare. (2022). Developments of corey-fuchs reaction in organic and total synthesis of natural products. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]

  • Chemsrc. (2025). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • ResearchGate. (2025). Aldehydes from Pd-Catalyzed Oxidation of Terminal Olefins. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure and Utility of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a versatile bifunctional synthetic intermediate. The document elucidates the molecule's unique spirocyclic structure, details its synthesis from common precursors, and presents its characteristic spectroscopic data. Furthermore, it explores the chemical reactivity endowed by its aldehyde and protected ketone functionalities, and highlights its applications as a key building block in the development of pharmaceuticals, particularly in neuropharmacology, and in the synthesis of advanced liquid crystal materials. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this valuable compound.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a heterocyclic organic compound featuring a unique spirocyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined at a single carbon atom. This structure contains two key functional groups: a reactive carbaldehyde group and an ethylene glycol ketal. The ketal serves as a stable protecting group for a ketone, allowing the aldehyde to undergo selective chemical transformations.

This strategic arrangement of functional groups makes it a highly valuable intermediate in multi-step organic synthesis. Its structural framework is a recurring motif in a variety of biologically active molecules and advanced materials.[1] In the pharmaceutical industry, the spirocyclic core is utilized in the synthesis of potent analgesics and tritium-labeled probes for studying dopamine reuptake complexes, highlighting its importance in neuropharmacological research.[2] Moreover, its rigid, well-defined geometry is leveraged in the design of liquid crystal materials for display technologies.[2]

Table 1: Compound Identification and Key Properties

IdentifierValue
IUPAC Name This compound
CAS Number 93245-98-8
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Appearance Typically a colorless to pale yellow liquid or low-melting solid
Structure

Synthesis and Manufacturing Pathways

The synthesis of this compound is most efficiently achieved via a two-stage process starting from 1,4-cyclohexanedione. The core principle of this synthesis is the selective protection of one ketone functionality to allow for the elaboration of the other into a carbaldehyde.

Stage 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-8-one

The key precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), is prepared by the monoketalization of 1,4-cyclohexanedione.[2] This reaction is a classic example of carbonyl protection chemistry. By reacting the symmetrical diketone with one equivalent of ethylene glycol under acidic catalysis, one of the ketone groups is selectively converted into a stable 1,3-dioxolane ring, leaving the other ketone free for subsequent reactions.

Several methods have been developed for this procedure, with modern approaches focusing on efficiency and environmental considerations. One effective method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane (the bisketal of 1,4-cyclohexanedione) in an acidic solution.[3] An optimized procedure using acetic acid as the catalyst can achieve high yields in a significantly reduced reaction time.[3]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Objective: To synthesize the ketone precursor via the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Glacial Acetic Acid (HAc)

  • Deionized Water

  • Toluene

  • Heptane

  • Silica Gel (80-120 mesh)

Procedure:

  • A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is prepared in a mixture of acetic acid and water (e.g., 5:1 volume ratio) at a concentration of approximately 0.5 g/mL.[3]

  • The reaction mixture is heated to 65°C and stirred vigorously. The reaction progress can be monitored by Gas Chromatography (GC).[3]

  • Upon completion (typically within 15 minutes under optimized conditions), the reaction mixture is cooled to room temperature.[3]

  • The mixture is neutralized and extracted with an organic solvent such as toluene.

  • The organic layers are combined and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by dissolving the crude product in hot heptane and passing it through a preheated silica gel column. The eluent is collected, cooled, and subjected to freeze crystallization to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one as white crystals.[4]

Causality: The use of a controlled amount of aqueous acid is critical for selective hydrolysis. The bisketal is symmetric, but the cleavage of the first ketal is a stochastic process. By controlling stoichiometry and reaction time, the formation of the desired monoketal can be maximized before significant hydrolysis of the second ketal occurs. Acetic acid is an effective catalyst that is less harsh than mineral acids, reducing potential side reactions.[3]

Stage 2: Conversion to this compound

The conversion of the ketone precursor to the target carbaldehyde involves a one-carbon homologation. While several methods exist for such transformations (e.g., Darzens condensation, Vilsmeier-Haack reaction), a common and reliable laboratory-scale method is via the formation and subsequent hydrolysis of a cyanohydrin, followed by reduction. A more direct approach involves a Wittig-type reaction with a one-carbon ylide, such as (methoxymethylene)triphenylphosphorane, followed by acidic workup to hydrolyze the resulting enol ether to the aldehyde.

Conceptual Experimental Protocol: Synthesis of this compound

Objective: To convert the ketone precursor into the target aldehyde using a Wittig-based one-carbon homologation.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • (Methoxymethyl)triphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Aqueous Acid (e.g., HCl)

Procedure:

  • A suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF is cooled in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • A strong base (e.g., n-butyllithium) is added dropwise to generate the corresponding phosphorus ylide, (methoxymethylene)triphenylphosphorane. The formation of the deep red or orange color of the ylide indicates a successful reaction.

  • A solution of 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF is added slowly to the ylide solution. The reaction is allowed to proceed at low temperature and then warm to room temperature.

  • The reaction is quenched, and the intermediate enol ether is hydrolyzed by the addition of aqueous acid (e.g., 2M HCl), which is stirred until TLC or GC analysis shows complete conversion to the aldehyde.

  • The product is extracted into an organic solvent, washed, dried, and concentrated. Purification is typically performed by silica gel chromatography.

Causality: The Wittig reaction is a powerful and reliable method for converting ketones into alkenes with absolute regiocontrol of the double bond position. Using a methoxy-substituted ylide allows for the formation of an enol ether, which is essentially a protected form of the desired aldehyde. The mild acidic hydrolysis cleaves the enol ether to reveal the aldehyde functionality without affecting the more robust ketal protecting group.

Structural Elucidation and Spectroscopic Profile

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Table 2: Representative Spectroscopic Data for this compound

Technique Characteristic Signals
¹H NMR (CDCl₃)δ ≈ 9.6 (s, 1H, -CHO), δ ≈ 3.9 (s, 4H, -O-CH₂-CH₂-O-), δ ≈ 1.5-2.5 (m, 9H, cyclohexane ring protons)
¹³C NMR (CDCl₃)δ ≈ 204 (-CHO), δ ≈ 108 (spiro carbon C-5), δ ≈ 64 (-O-CH₂-CH₂-O-), δ ≈ 25-45 (cyclohexane ring carbons)
IR (neat)~2930 cm⁻¹ (C-H stretch, alkane), ~2720 cm⁻¹ (C-H stretch, aldehyde), ~1725 cm⁻¹ (C=O stretch, aldehyde), ~1150 cm⁻¹ (C-O stretch, ketal)

Interpretation:

  • ¹H NMR: The most downfield signal around 9.6 ppm is highly characteristic of an aldehyde proton. The singlet at approximately 3.9 ppm integrating to four protons confirms the presence of the symmetrical ethylene glycol ketal. The complex multiplet in the upfield region corresponds to the nine protons on the cyclohexane ring.

  • ¹³C NMR: The carbonyl carbon of the aldehyde appears significantly downfield around 204 ppm. The unique spirocyclic carbon, bonded to two oxygen atoms, is observed around 108 ppm. The two equivalent carbons of the dioxolane ring are seen near 64 ppm.

  • IR Spectroscopy: The spectrum is dominated by a strong carbonyl (C=O) absorption band around 1725 cm⁻¹, indicative of a saturated aldehyde. A weaker, but diagnostically important, C-H stretch for the aldehyde proton appears around 2720 cm⁻¹. The strong C-O stretching of the ketal group is also prominent.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

Reactions at the Aldehyde Group

The aldehyde is an electrophilic center and a versatile handle for a wide array of chemical transformations, including:

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, using standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or milder reagents like sodium chlorite (NaClO₂).

  • Reduction: Can be reduced to the primary alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Undergoes addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

  • Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for building complex amine-containing scaffolds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Serves as the electrophile in olefination reactions to form various substituted alkenes.

Stability and Deprotection of the Ketal Group

The ethylene glycol ketal is stable under neutral, basic, and reductive conditions, allowing for extensive modification of the aldehyde group without interference. If the synthetic target requires the regeneration of the ketone at the C-4 position, the ketal can be removed under aqueous acidic conditions (e.g., HCl or H₂SO₄ in water/THF).

Application in Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry. The related nitrogen-containing analogue, 1,4-dioxa-8-azaspiro[4.5]decane, has been used to develop highly potent and selective ligands for the sigma-1 (σ₁) receptor.[5][6] These receptors are implicated in a variety of central nervous system disorders and are also overexpressed in certain tumor cells. For instance, fluorinated derivatives of these spirocyclic compounds have been synthesized and evaluated as PET imaging agents for visualizing tumors.[5][6] The carbaldehyde functionality on the carbocyclic version of this scaffold serves as a critical entry point for introducing the pharmacophores and linking groups necessary for achieving high-affinity binding to such biological targets.

Visualization of Key Relationships

Synthetic Workflow Diagram

SynthesisWorkflow Start 1,4-Cyclohexanedione Ketal 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) Start->Ketal Ethylene Glycol, H+ Catalyst Aldehyde This compound (Target Molecule) Ketal->Aldehyde One-Carbon Homologation

Caption: Overall synthetic strategy from 1,4-cyclohexanedione.

Reactivity Map

Reactivity Aldehyde This compound Acid Carboxylic Acid Aldehyde->Acid [Oxidation] Alcohol Primary Alcohol Aldehyde->Alcohol [Reduction] Amine Substituted Amine Aldehyde->Amine R₂NH, [H] Alkene Alkene Aldehyde->Alkene Wittig Reagent

Caption: Key transformations of the aldehyde functional group.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its bifunctional nature. The stable ketal protecting group and the reactive aldehyde handle allow for precise, sequential chemical modifications, making it an ideal building block for complex molecular architectures. Its established role in the synthesis of precursors for pharmaceuticals targeting the central nervous system and its potential in materials science underscore its continued relevance to the research and drug development communities. This guide has provided the foundational knowledge of its structure, synthesis, and reactivity to empower scientists in leveraging this versatile molecule for future innovation.

References

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026, January 8). Chemceed.
  • National Research Council of Canada. (1977). Canadian Journal of Chemistry, Volume 55.
  • MySkinRecipes. (n.d.). 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved January 12, 2026, from [Link]

  • National Research Council of Canada. (1977). Canadian Journal of Chemistry, Volume 55, Issues 11-12.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009, April). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407.
  • Mindat.org. (1977, November). Canadian Journal of Chemistry Vol. 55 (21). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]

  • National Research Council of Canada. (1962). Canadian Journal of Chemistry, Volume 40.
  • National Research Council of Canada. (1969). Canadian Journal of Chemistry, Volume 47.
  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this molecule. We will delve into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing not just the data itself, but the scientific rationale behind the spectral features.

Introduction: The Significance of this compound

This compound, with the CAS number 93245-98-8, is a versatile bifunctional molecule. The spirocyclic ketal protects the ketone functionality of a cyclohexane ring, allowing for selective reactions at the aldehyde group. This structural motif is of significant interest in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems. A notable application of this aldehyde is as a precursor in the synthesis of camptothecin analogues, a class of potent anti-cancer agents that inhibit topoisomerase I.[1] A thorough understanding of its spectroscopic properties is therefore paramount for ensuring the purity and structural integrity of this crucial building block in multi-step syntheses.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

IR_Spectroscopy_Workflow cluster_preparation Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde (liquid) NeatFilm Neat Film on Salt Plate (NaCl or KBr) Sample->NeatFilm Thin layer deposition FTIR FTIR Spectrometer NeatFilm->FTIR Place in sample holder Interferogram Acquire Interferogram FTIR->Interferogram Spectrum Fourier Transform (Generate Spectrum) Interferogram->Spectrum CharacteristicPeaks Identify Characteristic Absorption Bands Spectrum->CharacteristicPeaks Analyze spectrum FunctionalGroups Correlate to Functional Groups CharacteristicPeaks->FunctionalGroups

Caption: Workflow for obtaining and interpreting an IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Aldehyde C-HStretch2820-2850 and 2720-2750Medium to Weak
Aldehyde C=OStretch1720-1740Strong
Alkane C-HStretch2850-2960Medium to Strong
C-O (Ketal)Stretch1050-1150Strong

Interpretation:

  • Aldehyde C-H Stretch: The presence of two medium to weak absorption bands in the 2720-2850 cm⁻¹ region is highly characteristic of an aldehyde C-H stretch (Fermi resonance).

  • Aldehyde C=O Stretch: A strong, sharp absorption band in the 1720-1740 cm⁻¹ region is indicative of the carbonyl group of a saturated aliphatic aldehyde.

  • Alkane C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane and dioxolane rings.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibrations of the spiroketal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern:

For this compound (Molecular Weight: 170.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation is likely to involve:

  • Loss of the aldehyde group (-CHO): A fragment at m/z = 141.

  • Retro-Diels-Alder reaction of the cyclohexane ring: This can lead to various smaller fragments.

  • Fragmentation of the dioxolane ring: Loss of ethylene oxide (C₂H₄O) could result in a fragment at m/z = 126.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. By understanding the underlying principles of each spectroscopic technique and the expected spectral features of the molecule, researchers can confidently verify the identity, purity, and structure of this important synthetic intermediate. This knowledge is critical for ensuring the success of subsequent synthetic steps and the quality of the final products in drug discovery and development.

References

  • Hertzberg, R. P., Caranfa, M. J., Holden, K. G., Jakas, D. R., Gallagher, G., Mattern, M. R., Mong, S. M., Bartus, J. O., Johnson, R. K., & Kingsbury, W. D. (1989). Modification of the hydroxy lactone ring of camptothecin: inhibition of mammalian topoisomerase I and biological activity. Journal of Medicinal Chemistry, 32(3), 715–720. [Link]

Sources

An In-depth Technical Guide to the Nomenclature, Synthesis, and Application of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a significant bifunctional molecule in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its formal IUPAC nomenclature, outlines a detailed synthetic protocol from a common precursor, and explores its strategic applications, particularly the pivotal role of the dioxaspiro moiety as a protecting group.

Decoding the Structure: Systematic IUPAC Nomenclature

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The name "this compound" is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] Let us deconstruct this name to understand the molecule's architecture.

The Spirocyclic Core: Spiro[4.5]decane

The parent hydride of the molecule is a spiro compound, which consists of two rings connected by a single common atom, the spiro atom.[2]

  • "Spiro" Prefix : This indicates the presence of a spirocyclic system.

  • "[4.5]" Descriptor : This bracketed information, known as the von Baeyer descriptor, denotes the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are arranged in ascending order. In this case, one ring has four carbon atoms, and the other has five.

  • "Decane" Suffix : This specifies the total number of carbon atoms in the entire spiroalkane framework (4 + 5 + 1 spiro atom = 10 carbons).

Incorporation of Heteroatoms: 1,4-Dioxa

The prefix "dioxa" reveals the replacement of two carbon atoms in the hydrocarbon skeleton with oxygen atoms. This is a form of skeletal replacement nomenclature. The locants "1,4-" pinpoint the positions of these oxygen atoms within the numbered spirocyclic system.

Numbering the Spirocycle

According to IUPAC rules, the numbering of a monospiro compound begins in the smaller ring, starting with a carbon atom adjacent to the spiro atom. The numbering proceeds around the smaller ring, through the spiro atom (which receives the highest possible number of the smaller ring plus one), and then around the larger ring.

For 1,4-Dioxaspiro[4.5]decane, the smaller ring is the five-membered ring containing the two oxygen atoms. Numbering starts at one of the oxygen atoms (position 1), proceeds around this ring, through the spiro atom (position 5), and then around the larger six-membered ring to position 10.

Caption: IUPAC numbering scheme for the target molecule.

The Principal Functional Group: -carbaldehyde

The molecule's principal functional group is an aldehyde. When an aldehyde group (-CHO) is attached to a carbon atom of a ring system, the suffix "-carbaldehyde" is appended to the name of the parent ring system.[3] The locant "8-" indicates that the carbaldehyde group is attached to the eighth carbon atom of the 1,4-dioxaspiro[4.5]decane skeleton.

Combining these elements gives the full, systematic IUPAC name: This compound .

Strategic Importance in Synthesis: The Ketal as a Protecting Group

The 1,4-dioxaspiro[4.5]decane moiety is not merely a structural component; it serves a crucial strategic role in multi-step organic synthesis as a protecting group for a ketone.[4][5][6][7] Specifically, it is the cyclic ketal (or acetal) of a cyclohexanone ring, formed using ethylene glycol.

The core value of this protection lies in its chemoselectivity. The parent unprotected molecule, 4-oxocyclohexane-1-carbaldehyde, possesses two reactive carbonyl groups: an aldehyde and a ketone. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles than ketones. However, many reagents are not selective. By converting the ketone at position 4 of the cyclohexane ring into a stable ethylene ketal, chemists can effectively "mask" its reactivity.[5][6]

This ketal is stable under a wide range of conditions, particularly basic, nucleophilic, and reductive environments, where an unprotected ketone would react.[7] This allows for selective chemical transformations to be performed on the aldehyde group or other parts of the molecule. Once these transformations are complete, the ketal can be easily removed (deprotected) by simple acid-catalyzed hydrolysis to regenerate the ketone.[4][7]

Protecting_Group_Strategy cluster_0 Unprotected Bifunctional Molecule cluster_1 Selective Protection cluster_2 Selective Chemistry cluster_3 Deprotection Unprotected 4-Oxocyclohexane- carbaldehyde (Two reactive sites) Protected 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde (One reactive site) Unprotected->Protected  + Ethylene Glycol  H⁺ (catalyst) Transformed Modified Product (e.g., alcohol, amine) Protected->Transformed  Reaction at  -CHO group Final_Product Final Bifunctional Product Transformed->Final_Product  H₃O⁺  (Hydrolysis)

Caption: Strategic workflow utilizing the ketal as a protecting group.

This strategy is paramount in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), where precise control over reactivity is essential for achieving the desired target with a high yield. Derivatives of dioxaspiro[4.5]decane have been explored as scaffolds in medicinal chemistry for developing potent and selective receptor ligands, for instance, for the σ1 receptor, which is a target in tumor imaging.[8][9]

Synthetic Approach: A Validated Protocol

The synthesis of this compound can be efficiently achieved from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[10][11][12][13] The ketone itself is readily prepared by the mono-ketalization of 1,4-cyclohexanedione.[14] The subsequent transformation of the ketone to the target aldehyde can be accomplished via a two-step reduction-oxidation sequence.

Synthetic Workflow Overview

Synthetic_Workflow start 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) step1 Step 1: Reduction Reagent: NaBH₄ Solvent: Methanol start->step1 intermediate 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Intermediate) step1->intermediate step2 Step 2: Oxidation Reagent: PCC or Dess-Martin Periodinane Solvent: Dichloromethane intermediate->step2 end_product This compound (Target Molecule) step2->end_product

Sources

The Strategic Utility of 1,4-Dioxaspiro[4.5]decan-8-one in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Spirocyclic Ketone

In the landscape of modern organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. 1,4-Dioxaspiro[4.5]decan-8-one, a crystalline solid with the molecular formula C₈H₁₂O₃, emerges as a preeminent building block for the construction of diverse and intricate molecular architectures.[1][2] Its unique spirocyclic framework, which effectively masks one of the carbonyl groups of 1,4-cyclohexanedione, provides a strategic advantage for selective chemical transformations. This guide offers an in-depth exploration of the synthetic utility of 1,4-Dioxaspiro[4.5]decan-8-one, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present validated protocols, and provide a comprehensive framework for leveraging this versatile intermediate in the synthesis of high-value compounds, including pharmacologically active agents and advanced materials.[1][3]

The Foundation: Understanding 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, possesses a unique structural feature: a ketone functionality on a cyclohexane ring that is flanked by a spiro-fused dioxolane ring. This ketal protection is the cornerstone of its synthetic utility, allowing the exposed ketone at the 8-position to undergo a wide array of chemical reactions with high selectivity. The robust nature of the ethylene glycol ketal ensures its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions to unmask the second ketone, paving the way for further molecular elaboration.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to beige crystalline powder
Melting Point 70-73 °C
Solubility Soluble in chloroform and methanol

Core Synthetic Transformations: A Gateway to Molecular Diversity

The reactivity of 1,4-Dioxaspiro[4.5]decan-8-one is centered around its accessible ketone functionality. This section will explore key transformations that serve as a launchpad for the synthesis of more complex molecules.

Olefination Reactions: The Wittig Reaction

The Wittig reaction is a powerful tool for converting ketones into alkenes, forming a new carbon-carbon double bond with high regioselectivity.[4] In the context of 1,4-Dioxaspiro[4.5]decan-8-one, this reaction allows for the introduction of a variety of exocyclic double bonds, which can serve as handles for further functionalization.

Causality of Experimental Choices: The choice of the phosphonium ylide is critical in determining the structure of the resulting alkene. Non-stabilized ylides, such as methylenetriphenylphosphorane, are highly reactive and typically favor the formation of the less thermodynamically stable Z-alkene, although in the case of an exocyclic double bond, this is not a factor. The use of a strong, non-nucleophilic base like sodium hydride or n-butyllithium is essential to deprotonate the phosphonium salt to generate the reactive ylide. Anhydrous conditions are crucial to prevent quenching of the ylide.

Experimental Protocol: Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane

  • Materials: Methyltriphenylphosphonium bromide, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), 1,4-Dioxaspiro[4.5]decan-8-one.

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.

    • Cool the reaction mixture back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkene.

Logical Workflow for the Wittig Reaction:

Wittig_Reaction start 1,4-Dioxaspiro[4.5]decan-8-one product 8-Methylene-1,4-dioxaspiro[4.5]decane start->product Wittig Reaction reagent Methyltriphenylphosphonium Bromide + NaH in THF reagent->product

Caption: Workflow of the Wittig olefination.

Carbon-Carbon Bond Formation: The Grignard Reaction

The Grignard reaction provides a straightforward method for the formation of new carbon-carbon bonds by the nucleophilic addition of an organomagnesium halide to the carbonyl group.[5] This reaction transforms the ketone of 1,4-Dioxaspiro[4.5]decan-8-one into a tertiary alcohol, introducing a new alkyl or aryl substituent.

Causality of Experimental Choices: Grignard reagents are highly reactive and sensitive to protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using anhydrous solvents like diethyl ether or THF. The choice of the Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) dictates the substituent that is added to the carbonyl carbon. An acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.

Experimental Protocol: Synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, methylmagnesium bromide (3.0 M solution in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the tertiary alcohol.

Logical Workflow for the Grignard Reaction:

Grignard_Reaction start 1,4-Dioxaspiro[4.5]decan-8-one product 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol start->product Grignard Reaction reagent 1. MeMgBr in Et2O 2. H3O+ workup reagent->product

Caption: Workflow of the Grignard addition.

Synthesis of Spiro-Heterocycles: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[1][6] This reaction is a powerful tool for constructing heterocyclic scaffolds with potential biological activity.

Causality of Experimental Choices: The reaction is typically catalyzed by a base, such as morpholine or triethylamine, which facilitates the initial Knoevenagel condensation between the ketone and the cyanoester. Elemental sulfur acts as the sulfur source for the thiophene ring formation. The choice of the α-cyanoester allows for the introduction of different substituents at the 3-position of the thiophene ring.

Experimental Protocol: Synthesis of a Spiro-Thiophene Derivative

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.

  • Procedure:

    • To a round-bottom flask, add 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

    • Add morpholine (0.5 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Logical Workflow for the Gewald Reaction:

Gewald_Reaction start 1,4-Dioxaspiro[4.5]decan-8-one product Spiro[1,4-dioxaspiro[4.5]decane-8,4'-(2'-amino-3'-ethoxycarbonyl)thiophene] start->product Gewald Reaction reagents Ethyl Cyanoacetate + Sulfur + Morpholine reagents->product

Caption: Workflow of the Gewald reaction.

Applications in Drug Discovery: Building Biologically Active Scaffolds

The spirocyclic framework derived from 1,4-Dioxaspiro[4.5]decan-8-one is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with interesting biological activities.

Synthesis of Sigma-1 (σ₁) Receptor Ligands

Sigma-1 receptors are implicated in a range of neurological disorders, and ligands targeting these receptors are of significant therapeutic interest.[7][8] The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, accessible from 1,4-Dioxaspiro[4.5]decan-8-one, is a key component of potent and selective σ₁ receptor ligands.

Synthetic Strategy: A common approach involves the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one to introduce a nitrogen atom at the 8-position, followed by N-alkylation to introduce various substituents.

Experimental Protocol: Synthesis of a σ₁ Receptor Ligand Precursor

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, benzylamine, sodium triacetoxyborohydride, dichloromethane.

  • Procedure:

    • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in dichloromethane, add benzylamine (1.1 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Continue stirring at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine.

Logical Workflow for σ₁ Receptor Ligand Precursor Synthesis:

Sigma_Ligand_Synthesis start 1,4-Dioxaspiro[4.5]decan-8-one product N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine start->product Reductive Amination reagents Benzylamine + NaBH(OAc)3 reagents->product

Caption: Synthesis of a σ₁ receptor ligand precursor.

Construction of Spiro-oxindoles

Spiro-oxindoles are a class of heterocyclic compounds with a wide range of biological activities, including anticancer and antiviral properties.[7][9] The reaction of 1,4-Dioxaspiro[4.5]decan-8-one with isatin derivatives can lead to the formation of these valuable scaffolds.

Synthetic Strategy: A common method involves a base-catalyzed condensation reaction between 1,4-Dioxaspiro[4.5]decan-8-one and an isatin derivative.

Experimental Protocol: Synthesis of a Spiro-oxindole Derivative

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, N-benzylisatin, piperidine, ethanol.

  • Procedure:

    • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) and N-benzylisatin (1 equivalent) in ethanol, add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the reaction to room temperature, and the product may precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Logical Workflow for Spiro-oxindole Synthesis:

Spirooxindole_Synthesis start 1,4-Dioxaspiro[4.5]decan-8-one product Spiro[1,4-dioxaspiro[4.5]decane-8,3'-N-benzyl-oxindole] start->product Condensation reagents N-Benzylisatin + Piperidine reagents->product

Caption: Synthesis of a spiro-oxindole derivative.

Conclusion: A Versatile Tool for Modern Synthesis

1,4-Dioxaspiro[4.5]decan-8-one stands as a testament to the power of strategic molecular design. Its inherent structural features provide a robust and versatile platform for a multitude of synthetic transformations, enabling the efficient construction of complex and biologically relevant molecules. This guide has illuminated some of the core synthetic strategies that can be employed with this valuable starting material. For the discerning researcher and drug development professional, a deep understanding of the reactivity and potential of 1,4-Dioxaspiro[4.5]decan-8-one will undoubtedly unlock new avenues for innovation and discovery in the ever-evolving field of organic synthesis.

References

  • Exploring 1,4-Dioxaspiro[4.5]decan-8-one: A Versatile Chemical Intermediate. (URL: [Link])

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. (URL: [Link])

  • The Chemistry of 1,4-Dioxaspiro[4.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. (URL: [Link])

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (URL: [Link])

  • Biginelli Reaction. Organic Chemistry Portal. (URL: [Link])

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. (URL: [Link])

  • Biginelli reaction – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Gewald Reaction. Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. (URL: [Link])

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Sciforum. (URL: [Link])

  • The Wittig Reaction. (URL: not available)
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. (URL: [Link])

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. (URL: [Link])

  • Wittig Reaction. Organic Chemistry Portal. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. (URL: not available)
  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (URL: not available)
  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. (URL: [Link])

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. (URL: [Link])

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. (URL: [Link])

  • Biginelli reaction. ChemSpider Synthetic Pages. (URL: [Link])

  • 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. (URL: [Link])

  • 1,4-Dioxaspiro(4.5)decane. PubChem. (URL: [Link])

Sources

"characterization of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Characterization of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: A Versatile Synthetic Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique spirocyclic structure combines a reactive aldehyde "handle" with a stable ethylene glycol ketal, which serves as a protecting group for a cyclohexanone moiety.[1] This structural arrangement allows for selective chemical transformations, making it a valuable building block in multi-step synthetic pathways.[1][2] This guide provides a comprehensive technical overview of its molecular characterization, including a proposed synthetic strategy, in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), and a discussion of its chemical reactivity and applications. The protocols and analyses are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure reproducibility and methodological robustness.

Introduction to a Versatile Building Block

The Spirocyclic Ketal Aldehyde: Structural Significance

The utility of this compound stems from its distinct molecular architecture. The core is a cyclohexane ring, where one carbonyl group is masked as an ethylene glycol ketal, forming the spirocyclic 1,4-dioxaspiro[4.5]decane system. The second functional group is an aldehyde attached to the cyclohexane ring. This arrangement provides two key advantages for a synthetic chemist:

  • Orthogonal Reactivity: The aldehyde is susceptible to nucleophilic attack, condensation reactions, and oxidation/reduction, while the ketal is stable under most basic, neutral, and reducing conditions.[1] This allows for precise manipulation of the aldehyde without affecting the protected ketone.

  • Strategic Deprotection: The ketal can be selectively removed under acidic conditions to reveal the ketone, enabling subsequent chemical modifications at that position. This strategic protection-deprotection scheme is fundamental in the synthesis of complex molecules.[2][3]

Molecular Properties and Identification

The fundamental properties of this compound are summarized below. These identifiers are critical for sourcing, regulatory documentation, and data retrieval.

PropertyValueReference
CAS Number 93245-98-8[4]
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical Form Liquid
Purity Typically ≥97%
InChI Key HFBULKBCEFQYCJ-UHFFFAOYSA-N
Rationale for Use in Drug Discovery and Materials Science

While direct applications of the aldehyde are specific to synthetic projects, its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a critical intermediate in crafting potent analgesic compounds and tritium-labeled probes for neuropharmacological research.[2][5] The aldehyde derivative is a logical successor for these pathways, offering a route for chain extension and the introduction of diverse pharmacophores. In materials science, the rigid spirocyclic core is a desirable feature for building the molecular frameworks necessary for liquid crystal materials.[2][5][6]

Synthesis and Purification Strategy

The Logic of Precursor Selection: From Alcohol to Aldehyde

A robust characterization begins with a pure sample. The most logical and common synthetic route to an aldehyde is the mild oxidation of its corresponding primary alcohol, in this case, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. This precursor can be synthesized from its related ketone or other commercially available starting materials. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and ensure a clean reaction profile. Dess-Martin Periodinane (DMP) is an excellent choice due to its high selectivity, mild (room temperature) reaction conditions, and non-reliance on heavy metals like chromium, which simplifies downstream purification.

Proposed Synthetic Workflow

The overall process from the precursor alcohol to the fully characterized aldehyde is outlined below. This workflow is designed to be self-validating, with clear checkpoints for quality control.

G Diagram 1: Synthetic and Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Precursor: (1,4-Dioxaspiro[4.5]decan-8-yl)methanol B Oxidation Reaction (Dess-Martin Periodinane in DCM) A->B C Reaction Quenching & Aqueous Workup B->C D Crude Product Isolation (Evaporation) C->D E Purification (Silica Gel Chromatography) D->E F Pure Aldehyde (TLC Homogeneous) E->F G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry (EI or ESI) F->I J Final Confirmation (Data Congruent with Structure) G->J H->J I->J

Caption: Diagram 1: Synthetic and Characterization Workflow.

Detailed Experimental Protocol: Oxidation of the Precursor Alcohol
  • Objective: To synthesize this compound with high purity.

  • Materials:

    • (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and quench by pouring it into a stirred solution of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Stir vigorously for 20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification and Quality Control

The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is effective for separating the aldehyde from non-polar impurities and baseline material. Fractions are collected and analyzed by TLC. Those containing the pure product (visualized with a potassium permanganate stain) are combined and the solvent is evaporated to yield the final, pure liquid.

Spectroscopic Characterization: An In-Depth Analysis

Full characterization relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

  • 3.1.1 ¹H NMR: Predicting the Spectrum The proton NMR spectrum will provide definitive evidence for the aldehyde group and the integrity of the spirocyclic ketal.

    • Aldehyde Proton (CHO): A highly deshielded singlet or triplet (depending on the coupling to the adjacent methine proton) is expected around δ 9.5-9.7 ppm . This is a hallmark signal.

    • Ketal Protons (O-CH₂-CH₂-O): A multiplet, often appearing as a singlet in simple systems, integrating to 4 protons, is expected around δ 3.9-4.0 ppm .

    • Cyclohexane Protons (CH, CH₂): A complex series of overlapping multiplets will be observed in the aliphatic region, typically between δ 1.4-2.5 ppm . The proton alpha to the aldehyde will be the most downfield in this region.

  • 3.1.2 ¹³C NMR: Carbon Skeleton Mapping The carbon NMR spectrum confirms the number of unique carbon environments and the presence of key functional groups.

    • Aldehyde Carbonyl (C=O): A highly deshielded signal is expected around δ 200-205 ppm .

    • Spiro Carbon (O-C-O): The quaternary carbon of the ketal will appear around δ 108-110 ppm .

    • Ketal Carbons (O-CH₂-CH₂-O): The two equivalent carbons of the ethylene glycol moiety will produce a signal around δ 64-65 ppm .

    • Cyclohexane Carbons (CH, CH₂): Multiple signals will be present in the aliphatic region between δ 20-50 ppm .

  • 3.1.3 Data Summary Table: Predicted NMR Shifts

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO)9.5 - 9.7 (s or t)200 - 205
Ketal (-OCH₂CH₂O-)3.9 - 4.0 (m)64 - 65
Spiro Carbon (Cq)N/A108 - 110
Cyclohexane Ring1.4 - 2.5 (m)20 - 50
Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

  • 3.2.1 Identifying Key Functional Groups The IR spectrum provides a diagnostic "fingerprint."

    • Aldehyde C=O Stretch: A very strong, sharp absorbance is expected around 1725 cm⁻¹ . This is a primary confirmation point.

    • Aldehyde C-H Stretches: Two characteristic, weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both is strong evidence for an aldehyde.

    • C-O Stretches (Ketal): Strong, broad absorbances in the fingerprint region, typically between 1000-1200 cm⁻¹ , indicate the C-O single bonds of the ketal.

    • sp³ C-H Stretches: Strong bands just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹) corresponding to the cyclohexane and ketal C-H bonds.

  • 3.2.2 Data Summary Table: Expected IR Absorptions

Functional GroupExpected Frequency (cm⁻¹)Intensity
Aldehyde C=O~1725Strong, Sharp
Aldehyde C-H~2820, ~2720Weak to Medium
Ketal C-O1000 - 1200Strong
Aliphatic C-H2850 - 2950Strong
Mass Spectrometry (MS)

MS provides the molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

  • 3.3.1 Molecular Ion and Fragmentation Pathways Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at m/z 171 or a sodium adduct [M+Na]⁺ at m/z 193. With Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z 170 would be expected.

    • Key Fragments: Common fragmentation pathways would include:

      • Loss of the aldehyde group (•CHO): [M - 29]⁺

      • Fragmentation of the dioxolane ring.

      • Cleavage of the cyclohexane ring.

  • 3.3.2 Data Summary Table: Expected Mass-to-Charge Ratios (m/z)

SpeciesTechniqueExpected m/z
[M]⁺•EI170
[M+H]⁺ESI171
[M+Na]⁺ESI193

Chemical Reactivity and Synthetic Utility

The true value of this molecule is realized in its application. Understanding its reactivity is key to designing effective synthetic strategies.

The Aldehyde as a Chemical Handle

The aldehyde group is a gateway to numerous other functionalities through well-established reactions such as:

  • Wittig Reaction: Conversion to alkenes.

  • Grignard/Organolithium Addition: Formation of secondary alcohols.

  • Reductive Amination: Synthesis of amines.

  • Oxidation: Formation of a carboxylic acid.

  • Reduction: Formation of the primary alcohol.

The Ketal as a Strategic Protecting Group

The stability of the ketal under various conditions allows the aldehyde to be transformed selectively. Once the desired chemistry at the aldehyde position is complete, the ketone can be unmasked by treatment with aqueous acid (e.g., HCl in acetone/water), opening up a new site for chemical modification.

Logical Flow of Synthetic Transformations

G Diagram 2: Reactivity Map cluster_aldehyde Aldehyde Reactions cluster_ketal Ketal Deprotection A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde B Alkene A->B Wittig Reaction C Secondary Alcohol A->C Grignard Addition D Amine A->D Reductive Amination E Carboxylic Acid A->E Oxidation (e.g., PCC) F Aldehyde-Cyclohexanone A->F Acid Hydrolysis (e.g., HCl/H₂O)

Caption: Diagram 2: Reactivity Map.

Applications in Research and Development

Role as an Intermediate in Pharmaceutical Synthesis

The parent ketone is a known building block for analgesics.[2][5] This aldehyde derivative extends that utility, enabling the synthesis of analogues with modified side chains. For example, reductive amination could be used to introduce amine-containing side chains prevalent in many centrally acting agents.

Potential in Materials Science

The rigid, well-defined spirocyclic core is an attractive scaffold for the synthesis of liquid crystal materials.[2][6] The aldehyde provides a convenient attachment point for adding the long, anisotropic groups that are essential for inducing mesogenic phases.

Handling, Storage, and Safety

  • Storage: The compound should be stored in a freezer under an inert atmosphere, at or below -20°C, to prevent degradation via oxidation or polymerization.

  • Safety: this compound is classified with the GHS07 pictogram and the H302 hazard statement, indicating it is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Exploring 1,4-Dioxaspiro[4.
  • This compound - Sigma-Aldrich. (URL: )
  • The Chemistry of 1,4-Dioxaspiro[4.
  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook. (URL: )
  • CAS 93245-98-8: 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde - CymitQuimica. (URL: )
  • Synthesis of 1,4-dioxaspira[4.
  • This compound | 93245-98-8 - ChemicalBook. (URL: )
  • 1,4-Dioxaspiro[4.
  • This compound - Sigma-Aldrich. (URL: )

Sources

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a spirocyclic compound featuring a protected cyclohexanone moiety, represents a versatile and valuable building block in modern organic synthesis. Its unique structural architecture, combining the stability of the dioxolane protecting group with the reactive potential of the aldehyde functionality, makes it a key intermediate in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in pharmaceutical and materials science research, offering a technical resource for scientists engaged in advanced chemical synthesis and drug discovery.

Section 1: Core Molecular Attributes

This compound is characterized by the presence of a cyclohexyl ring system where the C1 carbon is a spiro center, linked to a 1,3-dioxolane ring. The aldehyde group at the C8 position of the decane framework is the primary site of reactivity for further synthetic transformations.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while some physical properties like boiling and melting points are not consistently reported in publicly available literature, the provided data is based on commercially available information and computational predictions.

PropertyValueSource(s)
Molecular Weight 170.21 g/mol
Chemical Formula C₉H₁₄O₃
CAS Number 93245-98-8
Appearance Colorless to yellow liquidLIDE PHARMACEUTICALS LTD.
Purity ≥ 97%LIDE PHARMACEUTICALS LTD.
Storage Inert atmosphere, store in freezer, under -20°CLIDE PHARMACEUTICALS LTD.

Note: Some physical properties have limited data in publicly accessible literature.

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D structure of this compound.

Section 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, commencing with the protection of one of the carbonyl groups of a cyclohexane-1,4-dione derivative. The resulting ketal is then converted to the target aldehyde.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

A common and efficient route to the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[1] This method offers high yields and can be optimized for large-scale production.

Experimental Protocol: Selective Deketalization [1]

  • Reaction Setup: To a suitable reaction vessel, add 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Solvent and Catalyst: Add a solution of acetic acid and water (e.g., a 5:1 volume ratio). Acetic acid serves as an effective catalyst for this selective deketalization.[1]

  • Reaction Conditions: Heat the reaction mixture to 65°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,4-Dioxaspiro[4.5]decan-8-one.

An alternative approach involves the direct mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[2]

SynthesisWorkflow Start 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Step1 Selective Deketalization (Acetic Acid, H₂O, 65°C) Start->Step1 Intermediate 1,4-Dioxaspiro[4.5]decan-8-one Step1->Intermediate Step2 Reduction (e.g., NaBH₄) Intermediate->Step2 Alcohol 1,4-Dioxaspiro[4.5]decan-8-ol Step2->Alcohol Step3 Oxidation (e.g., PCC, Swern) Alcohol->Step3 Product This compound Step3->Product

Sources

An In-Depth Technical Guide to the Stability and Storage of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its unique spirocyclic structure, incorporating both a reactive aldehyde and a stable cyclic acetal (spiroketal), presents distinct challenges and considerations for its long-term stability and storage. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its potential degradation pathways, and offers evidence-based protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: The Structural Significance of this compound

This compound, with the CAS number 93245-98-8, is a bifunctional molecule featuring a reactive aldehyde group and a protective cyclic acetal, also known as a spiroketal.[1] The spiroketal moiety imparts conformational rigidity and metabolic stability, making it a desirable scaffold in medicinal chemistry. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and carbon-carbon bond-forming reactions. Given its pivotal role in multi-step syntheses, maintaining the purity and stability of this intermediate is paramount to achieving high yields and reproducible results in drug discovery and development.

This guide will delve into the critical aspects of the stability and storage of this compound, providing a scientific framework for its effective management in a laboratory setting.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its two key functional groups: the aldehyde and the spiroketal. While the spiroketal is generally stable, the aldehyde group is susceptible to degradation under various conditions.

The Duality of Reactivity: Aldehyde vs. Spiroketal
  • Aldehyde Group: The formyl group (-CHO) is prone to oxidation, reduction, and polymerization. Its reactivity is a double-edged sword; it is the center of its synthetic utility but also the primary source of its instability.

  • Spiroketal Group: The 1,4-dioxaspiro[4.5]decane moiety is a cyclic acetal, which is significantly more stable than its acyclic counterparts.[1] Cyclic acetals are generally stable to basic and nucleophilic conditions but are susceptible to hydrolysis under acidic conditions.

The overall stability of the molecule is therefore contingent on controlling the environment to minimize degradation pathways affecting the aldehyde group while preserving the integrity of the spiroketal.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols. Forced degradation studies, which intentionally stress the molecule under various conditions, are instrumental in identifying likely degradation products and establishing the intrinsic stability of the compound.

Hydrolytic Degradation

Hydrolysis can affect both the spiroketal and potentially the aldehyde group under certain conditions.

  • Acid-Catalyzed Hydrolysis of the Spiroketal: The primary hydrolytic vulnerability of this compound is the acid-catalyzed cleavage of the spiroketal. This reaction is reversible and proceeds via a hemiacetal intermediate to yield the corresponding ketone and diol. For this molecule, this would lead to the formation of 4-oxocyclohexanecarbaldehyde and ethylene glycol.

    Figure 1: Acid-catalyzed hydrolysis of the spiroketal.
  • Behavior under Basic Conditions: The spiroketal is generally stable under basic conditions. However, prolonged exposure to strong bases could potentially lead to other reactions involving the aldehyde group, such as aldol condensation if enolizable protons are present.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.

  • Oxidation to Carboxylic Acid: The most common oxidative degradation pathway for aldehydes is their conversion to the corresponding carboxylic acid. In this case, this compound would be oxidized to 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light or metal ions, or by stronger oxidizing agents.

    Figure 2: Oxidation of the aldehyde to a carboxylic acid.
Thermal Degradation

While the spiroketal moiety generally exhibits good thermal stability, high temperatures can promote various degradation reactions. For aldehydes, elevated temperatures can accelerate oxidation and potentially lead to polymerization or decarbonylation reactions, though the latter typically requires very high temperatures.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. For aldehydes, this can include photo-oxidation and the formation of radical species that can lead to a cascade of degradation products. The spiroketal is generally more photostable, but the overall molecule should be protected from light.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen, thereby preventing oxidative degradation of the aldehyde.
Light Amber vial or protection from lightPrevents photodegradation, which can catalyze oxidation and other radical-mediated reactions.
Container Tightly sealed, inert glass containerPrevents exposure to moisture and air. Inert glass avoids potential catalysis of degradation by container materials.
pH Avoid acidic conditionsPrevents hydrolysis of the spiroketal. The compound should be stored in a neutral environment.

Experimental Workflow: Stability Assessment

A robust stability-indicating analytical method is essential for monitoring the purity of this compound over time and for analyzing samples from forced degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and other potential interferents.

Step-by-Step Protocol:

  • Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradation products with varying polarities.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210 nm for a non-conjugated aldehyde) should be employed.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80 °C for 48 hours.

    • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Method Validation: The developed HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Figure 3: Workflow for developing a stability-indicating HPLC method.
Identification of Degradation Products

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify the structures of the degradation products formed during the forced degradation studies. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing isolated degradation products.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While the spiroketal moiety provides a degree of stability, the aldehyde group is susceptible to degradation, primarily through oxidation. By implementing the recommended storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light, the integrity of this valuable synthetic intermediate can be preserved. The development and implementation of a validated stability-indicating analytical method is essential for monitoring its purity and ensuring the reliability of experimental outcomes.

References

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Environmental Health & Safety. Chemical Storage Guidelines. [Link]

  • ChemTube3D. Cyclic acetal formation. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

Sources

The Versatile Building Block: A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde stands out as a valuable and versatile intermediate. Its unique spirocyclic structure, featuring a protected ketone in a cyclohexane ring, coupled with a reactive aldehyde functionality, offers a powerful handle for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development. The inherent bifunctional nature of this molecule, with one reactive site (the aldehyde) and one masked reactive site (the ketal), allows for sequential and controlled modifications, a highly desirable feature in multistep syntheses.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a distinctive spirocyclic framework where a 1,3-dioxolane ring is fused to a cyclohexane ring at the C1 position. The aldehyde group at the C8 position of the decane system is the primary site of reactivity. The presence of the ethylene glycol ketal serves as a robust protecting group for the ketone at the C4 position of the original cyclohexanedione precursor, preventing its participation in reactions until its deliberate removal is desired.

PropertyValueSource
CAS Number 93245-98-8[2][3]
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol PubChem
Appearance Typically a liquid or low-melting solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.[1]

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is not typically a single-step process but rather a logical sequence starting from a more readily available precursor, 1,4-cyclohexanedione. The synthetic strategy hinges on the selective protection of one ketone, followed by the transformation of the other into an aldehyde.

Step 1: Monoketalization of 1,4-Cyclohexanedione

The journey begins with the selective protection of one of the two ketone functionalities in 1,4-cyclohexanedione to yield 1,4-Dioxaspiro[4.5]decan-8-one. This is a critical step that ensures the subsequent reactions occur at the desired position. The most common method involves the acid-catalyzed reaction of 1,4-cyclohexanedione with one equivalent of ethylene glycol.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

  • Reaction Setup: To a solution of 1,4-cyclohexanedione in a suitable solvent (e.g., toluene), add one equivalent of ethylene glycol.

  • Catalyst: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Water Removal: The reaction is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

  • Workup and Purification: After the reaction is complete, the mixture is neutralized, washed, and the solvent is removed under reduced pressure. The resulting 1,4-Dioxaspiro[4.5]decan-8-one can be purified by distillation or recrystallization.[4]

Step 2: Reduction of the Ketone to the Corresponding Alcohol

The next step involves the reduction of the ketone in 1,4-Dioxaspiro[4.5]decan-8-one to the secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. This transformation is readily achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a common and effective choice due to its mildness and selectivity.

Experimental Protocol: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol

  • Dissolution: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride in portions to the stirred solution.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated to yield 1,4-Dioxaspiro[4.5]decan-8-ol, which can be used in the next step with or without further purification.

Step 3: Oxidation of the Alcohol to the Aldehyde

The final and crucial step is the oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol to the target molecule, this compound. To prevent over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Several modern oxidation methods are well-suited for this transformation, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[5][6][7][8] The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.[5][7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes at room temperature.[9][10][11] It is favored for its operational simplicity and the ease of product isolation.[9]

Experimental Protocol: Dess-Martin Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol

  • Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol in a dry chlorinated solvent such as dichloromethane.

  • Oxidation: Add Dess-Martin periodinane to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.

Synthetic pathway to this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its precursors relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the final aldehyde would be expected to show a characteristic singlet or doublet for the aldehydic proton in the downfield region (δ 9-10 ppm). The protons of the dioxolane ring would appear as a singlet or a multiplet around δ 3.9 ppm. The cyclohexane ring protons would give rise to a series of multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would be distinguished by the aldehydic carbonyl carbon resonance at approximately δ 200 ppm. The spiro carbon of the ketal would appear around δ 108 ppm, and the carbons of the dioxolane ring would resonate near δ 64 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band for the aldehydic C=O stretch around 1720-1740 cm⁻¹, and C-H stretching of the aldehyde group would be visible as two weak bands around 2720 and 2820 cm⁻¹. The C-O stretching of the ketal would appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the spirocyclic system.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of this compound is the gateway to a wide array of chemical transformations, making it a valuable building block in organic synthesis.

  • Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding secondary or tertiary amines. This reaction is a cornerstone of combinatorial chemistry and is widely used in the synthesis of compound libraries for drug screening.

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry.[12][13] This allows for the introduction of various vinyl groups, further expanding the molecular diversity that can be achieved from this building block.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents or reduced to the primary alcohol with mild reducing agents.

  • Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

Key reactions of this compound.

Applications in Drug Development: A Focus on Sigma Receptor Ligands

The 1,4-dioxaspiro[4.5]decane moiety is a privileged scaffold in medicinal chemistry, particularly in the development of ligands for sigma receptors.[14][15] Sigma receptors are a class of intracellular proteins that are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Derivatives of 1,4-dioxaspiro[4.5]decane have been successfully utilized in the synthesis of potent and selective sigma-1 receptor ligands. For instance, N-substituted derivatives of 8-amino-1,4-dioxaspiro[4.5]decane have shown high affinity for the sigma-1 receptor.[14][15] The synthesis of these compounds often involves the reductive amination of a ketone precursor, a transformation that can be conceptually mirrored by the reactivity of this compound.

A notable example is the synthesis of radiolabeled ligands for positron emission tomography (PET) imaging of sigma-1 receptors in tumors.[15] In one study, a derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated high affinity and selectivity for sigma-1 receptors.[14][15] While this specific example is an aza-spirocycle, the synthetic principles highlight the value of the spirocyclic core in designing molecules that can effectively interact with biological targets. The aldehyde functionality of the title compound provides a direct entry point for introducing diverse side chains, such as the substituted benzyl group in the aforementioned PET ligand, through reductive amination.

Drug_Development_Pathway Aldehyde This compound Amine_Intermediate Substituted Amine Derivative Aldehyde->Amine_Intermediate Reductive Amination Bioactive_Ligand Sigma Receptor Ligand Amine_Intermediate->Bioactive_Ligand Further Modification Biological_Target Sigma Receptor Bioactive_Ligand->Biological_Target Binding

Role in the synthesis of potential sigma receptor ligands.

Conclusion and Future Outlook

This compound is a highly valuable synthetic intermediate that offers a unique combination of a protected ketone and a reactive aldehyde. This guide has outlined its logical synthesis from readily available starting materials, detailed its key chemical properties and reactivity, and highlighted its significant potential in drug discovery, particularly in the development of sigma receptor ligands. The ability to perform selective chemistry at the aldehyde position while the ketal remains intact allows for the construction of complex molecules with a high degree of control. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Fischer, S., Wünsch, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-one. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrapropylammonium Perruthenate - TPAP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-1,4-dioxaspiro[4.5]decane-2-carboxaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Strategic Utility of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of a Unique Spirocyclic Aldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecular entities with tailored properties. 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a fascinating molecule bearing a spirocyclic ketal and a reactive aldehyde functionality, represents a key building block with significant potential. Its rigid spirocyclic core can impart favorable conformational constraints on a molecule, a desirable trait in the design of potent and selective bioactive compounds. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, enabling its elaboration into more complex molecular architectures.

This technical guide provides a comprehensive overview of a proposed synthetic pathway to this compound, beginning with the well-established synthesis of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one. We will delve into the mechanistic underpinnings of these transformations, providing detailed experimental protocols and highlighting the causality behind the choice of reagents and conditions. This document is intended to serve as a practical and insightful resource for researchers engaged in the synthesis of novel compounds for drug discovery and materials science.

Part 1: Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The journey towards this compound commences with the efficient synthesis of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This compound is a valuable intermediate in its own right, serving as a protected form of 1,4-cyclohexanedione.[1][2] This protection strategy allows for selective reactions at other positions of the cyclohexane ring. The most common and reliable method for its preparation is the selective mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.

Mechanistic Insight into Selective Mono-ketalization

The selective formation of the mono-ketal over the di-ketal is a classic example of leveraging subtle differences in reactivity. The reaction proceeds via acid-catalyzed nucleophilic addition of ethylene glycol to one of the carbonyl groups of 1,4-cyclohexanedione, forming a hemiketal intermediate. Subsequent intramolecular cyclization and dehydration yield the stable five-membered dioxolane ring of the mono-ketal. The deactivating effect of the first formed ketal group on the remaining carbonyl group, coupled with careful control of stoichiometry and reaction conditions, allows for the isolation of the mono-ketal in high yield.

Synthesis_of_Precursor

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established procedures for the mono-ketalization of 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Characterization of 1,4-Dioxaspiro[4.5]decan-8-one

The structural integrity of the synthesized precursor should be confirmed by spectroscopic methods.

Property Value Source
Molecular Formula C₈H₁₂O₃[3]
Molecular Weight 156.18 g/mol [3]
Appearance White crystalline solid[2]
Melting Point 70-73 °C[2]
¹³C NMR (CDCl₃, δ) 37.7, 64.6, 107.9, 210.3 ppm[4]
IR (KBr, cm⁻¹) 2960, 1715 (C=O), 1160, 1090 (C-O)[1]

Part 2: Proposed Synthesis of this compound

While a direct, one-step conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the target aldehyde is not prominently described in the literature, a robust and logical two-step synthetic sequence can be proposed. This pathway involves an initial olefination reaction to introduce a methylene group, followed by oxidative cleavage of the resulting double bond to furnish the desired aldehyde.

Proposed_Synthesis

Step 1: Wittig Olefination

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In this proposed step, 1,4-Dioxaspiro[4.5]decan-8-one is treated with a phosphonium ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to generate the corresponding exocyclic alkene, 8-methylene-1,4-dioxaspiro[4.5]decane. The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[8]

Proposed Protocol: Wittig Olefination

  • Prepare the Wittig reagent in situ by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO at low temperature.

  • To the resulting ylide solution, add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in the same solvent dropwise at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • The crude product can be purified by column chromatography to yield 8-methylene-1,4-dioxaspiro[4.5]decane.

Step 2: Ozonolysis

Ozonolysis is a classic and highly efficient method for the oxidative cleavage of a carbon-carbon double bond to produce carbonyl compounds.[9] The exocyclic alkene synthesized in the previous step can be subjected to ozonolysis to yield the target aldehyde. The reaction involves the addition of ozone to the double bond to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup of the ozonide with a mild reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) will furnish the aldehyde without over-oxidation to the carboxylic acid.

Proposed Protocol: Ozonolysis

  • Dissolve 8-methylene-1,4-dioxaspiro[4.5]decane in a suitable solvent such as dichloromethane or methanol and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with an inert gas (nitrogen or argon) to remove the excess ozone.

  • Add a reducing agent, such as dimethyl sulfide, to the reaction mixture and allow it to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Part 3: Alternative Synthetic Strategies and Future Perspectives

While the proposed two-step synthesis is a robust and reliable approach, other synthetic strategies could also be envisioned. For instance, a one-carbon homologation of the ketone precursor using a formylating agent could potentially provide a more direct route. However, the reactivity of the enolate of 1,4-Dioxaspiro[4.5]decan-8-one towards formylating agents would need to be carefully investigated.

Another viable alternative would be the reduction of the ketone to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, followed by a mild oxidation to the aldehyde. A variety of selective reducing agents, such as sodium borohydride, could be employed for the initial reduction. The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a range of modern, mild oxidizing agents like the Dess-Martin periodinane[10][11] or by employing a Swern oxidation.[12][13][14]

Part 4: Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it an attractive building block for various applications:

  • Medicinal Chemistry: The spirocyclic core can be used to introduce conformational rigidity in drug candidates, potentially leading to enhanced binding affinity and selectivity for biological targets. The aldehyde functionality can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and heterocycles, which are commonly found in pharmacologically active molecules. For example, derivatives of the closely related 1,4-dioxaspiro[4.5]decane scaffold have been explored as ligands for various receptors in the central nervous system.[15]

  • Materials Science: The rigid and well-defined structure of this spirocycle can be exploited in the design of novel liquid crystals, polymers, and other functional materials.[1] The aldehyde group provides a convenient point of attachment for polymerization or for linking the spirocyclic unit to other molecular components.

Conclusion

This technical guide has outlined a plausible and scientifically sound synthetic pathway to this compound, a molecule of considerable interest in contemporary chemical research. By first detailing the established synthesis of its precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and then proposing a robust two-step conversion to the target aldehyde, we have provided a comprehensive roadmap for its preparation. The mechanistic insights and detailed protocols presented herein are intended to empower researchers to access this valuable building block and explore its potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2021, August 15). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess-Martin Periodinane (DMP) Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Specialty Chemicals. (2026, January 8). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Ozonolysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567096, 8-Methoxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • YouTube. (2020, March 3). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (2017, July 31). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

Sources

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

This compound (CAS No. 93245-98-8) is a spirocyclic compound featuring a cyclohexyl ring where the C4 ketone is protected as an ethylene ketal, with a carbaldehyde group at the C1 position.[1] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1][2] The aldehyde functional group is the primary site of reactivity, while the dioxaspiro ketal serves as a stable protecting group under various conditions.[1][2]

Understanding the interplay between these functional groups is paramount to its safe handling. The aldehyde moiety, being susceptible to oxidation and nucleophilic attack, dictates the compound's reactivity profile and storage requirements. The ketal, while generally stable, can be hydrolyzed under acidic conditions, a factor to consider in experimental design and waste stream management.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 93245-98-8 [3]
Molecular Formula C₉H₁₄O₃ [3]
Molecular Weight 170.21 g/mol [3]
Physical Form Liquid
Synonyms This compound
Purity ≥97% (Typical)
Boiling Point Data not readily available

Section 2: GHS Hazard Identification and Classification

The primary documented hazard associated with this compound is acute oral toxicity.[3] According to the Globally Harmonized System (GHS), it is classified as a substance that is harmful if swallowed. This classification necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in laboratory areas where it is handled.

cluster_0 Chemical Structure & Hazard Origin cluster_1 Primary Hazard struct This compound Aldehyde Group (-CHO) Spirocyclic Ketal hazard GHS Classification: Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed struct:f1->hazard Primary site of toxicological activity

Caption: Structural basis of reactivity and primary hazard.

While specific data on skin, eye, and respiratory irritation is not consistently reported for this exact CAS number, related spirocyclic compounds and aldehydes as a class can cause irritation.[4][5] Therefore, a conservative approach assuming potential irritant properties is scientifically prudent and essential for ensuring researcher safety.

Table 2: GHS Hazard Classification Summary

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [3]
Hazard Statement H302: Harmful if swallowed. [3]

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Section 3: Protocols for Safe Handling, Storage, and Use

A systematic approach to handling this compound is critical. The following protocols are designed as a self-validating system to minimize exposure and preserve chemical integrity.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is the prevention of aerosol inhalation and containment of any potential spills.

  • Fume Hood: All manipulations, including weighing, aliquoting, and reaction setup, must be performed in a properly functioning chemical fume hood. This is non-negotiable and serves to contain vapors and prevent systemic exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Barrier-Based Approach

The selection of PPE is based on a risk assessment of the compound's known and potential hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE Type Specification Rationale and Justification
Hand Protection Nitrile rubber gloves. Inspect for tears or holes before use. Provides a chemical-resistant barrier. While specific breakthrough time data is unavailable, nitrile is a standard for general chemical protection.[6] Double-gloving is recommended for extended operations.
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and aerosols. Standard laboratory glasses are insufficient. Must conform to OSHA 29 CFR 1910.133 or EN166 standards.[6]
Skin/Body Protection Chemical-resistant lab coat. Closed-toe shoes. Prevents accidental skin contact from spills.

| Respiratory Protection | Not required under normal use with a fume hood. | If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.[7] |

Step-by-Step Laboratory Handling Protocol
  • Pre-Use Verification: Before handling, review this safety guide and the manufacturer's Safety Data Sheet (SDS).[3] Ensure emergency equipment (eyewash station, safety shower) is accessible and operational.

  • Preparation: Don all required PPE as specified in Table 3. Perform all work within a certified chemical fume hood.

  • Aliquoting: If working from a larger container, transfer the required amount to a smaller, labeled vessel. The compound is a liquid, so use appropriate pipetting or transfer techniques to avoid splashes.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface. Remove gloves using a technique that avoids skin contamination and dispose of them as chemical waste.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][6]

Storage Conditions: Ensuring Chemical Stability

The recommended storage conditions are dictated by the aldehyde's susceptibility to oxidation and potential degradation over time.

  • Temperature: Store in a freezer, under -20°C. Some suppliers may recommend -10°C.[3] Colder temperatures slow down kinetic processes, including degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is critical to prevent air oxidation of the aldehyde group to the corresponding carboxylic acid, which would compromise sample purity.

  • Container: Keep in a tightly sealed, clearly labeled container to prevent contamination and moisture ingress.

Section 4: Emergency Response and First Aid

Immediate and correct response to an exposure is critical. The following workflow outlines the necessary steps.

cluster_routes Exposure Route cluster_actions Immediate First Aid start Exposure Incident Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes ingestion Ingestion start->ingestion inhalation Inhalation start->inhalation skin_aid Wash with soap and plenty of water. Remove contaminated clothing. skin->skin_aid [3] eyes_aid Rinse with water for at least 15 minutes. Remove contact lenses if possible. eyes->eyes_aid [3] ingestion_aid Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_aid [3] inhalation_aid Move to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_aid [3] end_node Consult a Physician. Show the Safety Data Sheet. skin_aid->end_node eyes_aid->end_node ingestion_aid->end_node inhalation_aid->end_node

Sources

Methodological & Application

The Synthetic Versatility of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Spirocyclic Aldehyde

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a seemingly unassuming spirocyclic aldehyde, has emerged as a valuable intermediate for researchers, scientists, and drug development professionals. Its unique structural motif, featuring a cyclohexyl ring conformationally constrained by a spiroketal, offers a trifecta of synthetic advantages: a reactive aldehyde functionality, a sterically defined scaffold, and a latent ketone protected as a robust ethylene ketal.

This guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors. We will explore its role as a versatile synthon in key carbon-carbon bond-forming reactions and its utility in the synthesis of valuable nitrogen-containing compounds.

Strategic Importance: The Ketal as a Directing and Protecting Group

The cornerstone of this compound's utility lies in the 1,4-dioxaspiro[4.5]decane core, which is the ethylene ketal of cyclohexane-1,4-dione. This ketal serves as an effective protecting group, allowing for selective transformations at the aldehyde or other positions of the molecule without interference from a reactive ketone.[1] The inherent stability of the ketal to a wide range of reaction conditions, except for strong acids, provides chemists with significant synthetic flexibility.

Furthermore, the rigid spirocyclic framework can influence the stereochemical outcome of reactions at the C8 position, offering potential for diastereoselective transformations. Understanding the conformational bias imparted by this ring system is crucial for designing stereocontrolled synthetic routes.

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The journey to utilizing this compound begins with its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. This key intermediate is accessible through several synthetic routes, with a common approach being the selective monoketalization of 1,4-cyclohexanedione.

Protocol 1: Selective Monoketalization of 1,4-Cyclohexanedione

This protocol is a generalized procedure based on established methods for ketal formation.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1,4-Cyclohexanedione112.1310.0 g89.2
Ethylene glycol62.075.53 g (5.0 mL)89.2
p-Toluenesulfonic acid (p-TsOH)172.200.17 g1.0
Toluene-100 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (10.0 g, 89.2 mmol), ethylene glycol (5.0 mL, 89.2 mmol), p-toluenesulfonic acid (0.17 g, 1.0 mmol), and toluene (100 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decan-8-one.

Expected Yield: 70-85%

Generation of this compound

The target aldehyde can be synthesized from the corresponding alcohol, which is obtained by the reduction of 1,4-Dioxaspiro[4.5]decan-8-one. Subsequent oxidation of the alcohol furnishes the desired carbaldehyde.

Protocol 2: Synthesis of this compound

Step A: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1,4-Dioxaspiro[4.5]decan-8-one156.1810.0 g64.0
Sodium borohydride (NaBH4)37.831.21 g32.0
Methanol-100 mL-

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.21 g, 32.0 mmol) in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,4-Dioxaspiro[4.5]decan-8-ol, which can often be used in the next step without further purification.

Expected Yield: >95%

Step B: Oxidation to this compound

Reaction Scheme:

A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The following protocol utilizes PCC for its reliability.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
1,4-Dioxaspiro[4.5]decan-8-ol158.2010.0 g63.2
Pyridinium chlorochromate (PCC)215.5620.4 g94.8
Dichloromethane (DCM)-200 mL-
Silica gel-20 g-

Procedure:

  • To a suspension of PCC (20.4 g, 94.8 mmol) and silica gel (20 g) in dichloromethane (150 mL) in a round-bottom flask, add a solution of 1,4-Dioxaspiro[4.5]decan-8-ol (10.0 g, 63.2 mmol) in dichloromethane (50 mL) dropwise at room temperature.

  • Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional diethyl ether (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 75-90%

Applications in Key Organic Transformations

This compound is a versatile substrate for a variety of fundamental organic reactions. The following sections provide representative protocols for its application in Wittig olefination, aldol condensation, and reductive amination.

Application Note 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][3][4] this compound can be readily converted to a variety of substituted alkenes using this methodology. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used.[3]

Workflow for Wittig Olefination:

Caption: Generalized workflow for the Wittig reaction.

Protocol 3: Generalized Wittig Olefination

This protocol describes a general procedure for the reaction of this compound with a non-stabilized ylide, which typically favors the Z-alkene.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyltriphenylphosphonium bromide357.234.29 g12.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.064.8 mL12.0
This compound170.211.70 g10.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C and add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise. The solution will turn a characteristic orange-red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of this compound (1.70 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Expected Yield: 60-80%

Application Note 2: Aldol Condensation for β-Hydroxy Ketone Synthesis

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound.[5][6][7] this compound can serve as the electrophilic partner in crossed aldol reactions with ketones, leading to the formation of β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones.

Logical Relationship in Aldol Condensation:

Aldol_Logic cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A Ketone (e.g., Acetone) D Enolate A->D Deprotonation B Base (e.g., NaOH, LDA) B->D C 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde E Aldol Adduct (β-Hydroxy Ketone) C->E D->E Nucleophilic Attack F α,β-Unsaturated Ketone (Enal) E->F Dehydration (optional)

Caption: Key steps in a crossed aldol condensation.

Protocol 4: Generalized Base-Catalyzed Aldol Condensation

This protocol provides a general procedure for the reaction of this compound with acetone.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound170.211.70 g10.0
Acetone58.085.8 g (7.3 mL)100
Sodium hydroxide (NaOH)40.000.40 g10.0
Ethanol-20 mL-
Water-20 mL-

Procedure:

  • Dissolve this compound (1.70 g, 10.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add acetone (7.3 mL, 100 mmol) to the solution.

  • In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in water (20 mL).

  • Slowly add the aqueous NaOH solution to the aldehyde/ketone mixture with vigorous stirring at room temperature.

  • Stir the reaction for 4-6 hours. The formation of a precipitate may be observed.

  • Neutralize the reaction mixture with dilute hydrochloric acid (1 M) until it is slightly acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the β-hydroxy ketone. Further heating under acidic or basic conditions can promote dehydration to the α,β-unsaturated ketone.

Expected Yield: 50-70% for the aldol adduct.

Application Note 3: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8][9] this compound can be converted into a variety of primary, secondary, and tertiary amines using this one-pot procedure. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is selective for the iminium ion intermediate and tolerant of the acid-sensitive ketal group.[8]

Protocol 5: Reductive Amination with a Primary Amine

This protocol details the synthesis of a secondary amine from this compound and benzylamine.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound170.211.70 g10.0
Benzylamine107.151.07 g (1.1 mL)10.0
Sodium triacetoxyborohydride (STAB)211.943.18 g15.0
Dichloroethane (DCE)-50 mL-
Acetic acid60.050.60 g (0.57 mL)10.0

Procedure:

  • To a round-bottom flask, add this compound (1.70 g, 10.0 mmol), benzylamine (1.1 mL, 10.0 mmol), and dichloroethane (50 mL).

  • Add acetic acid (0.57 mL, 10.0 mmol) to the mixture and stir for 20 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Expected Yield: 80-95%

Future Outlook: A Gateway to Complex Molecules

The synthetic utility of this compound extends beyond these fundamental transformations. The spiroketal moiety is a common structural feature in a number of natural products, and this building block provides a valuable starting point for their total synthesis.[10] For instance, the related 1,6-dioxaspiro[4.5]decane ring system is found in pheromones, antibiotics, and anticancer agents.[10] The ability to introduce diverse functionality via the aldehyde group, coupled with the potential for subsequent deprotection and elaboration of the ketone, positions this compound as a powerful tool in the synthesis of novel bioactive compounds and complex natural products.

References

  • BenchChem. (n.d.). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination.
  • BenchChem. (n.d.). Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • TargetMol. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
  • Magritek. (n.d.). The Aldol Condensation.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • University of Colorado Boulder. (n.d.). Experiment 19 — Aldol Condensation.

Sources

Application Notes and Protocols: Reactions of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Spirocyclic Aldehyde in Modern Synthesis

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a key bifunctional building block in organic synthesis. Its unique spirocyclic structure, which incorporates a protected cyclohexanone moiety, offers steric hindrance and conformational rigidity that can be strategically exploited in the synthesis of complex molecules, including pharmaceuticals and materials science applications.[1][2] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for chain elongation, functional group interconversion, and the introduction of diverse substituents.[1] This document provides a detailed guide to the common and impactful reactions of this aldehyde, complete with mechanistic insights and actionable laboratory protocols.

The ketal protecting group in this compound is stable under basic and nucleophilic conditions, allowing for selective reaction at the aldehyde. This feature is particularly valuable in multi-step syntheses where the latent ketone functionality is to be revealed at a later stage. The precursor, 1,4-Dioxaspiro[4.5]decan-8-one, is a widely used synthetic intermediate for creating various organic chemicals, such as pharmaceutical intermediates and liquid crystals.[3]

I. Olefination Reactions: Crafting Carbon-Carbon Double Bonds

Olefination reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds. This compound readily participates in these transformations, providing access to a variety of vinyl-substituted spirocycles.

A. The Wittig Reaction: A Classic Approach to Alkenes

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[4][5] The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[4]

Mechanistic Causality: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[5] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.[5]

Experimental Protocol: Wittig Olefination of this compound

Objective: To synthesize an alkene derivative from this compound using a phosphonium ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound170.211.0 eq
Methyltriphenylphosphonium bromide357.231.1 eq
n-Butyllithium64.061.05 eq
Product (Alkene)Varies-
B. The Horner-Wadsworth-Emmons (HWE) Reaction: Enhanced E-Selectivity and Purer Products

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often favoring the formation of (E)-alkenes.[6][7] It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[7] A significant advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble, simplifying purification.[8]

Mechanistic Causality: The reaction begins with the deprotonation of the phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, forming an oxaphosphetane intermediate. Subsequent elimination yields the alkene and a water-soluble phosphate byproduct.[6][7]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

Objective: To synthesize an (E)-α,β-unsaturated ester from this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Phosphonate Anion Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound170.211.0 eq
Triethyl phosphonoacetate224.161.1 eq
Sodium Hydride (60%)24.00 (as NaH)1.1 eq
Product (E-alkene)Varies-

II. Nucleophilic Additions: Expanding the Carbon Skeleton

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents.

The Grignard Reaction: Formation of Secondary Alcohols

The Grignard reaction is a cornerstone of C-C bond formation, involving the addition of an organomagnesium halide to a carbonyl group.[9] The reaction with an aldehyde, such as this compound, yields a secondary alcohol upon acidic work-up.[9][10]

Mechanistic Causality: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent protonation in the work-up step furnishes the secondary alcohol.[11]

Experimental Protocol: Grignard Addition to this compound

Objective: To synthesize a secondary alcohol by reacting this compound with a Grignard reagent.

Materials:

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Grignard Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly and carefully add saturated aqueous NH₄Cl to quench the excess Grignard reagent and the alkoxide intermediate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary alcohol by flash column chromatography.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound170.211.0 eq
Methylmagnesium bromide119.231.2 eq
Product (Secondary Alcohol)186.24-

III. Reduction and Oxidation: Interconversion of Oxidation States

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to other important functional groups.

A. Reduction to a Primary Alcohol with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols.[12] It is a safer and more convenient alternative to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[13]

Mechanistic Causality: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition results in the formation of an alkoxide intermediate, which is subsequently protonated during the work-up to yield the primary alcohol.[14]

Experimental Protocol: Reduction of this compound

Objective: To synthesize 1,4-Dioxaspiro[4.5]decan-8-ylmethanol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise, controlling any effervescence.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~2 with 1M HCl to destroy excess NaBH₄.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired alcohol.

  • Purification: The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound170.211.0 eq
Sodium Borohydride37.831.2 eq
1,4-Dioxaspiro[4.5]decan-8-ylmethanol172.22-
B. Oxidation to a Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[15] Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆) being an effective method.[15]

Mechanistic Causality: The aldehyde is oxidized to the corresponding carboxylic acid. The specific mechanism depends on the chosen oxidant.

Experimental Protocol: Oxidation to 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

Objective: To synthesize 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Periodic acid (H₅IO₆)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add periodic acid (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of PCC (0.02 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[16][17]

  • Purification: The crude acid can be purified by recrystallization or column chromatography.

Data Presentation:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometry
This compound170.211.0 eq
Periodic acid (H₅IO₆)227.941.1 eq
Pyridinium chlorochromate (PCC)215.560.02 eq
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid186.20-

IV. Condensation Reactions: Building Complexity

Condensation reactions, such as the Knoevenagel and Henry reactions, are powerful tools for forming new carbon-carbon bonds and introducing functionalized substituents.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[18]

Mechanistic Causality: A mild base deprotonates the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration to yield the conjugated product.[18]

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize a substituted alkene via Knoevenagel condensation.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • 1M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine.

  • Reaction: Reflux the mixture and monitor by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with 1M HCl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography.

B. Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[19]

Mechanistic Causality: A base removes the acidic α-proton of the nitroalkane to generate a nitronate anion. This nucleophile then adds to the aldehyde carbonyl to form the β-nitro alkoxide, which is protonated upon work-up.[19]

Experimental Protocol: Henry Reaction

Objective: To synthesize a β-nitro alcohol.

Materials:

  • 1,4-Dioxaspiro[4..5]decane-8-carbaldehyde

  • Nitromethane

  • A suitable base (e.g., triethylamine or DBU)

  • THF or Ethanol

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and nitromethane (1.5 eq) in the chosen solvent.

  • Base Addition: Add the base (catalytic or stoichiometric) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the β-nitro alcohol by column chromatography.

Visualization of Key Synthetic Pathways

Reactions_of_1_4_Dioxaspiro_4_5_decane_8_carbaldehyde cluster_olefination Olefination cluster_nucleophilic_addition Nucleophilic Addition cluster_redox Redox Reactions cluster_condensation Condensation Reactions Aldehyde This compound Wittig Wittig Reaction (Ph3P=CHR) Aldehyde->Wittig HWE Horner-Wadsworth-Emmons ((EtO)2P(O)CH2CO2Et, NaH) Aldehyde->HWE Grignard Grignard Reaction (RMgX, then H3O+) Aldehyde->Grignard Reduction Reduction (NaBH4) Aldehyde->Reduction Oxidation Oxidation (PCC, H5IO6) Aldehyde->Oxidation Knoevenagel Knoevenagel Condensation (CH2(CO2Et)2, Piperidine) Aldehyde->Knoevenagel Henry Henry Reaction (CH3NO2, Base) Aldehyde->Henry Alkene Alkene Derivative Wittig->Alkene Unsaturated_Ester α,β-Unsaturated Ester HWE->Unsaturated_Ester Secondary_Alcohol Secondary Alcohol Grignard->Secondary_Alcohol Primary_Alcohol Primary Alcohol Reduction->Primary_Alcohol Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Knoevenagel->Unsaturated_Ester Beta_Nitro_Alcohol β-Nitro Alcohol Henry->Beta_Nitro_Alcohol

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols and mechanistic discussions provided herein offer a robust framework for its utilization in the construction of complex molecular architectures. The strategic application of these reactions will undoubtedly continue to contribute to advancements in medicinal chemistry and materials science.

References

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde - MySkinRecipes. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia. Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Henry Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles - ResearchGate. Retrieved from [Link]

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. Retrieved from [Link]

  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.
  • Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | C9H14O4 | CID 11745334 - PubChem. Retrieved from [Link]

    • The Wittig Reaction. Retrieved from [Link]

  • 1,4-dioxaspiro[4.5]decane-8-carboxylic acid - PubChemLite. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. Retrieved from [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry. Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • This compound oxime - C9H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: Wittig Reaction with 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Versatile Spirocyclic Aldehyde

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and highly specific method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] This powerful transformation, developed by Georg Wittig and awarded the Nobel Prize in Chemistry in 1979, involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4] The reaction's primary advantage lies in its predictability; the double bond is formed precisely at the location of the original carbonyl group, minimizing the formation of isomeric byproducts that can plague other elimination-based olefination methods.[5]

This guide focuses on the application of the Wittig reaction to a specialized substrate: 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to its rigid spirocyclic core, which incorporates a protected cyclohexanone moiety.[6] The dioxolane group serves as a robust protecting group for the ketone at the 4-position of the cyclohexane ring, allowing for selective manipulation of the aldehyde at the 8-position.[6] This structural feature makes it a valuable building block for the synthesis of complex molecules, including potent analgesics and materials for liquid crystal displays.[6]

These application notes will provide a comprehensive overview of the Wittig reaction with this compound, from the underlying mechanism to detailed experimental protocols and troubleshooting strategies. The information presented is intended for researchers, scientists, and drug development professionals seeking to employ this olefination strategy in their synthetic endeavors.

Reaction Mechanism and Stereochemical Considerations

The currently accepted mechanism of the Wittig reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde.[1][3] This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[3][7][8] This intermediate is typically unstable and spontaneously decomposes in a concerted, irreversible step to yield the desired alkene and triphenylphosphine oxide as a byproduct.[1][3][9]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed.[2][10]

  • Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to the formation of the (Z)-alkene with high selectivity. This is attributed to a kinetically controlled reaction pathway where the sterically less hindered approach of the ylide and aldehyde favors the formation of the cis-oxaphosphetane intermediate.[2][4][11]

  • Stabilized ylides (e.g., those bearing electron-withdrawing groups like esters or ketones) typically yield the (E)-alkene as the major product.[2][12] In this case, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[12]

For reactions involving sterically demanding aldehydes such as this compound, steric hindrance can influence the approach of the ylide and thus affect the stereoselectivity. Careful consideration of the chosen ylide and reaction conditions is crucial to achieve the desired isomeric product.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting aldehyde and its subsequent Wittig olefination.

Synthesis of this compound

The aldehyde can be prepared from the commercially available 1,4-dioxaspiro[4.5]decan-8-one via a two-step sequence involving reduction to the corresponding alcohol followed by oxidation.

Step 1: Reduction of 1,4-Dioxaspiro[4..5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1,4-dioxaspiro[4.5]decan-8-ol, which can often be used in the next step without further purification.

Step 2: Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol to this compound

  • To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-ol (1 equivalent) in dichloromethane at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

General Protocol for the Wittig Reaction

This protocol describes the in-situ generation of a non-stabilized ylide for the synthesis of a (Z)-alkene.

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide for methylenation) (1.2 equivalents)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 equivalents)

  • This compound (1 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), diethyl ether, or toluene)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium halide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., n-BuLi in hexanes) dropwise to the stirred suspension. A color change (often to deep yellow or orange) indicates the formation of the ylide.[13]

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flask, dissolve this compound in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution via a syringe or dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume).[14]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • The major byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexanes or by trituration.[15]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Phosphonium_Salt Alkyltriphenylphosphonium Halide in Anhydrous THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0 °C Phosphonium_Salt->Base_Addition Ylide_Formation Stir to Form Ylide Base_Addition->Ylide_Formation Aldehyde_Addition Add Aldehyde Solution at 0 °C Ylide_Formation->Aldehyde_Addition Cool to 0 °C Reaction_Stir Stir at Room Temperature Aldehyde_Addition->Reaction_Stir Quench Quench with sat. aq. NH4Cl Reaction_Stir->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Wittig reaction.

Data and Expected Outcomes

The success of the Wittig reaction can be assessed by various analytical techniques.

Parameter Expected Outcome/Technique Notes
Reaction Conversion TLC, ¹H NMRMonitor the disappearance of the aldehyde proton signal (~9.7 ppm) in the ¹H NMR spectrum.[16]
Product Yield Gravimetric analysisYields can vary depending on the ylide and reaction conditions but are often in the range of 60-90%.
Stereoselectivity (E/Z ratio) ¹H NMR, GC-MSThe coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry. Typically, Jtrans > Jcis.[16][17]
Purity ¹H NMR, ¹³C NMR, HRMSCharacterization should confirm the structure of the desired alkene and the absence of starting materials and byproducts.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no product formation Incomplete ylide formation (inactive base, wet solvent/reagents).Ensure all glassware is flame-dried, use freshly distilled anhydrous solvents, and titrate the base (e.g., n-BuLi) before use.
Sterically hindered aldehyde.Use a less sterically demanding phosphonium ylide or consider the Horner-Wadsworth-Emmons reaction, which is often more effective for hindered carbonyls.[4]
Poor Stereoselectivity Use of a semi-stabilized ylide.For (Z)-selectivity, ensure lithium salt-free conditions. For (E)-selectivity with non-stabilized ylides, consider the Schlosser modification.[2][4]
Difficult purification Triphenylphosphine oxide co-elutes with the product.Attempt to precipitate the triphenylphosphine oxide from a cold, non-polar solvent before chromatography. Alternatively, a chromatography-free workup involving conversion of the phosphine oxide to a water-soluble salt has been reported.[18]

Conclusion

The Wittig reaction is a highly effective method for the olefination of this compound, providing a direct route to valuable vinyl-substituted spirocyclic compounds. By understanding the reaction mechanism, carefully selecting the appropriate phosphorus ylide, and optimizing the reaction conditions, researchers can achieve high yields and control the stereochemical outcome of this important transformation. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • Biet, T., & G. A. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(19), 3687-3690. Retrieved from [Link]

  • Biet, T., & G. A. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 9(19), 3687-3690. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]

  • Journal of Chemical Education. (2019, July 16). Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction. Retrieved from [Link]

  • Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

  • YouTube. (2015, November 7). Quantifying Wittig Reaction Stereoselectivity using 60 MHz Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Byrne, P. A., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(1), 3531-3537. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The modern interpretation of the Wittig reaction mechanism. Retrieved from [Link]

  • YouTube. (2019, August 14). 10.09 Stereochemistry of the Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Wittig reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • National Institutes of Health. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • Angene. (2026, January 8). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Spirocyclic Amines in Drug Discovery

The 1,4-dioxaspiro[4.5]decane framework is a key structural motif in medicinal chemistry. Its rigid, three-dimensional structure, derived from the protection of a cyclohexanone, serves as a valuable scaffold for introducing pharmacophoric elements in a well-defined spatial orientation. The conversion of the 8-carbaldehyde derivative to its corresponding amine opens a gateway to a diverse array of N-substituted analogs, which are of significant interest in the development of novel therapeutics. Reductive amination stands out as the premier method for this transformation due to its high efficiency, broad functional group tolerance, and operational simplicity.[1][2]

This guide provides an in-depth exploration of the reductive amination of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, focusing on the widely adopted use of sodium triacetoxyborohydride (NaBH(OAc)₃). We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale: The Selectivity of Sodium Triacetoxyborohydride

Reductive amination is a one-pot reaction that combines the formation of an imine or iminium ion from an aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[2][3] The success of this process hinges on the choice of a reducing agent that is potent enough to reduce the C=N bond of the iminium ion but mild enough to avoid significant reduction of the starting aldehyde.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃, often abbreviated as STAB) is the reagent of choice for this transformation.[5][6][7] Its attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), is a direct consequence of the electron-withdrawing acetate groups. This electronic effect makes STAB less hydridic and therefore more selective for the more electrophilic iminium ion over the aldehyde.[6] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4][5][8]

The presence of the acid-sensitive ketal group in this compound further underscores the suitability of STAB, as the reaction conditions are sufficiently mild to prevent its cleavage.[4][5]

Reductive_Amination_Mechanism cluster_1 Reduction Aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + R-NH₂ - H₂O Amine R-NH₂ Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Substituted Amine Product Iminium->Product + [H⁻] from NaBH(OAc)₃ STAB NaBH(OAc)₃

Caption: Mechanism of reductive amination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Secondary Amine

This protocol details the reaction of this compound with a primary amine to yield a secondary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1 M). Add the primary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[1]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.[1][8]

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.[8] Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM or ethyl acetate.[1][8]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted secondary amine.[8][9]

ReagentStoichiometry (eq)Purpose
This compound1.0Electrophile
Primary Amine1.0 - 1.2Nucleophile
Sodium Triacetoxyborohydride1.2 - 1.5Reducing Agent
Anhydrous DCE or DCM-Solvent
Saturated Aqueous NaHCO₃-Quenching and neutralization
Protocol 2: Mitigating Dialkylation Side Reactions

A common side reaction when using primary amines is the formation of a tertiary amine through dialkylation.[4] This occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde.

Mitigation Strategy:

  • Stoichiometry Control: Using a slight excess of the primary amine (up to 5% molar excess) can suppress this side reaction.[4]

  • Stepwise Procedure: For particularly problematic substrates, a stepwise approach can be employed.[4][5]

    • Imine Formation: Form the imine in a protic solvent like methanol (MeOH).

    • Reduction: After imine formation is complete, reduce the intermediate with sodium borohydride (NaBH₄).

Experimental_Workflow cluster_protocol1 Protocol 1: One-Pot Synthesis cluster_protocol2 Protocol 2: Stepwise (for Dialkylation Issues) p1_start Mix Aldehyde and Amine in DCE/DCM p1_imine Stir for Imine Formation (20-30 min) p1_start->p1_imine p1_reduce Add NaBH(OAc)₃ p1_imine->p1_reduce p1_monitor Monitor Reaction (TLC/LC-MS) p1_reduce->p1_monitor p1_workup Aqueous Work-up p1_monitor->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Pure Secondary Amine p1_purify->p1_product p2_start Mix Aldehyde and Amine in MeOH p2_imine Complete Imine Formation p2_start->p2_imine p2_reduce Add NaBH₄ p2_imine->p2_reduce p2_workup Aqueous Work-up p2_reduce->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Pure Secondary Amine p2_purify->p2_product

Caption: Workflow for reductive amination protocols.

Troubleshooting and Key Considerations

  • Low or No Product Formation:

    • Cause: Incomplete imine formation, often due to moisture.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and glassware. Molecular sieves can be added to the reaction mixture.[9]

  • Reduction of Starting Aldehyde:

    • Cause: The reducing agent is too reactive or the reaction temperature is too high.

    • Solution: Sodium triacetoxyborohydride is specifically chosen to avoid this.[4][6] Ensure the reaction is run at room temperature.

  • Reaction Monitoring:

    • TLC is a convenient method. The product amine can be visualized with a ninhydrin stain.[9] The disappearance of the aldehyde (visualized with a suitable stain like potassium permanganate) is also a good indicator of reaction progress.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a robust and highly versatile method for the synthesis of novel spirocyclic amines. Its mild reaction conditions, excellent functional group tolerance, and high yields make it an indispensable tool for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and adhering to the detailed protocols provided, scientists can confidently and efficiently generate diverse libraries of amine derivatives for further investigation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sodium triacetoxyborohydride. In Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kumar, A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Royal Society of Chemistry. (2014). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 24.6: Synthesis of Amines. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

The Versatile Building Block: Charting Synthetic Routes to Novel Heterocycles from 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is paramount. Spirocyclic systems, in particular, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This application note presents a detailed guide to the synthesis of a variety of heterocyclic compounds utilizing 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde as a versatile and strategic starting material. This guide provides not only step-by-step protocols for the synthesis of pyrimidines, pyridines, and thiophenes but also delves into the mechanistic underpinnings of these transformations, offering researchers and drug development professionals a comprehensive toolkit for scaffold diversification.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure features a cyclohexanone moiety masked as a stable ethylene ketal, with an aldehyde group at the 4-position of the cyclohexane ring. This unique arrangement offers several strategic advantages:

  • Orthogonal Reactivity: The aldehyde functionality provides a reactive handle for a multitude of classic and contemporary organic reactions, while the ketal-protected ketone remains inert under many of these conditions. This allows for selective elaboration of the molecule.

  • Spirocyclic Scaffold: The inherent spirocyclic nature of the backbone imparts a rigid, three-dimensional geometry to the resulting heterocyclic products, a desirable feature for probing the intricate topographies of biological macromolecules.[2][3]

  • Latent Functionality: The protected ketone can be deprotected under acidic conditions, unveiling a carbonyl group that can be further functionalized, leading to more complex molecular architectures.

This guide will explore the application of this valuable building block in three widely utilized multicomponent reactions for the synthesis of key heterocyclic cores.

I. Synthesis of Spiro-Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic synthesis, providing a straightforward, one-pot method for the preparation of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[4] These scaffolds are prevalent in a wide array of biologically active compounds. The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[5][6]

Mechanistic Rationale

The reaction is believed to proceed through an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system.

dot

Biginelli_Mechanism aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde acylimine N-Acylimine Intermediate aldehyde->acylimine + Urea (H⁺ cat.) urea Urea/Thiourea urea->acylimine adduct Open-Chain Adduct acylimine->adduct + Enolate ketoester β-Ketoester (e.g., Ethyl Acetoacetate) enolate Enolate ketoester->enolate Base/Acid enolate->adduct dhpm Spiro-Dihydropyrimidinone adduct->dhpm Cyclization & -H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.5 equiv)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethyl acetoacetate, and urea.

  • Add ethanol to dissolve the reactants, followed by a few drops of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Reactant MW ( g/mol ) Equivalents Sample Mass/Volume
This compound170.211.01.70 g
Ethyl acetoacetate130.141.01.30 g (1.29 mL)
Urea60.061.50.90 g
Ethanol--20 mL
Conc. HCl-catalytic~3 drops

II. Hantzsch Synthesis of Spiro-Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine derivatives.[7][8] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[9][10] The resulting dihydropyridine core is a key structural motif in a number of calcium channel blockers.[11]

Mechanistic Overview

The Hantzsch synthesis is believed to proceed through two key intermediates. The first is an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester. The second is an enamine formed from the reaction of the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the dihydropyridine product.[10]

Hantzsch_Synthesis aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde knoevenagel Knoevenagel Adduct (α,β-unsaturated) aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq) ketoester1->knoevenagel michael_adduct Michael Adduct knoevenagel->michael_adduct + Enamine (Michael Add.) ketoester2 β-Ketoester (1 eq) enamine Enamine ketoester2->enamine ammonia Ammonia/NH₄OAc ammonia->enamine enamine->michael_adduct dhp Spiro-Dihydropyridine michael_adduct->dhp Cyclization & -H₂O

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (catalytic amount)

  • Ethanol (as solvent)

Procedure:

  • To a stirred solution of this compound and ethyl cyanoacetate in ethanol, add a catalytic amount of morpholine.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture at 50-60 °C for 2-4 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with a mixture of diethyl ether and hexane to induce precipitation.

  • The solid product is collected by filtration, washed with hexane, and dried.

  • Purification can be performed by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactant MW ( g/mol ) Equivalents Sample Mass/Volume
1,4-Dioxaspiro[4.5]decan-8-carbaldehyde170.211.01.70 g
Ethyl cyanoacetate113.121.01.13 g (1.07 mL)
Sulfur32.071.10.35 g
Morpholine87.12catalytic~0.1 mL
Ethanol--20 mL

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein for the Biginelli, Hantzsch, and Gewald reactions provide reliable and reproducible methods for accessing novel spiro-dihydropyrimidinones, spiro-dihydropyridines, and spiro-aminothiophenes, respectively. The strategic use of this starting material opens up avenues for the creation of libraries of complex molecules with potential applications in drug discovery and materials science. Further exploration of other multicomponent reactions and classic heterocyclic syntheses with this aldehyde will undoubtedly lead to the discovery of new and interesting molecular architectures.

References

  • Lin, Y., et al. (2024). One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. The Journal of Organic Chemistry.
  • Vicens, L., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters. [Link]

  • Chang, L., & Ming Luo, J. (2023). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Journal of Synthetic Chemistry.
  • Vicens, L., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. PMC. [Link]

  • Chang, L., & Ming Luo, J. (2022). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Journal of Synthetic Chemistry.
  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • ResearchGate. Synthesis of thiazoles from aldehydes, amines, and elemental sulfur.
  • ResearchGate.
  • ChemTube 3D. Hantzsch pyridine synthesis - overview. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • de la Cruz, P., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
  • Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

  • ChemSpider Synthetic Pages. Biginelli reaction. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • ResearchGate. Application of Biginelli reaction to the synthesis of ferrocenylpyrimidones and-[12]ferrocenophane-containing pyrimido[4,5- d]pyrimidinediones.

  • PubChem. 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. [Link]

Sources

The Spirocyclic Scaffold in Focus: Application Notes for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have emerged as a powerful design element, offering a three-dimensional exit from the flatlands of traditional aromatic scaffolds. 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a seemingly simple bifunctional building block, represents a key entry point into this valuable chemical space. This guide provides an in-depth exploration of its synthesis, applications, and the strategic rationale behind its deployment in drug discovery programs.

The Strategic Value of the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane core is more than just a rigidifying element. It serves two primary functions:

  • A Protected Carbonyl Synthon: The dioxolane ring acts as a robust protecting group for a cyclohexanone carbonyl. This allows for selective chemical transformations at other positions of the molecule, a crucial requirement in multi-step synthetic campaigns. The ketal is stable to a wide range of reagents, yet can be deprotected under acidic conditions when desired.

  • Modulation of Physicochemical Properties: The introduction of this sp³-rich, polar spiroketal can significantly influence a molecule's properties. It can disrupt planarity, which may reduce interactions with planar off-targets like hERG or DNA. Furthermore, it can modulate lipophilicity and aqueous solubility, key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The aldehyde functionality at the 8-position provides a versatile handle for the introduction of diverse pharmacophoric elements, most notably through the formation of carbon-nitrogen bonds.

Synthesis of this compound: A Two-Step Approach

The target aldehyde is not typically a commercially available starting material in large quantities and is usually prepared from its corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The synthesis can be logically divided into two key stages:

Part A: Synthesis of the Ketone Precursor

1,4-Dioxaspiro[4.5]decan-8-one is a well-established intermediate and can be synthesized through several routes, often involving the selective protection of 1,4-cyclohexanedione. One efficient method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[1]

Part B: One-Carbon Homologation to the Aldehyde

Protocol: Synthesis of this compound via Enol Ether Intermediate

This protocol is a representative procedure based on well-established organic transformations.

Step 1: Formation of (Methoxymethylene)triphenylphosphorane Ylide

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide is indicative of a successful reaction.

Step 2: Wittig Reaction with 1,4-Dioxaspiro[4.5]decan-8-one

  • Cool the ylide solution back to 0 °C.

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting ketone.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol ether. Purification can be achieved by column chromatography on silica gel.

Step 3: Hydrolysis to the Aldehyde

  • Dissolve the purified enol ether in a mixture of THF and aqueous acid (e.g., 1 M hydrochloric acid or oxalic acid).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.

Core Application: Reductive Amination for Library Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor to a wide array of substituted amines via reductive amination. This one-pot reaction is highly efficient and allows for the coupling of the spirocyclic core to a diverse range of primary and secondary amines, rapidly generating libraries of compounds for biological screening.[2][3][4]

The direct product of the aldehyde's use in this reaction, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, is a valuable building block in its own right, and its subsequent N-alkylation highlights the importance of the parent aldehyde.[2]

Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add the desired amine (1.0-1.2 equivalents).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine derivative.

Causality Behind Experimental Choices:

  • Solvent: DCM or DCE are excellent choices as they are relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice because it is mild and selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. It is also more tolerant of mildly acidic conditions than other borohydrides.[2]

  • Acid Catalyst: The formation of the iminium ion is the rate-limiting step and is acid-catalyzed. However, excess acid can protonate the amine starting material, reducing its nucleophilicity. Therefore, only a catalytic amount is used, if at all.

Applications in Target-Oriented Synthesis

Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown activity against a range of biological targets, particularly G-protein coupled receptors (GPCRs).[5][6][7][8][9] The ability to rapidly diversify the amine functionality using the aldehyde as a key intermediate makes it an attractive starting point for lead optimization campaigns targeting these receptors.

A notable example is the development of ligands for the sigma-1 (σ₁) receptor, which is implicated in a variety of central nervous system disorders and is overexpressed in many tumor cell lines. A radiolabeled derivative, [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated as a potent and selective σ₁ receptor radioligand for tumor imaging with positron emission tomography (PET).[10] While this example features a nitrogen atom in the spirocyclic core, it underscores the utility of the broader spiro[4.5]decane framework in generating biologically active molecules.

Conceptual Workflow for GPCR Ligand Discovery

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Generation cluster_2 Screening & Optimization Ketone 1,4-Dioxaspiro[4.5]decan-8-one Aldehyde This compound Ketone->Aldehyde One-carbon homologation Reductive_Amination Reductive Amination Protocol Aldehyde->Reductive_Amination Amine_Library Diverse Primary & Secondary Amine Building Blocks Amine_Library->Reductive_Amination Compound_Library Library of N-substituted (1,4-Dioxaspiro[4.5]decan-8-yl)methanamines Reductive_Amination->Compound_Library Screening High-Throughput Screening (e.g., GPCR binding assays) Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Op Lead Optimization SAR->Lead_Op Improved Potency, Selectivity, ADME

Caption: Workflow for GPCR ligand discovery using the target aldehyde.

Quantitative Data Summary

While specific biological data for a library of compounds derived directly from this compound is not publicly available, representative data for a related spiro[4.5]decane derivative targeting the σ₁ receptor is presented below to illustrate the potency that can be achieved with this scaffold.

CompoundTargetBinding Affinity (Ki)Selectivity
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4 ± 0.4 nM>30-fold vs σ₂ receptor

Table 1: Biological activity of a representative spiro[4.5]decane derivative. Data from Brust et al. (2015).[10]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true power lies not in any inherent biological activity, but in its role as a key intermediate. The protected ketone allows for clean, selective reactions, while the aldehyde handle provides a gateway to a vast chemical space of amine derivatives through the highly reliable and scalable reductive amination reaction. For researchers and drug development professionals, this compound offers a robust starting point for the synthesis of novel, three-dimensional molecules with the potential for improved pharmacological profiles.

References

  • BenchChem. (n.d.). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Wikipedia. (2023, October 28). Corey–Fuchs reaction. In Wikipedia. Retrieved from [Link]

  • Figshare. (2022). Developments of corey-fuchs reaction in organic and total synthesis of natural products. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Wittig reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Tarasova, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11656-11713. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • Brust, T. J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • MDPI. (n.d.). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Retrieved from [Link]

  • Frontiers. (n.d.). New Approaches for the Discovery of GPCR Ligands. Retrieved from [Link]

  • Wacker, D., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 255. [Link]

  • Google Patents. (n.d.). EP0479631B1 - Spiro[11]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from

  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1274936. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature, 545(7654), 296-301. [Link]

  • Google Patents. (n.d.). CN117425654A - 2,8-diazaspiro[4.5]decane compound.

Sources

Application Notes and Protocols: Protecting Group Strategies for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Reactivity in a Bifunctional Scaffold

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a valuable bifunctional building block in medicinal chemistry and complex molecule synthesis. Its structure incorporates a stable spiroketal, which serves as a protected form of a cyclohexanone carbonyl, and a reactive aldehyde functional group. This arrangement presents a common synthetic challenge: how to perform selective transformations on other parts of a molecule without unintended reactions at the aldehyde. The strategic protection of the aldehyde is therefore paramount to unlocking the full synthetic potential of this intermediate.

This guide provides an in-depth exploration of protecting group strategies for the aldehyde moiety of this compound. We will delve into the principles of chemoselective protection, provide detailed experimental protocols, and discuss orthogonal deprotection strategies that preserve the integrity of the inherent spiroketal.

The Strategic Imperative: Why Protect the Aldehyde?

The aldehyde group is highly susceptible to nucleophilic attack and oxidation. In a multi-step synthesis, it is often necessary to temporarily mask the aldehyde to prevent undesired side reactions. Acetals are excellent protecting groups for aldehydes as they are stable to a wide range of reagents, including bases, organometallics, hydrides, and oxidizing agents.[1][2][3][4] The core of our strategy revolves around the chemoselective formation of an acetal on the aldehyde in the presence of the existing spiroketal. This is achievable due to the higher intrinsic reactivity of aldehydes towards acetalization compared to ketones.[2][5]

Visualizing the Workflow: A Strategic Overview

The overall strategy involves the selective protection of the aldehyde, subsequent chemical transformations on the molecule, and finally, the selective deprotection of the aldehyde, leaving the spiroketal intact.

G cluster_0 Protection Strategy cluster_1 Synthetic Transformation cluster_2 Deprotection Strategy A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde B Protected Aldehyde Derivative A->B Selective Aldehyde Protection C Further Chemical Modification B->C D Modified 1,4-Dioxaspiro[4.5]decane Derivative C->D Reaction at another site E Final Product with Free Aldehyde D->E Selective Aldehyde Deprotection

Caption: General workflow for the protection-transformation-deprotection sequence.

Protocol 1: Chemoselective Protection of the Aldehyde as a Cyclic Acetal

Cyclic acetals are generally more stable than their acyclic counterparts due to favorable entropic factors during their formation.[6] This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal, on the aldehyde group.

Rationale: The use of ethylene glycol in the presence of a mild acid catalyst allows for the selective protection of the more reactive aldehyde over the sterically hindered and less reactive inherent ketal. The removal of water via a Dean-Stark trap drives the equilibrium towards acetal formation.

ReagentMolar Eq.MWAmount (for 10 mmol scale)
This compound1.0170.211.70 g
Ethylene Glycol1.262.070.74 g (0.67 mL)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)0.05190.2295 mg
Toluene--50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.70 g, 10 mmol) and toluene (50 mL).

  • Add ethylene glycol (0.74 g, 12 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the protected product. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Selective Deprotection of the Aldehyde Acetal

The key to a successful protecting group strategy is the ability to selectively remove the protecting group without affecting other sensitive functionalities. In this case, we need to cleave the newly formed acetal while leaving the spiroketal untouched.

Rationale: While typically ketals are more acid-labile than acetals, specific reagent combinations can achieve the reverse selectivity. A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been demonstrated to selectively deprotect aldehyde-derived acetals in the presence of ketone-derived ketals.[7][8]

ReagentMolar Eq.MWAmount (for 5 mmol scale)
Protected Aldehyde Derivative1.0214.261.07 g
2,6-Lutidine3.0107.151.61 g (1.75 mL)
Triethylsilyl trifluoromethanesulfonate (TESOTf)2.0264.362.64 g (2.25 mL)
Dichloromethane (anhydrous)--25 mL

Step-by-Step Procedure:

  • Dissolve the protected aldehyde derivative (1.07 g, 5 mmol) in anhydrous dichloromethane (25 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine (1.61 g, 15 mmol) to the stirred solution.

  • Add triethylsilyl trifluoromethanesulfonate (2.64 g, 10 mmol) dropwise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Orthogonal Strategy: Deprotection of the Spiroketal

In some synthetic routes, it may be necessary to deprotect the spiroketal to reveal the ketone functionality. This is typically achieved under more forcing acidic conditions than those used for the deprotection of a simple acetal.

Rationale: The spiroketal is a cyclic ketal and is generally more stable to acidic hydrolysis than an acyclic acetal.[6] Therefore, by using stronger acidic conditions and an aqueous medium, the spiroketal can be cleaved.

G A 1,4-Dioxaspiro[4.5]decane Derivative B Cyclohexanone Derivative A->B Aqueous Acid (e.g., HCl, H₂SO₄) C Ethylene Glycol A->C Aqueous Acid (e.g., HCl, H₂SO₄)

Caption: General scheme for the deprotection of the spiroketal.

Protocol 3: Hydrolysis of the Spiroketal

ReagentConcentration/Amount
1,4-Dioxaspiro[4.5]decane derivative1.0 mmol
Acetone10 mL
Water2 mL
Concentrated Hydrochloric Acid (HCl)0.5 mL

Step-by-Step Procedure:

  • Dissolve the 1,4-Dioxaspiro[4.5]decane derivative (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL) in a round-bottom flask.

  • Add concentrated hydrochloric acid (0.5 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected ketone.

Summary of Protecting Group Strategies

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection Conditions (Selective)Deprotection Conditions (Global)
Aldehyde1,3-DioxolaneEthylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)TESOTf, 2,6-lutidine, CH₂Cl₂, 0 °C to RTAqueous Acid (e.g., HCl)
Ketone (as Spiroketal)1,3-DioxolaneInherent in starting materialStable under selective aldehyde deprotection conditions.Aqueous Acid (e.g., HCl)

Conclusion

The successful synthesis of complex molecules hinges on the strategic use of protecting groups. For this compound, the inherent spiroketal provides a stable protected ketone, allowing the synthetic chemist to focus on the selective protection and deprotection of the more reactive aldehyde moiety. By understanding the principles of chemoselectivity and employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges posed by this versatile bifunctional intermediate, thereby accelerating the discovery and development of new chemical entities.

References

  • Ghosh, R., & Samant, S. D. (2010). Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst.
  • BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
  • Sudha, R., & Nagarajan, R. (1998). Chemoselective Protection of Aldehydes as Dithioacetals in Lithium Perchlorate-Diethyl Ether Medium. The Journal of Organic Chemistry, 63(21), 7553-7556.
  • Kumar, A., & Meena, R. (2019). Chemoselective acetalization of aldehydes.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Noyori, R., & Murata, S. (1982). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 104(6), 1773-1775.
  • Li, S., et al. (2018). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5.
  • Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde. Retrieved from [Link]

  • Algor Cards. (n.d.). Protecting Groups in Organic Chemistry. Retrieved from [Link]

  • Shostakovskii, M. F., et al. (1966). CYCLIC ACETALS AND KETALS – VALUABLE PRECURSORS IN ORGANIC SYNTHESIS. Russian Chemical Reviews, 35(4), 319-335.
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Unlock Chemystery. (2019, April 8). Aldehydes & Ketones: The Ultimate Guide to Protecting Groups! [Video]. YouTube.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
  • ResearchGate. (2025). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III)
  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Kaur, G., Trehan, A., & Trehan, S. (2003). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. The Journal of Organic Chemistry, 68(19), 7333-7335.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • BenchChem. (2025). A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

The spiroketal moiety, a structural motif where two rings are joined at a single carbon atom, is a privileged scaffold extensively found in natural products, pharmaceuticals, and other bioactive molecules.[1][2][3][4] These structures offer a unique three-dimensional architecture that can effectively probe biological space, often leading to compounds with high potency and selectivity. The inherent rigidity and defined stereochemistry of spirocycles can lead to improved binding affinity with biological targets and favorable pharmacokinetic properties.[5]

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde emerges as a highly versatile and strategic building block for the synthesis of novel bioactive compounds. Its structure is bifunctional: a reactive aldehyde group poised for a multitude of chemical transformations, and a protected ketone (as an ethylene ketal) that can be unmasked later in a synthetic sequence to reveal a new point of diversification.[6][7] This guide provides detailed application notes and protocols for leveraging this unique reagent in the synthesis of complex molecules for drug discovery and development.

Core Synthetic Strategy: Orthogonal Reactivity and Staged Diversification

The primary advantage of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed in the presence of the ketal, which is stable to a wide range of reagents (e.g., organometallics, reducing agents, Wittig reagents). This allows for the construction of an advanced intermediate before revealing the ketone for a second stage of modifications, such as intramolecular cyclizations or the introduction of new substituents.

G cluster_0 Phase 1: Aldehyde Chemistry cluster_1 Phase 2: Ketal Deprotection & Cyclization A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde B Advanced Intermediate (Ketal Intact) A->B Selective Transformation (e.g., Wittig, Reductive Amination, Grignard) C Revealed Ketone B->C Acidic Deprotection D Complex Bioactive Scaffold (e.g., Bicyclic System) C->D Intramolecular Reaction or Further Functionalization

Figure 1: Strategic workflow for staged synthesis.

Application & Protocol: Reductive Amination for Azaspiro[4.5]decane Scaffolds

Application Focus: Azaspiro[4.5]decane derivatives are prevalent in medicinal chemistry, serving as core scaffolds for various therapeutic agents, including σ1 receptor ligands for tumor imaging and inhibitors of the mitochondrial permeability transition pore (mPTP) for treating myocardial infarction.[8][9][10][11] Reductive amination of this compound provides a direct entry into this valuable chemical space.

Causality and Experimental Rationale: This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations. It does not readily reduce the starting aldehyde in the absence of an amine and is tolerant of the acidic conditions generated by the ammonium acetate, which serves as the ammonia source for the formation of the primary amine. Methanol is chosen as the solvent for its ability to dissolve the reactants and facilitate the formation of the intermediate imine.

Protocol 1: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)methanamine

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound170.2110.01.01.70 g
Ammonium Acetate77.08100.010.07.71 g
Sodium Triacetoxyborohydride211.9415.01.53.18 g
Methanol (MeOH)---50 mL
Dichloromethane (DCM)---100 mL for workup
1 M Sodium Hydroxide (NaOH)---~30 mL for workup

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask, add this compound (1.70 g, 10.0 mmol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

  • Add ammonium acetate (7.71 g, 100.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (50 mL) and 1 M NaOH (30 mL). Extract the aqueous layer with an additional portion of dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure product.

G start Dissolve Aldehyde & Ammonium Acetate in MeOH step1 Stir 30 min (Imine Formation) start->step1 step2 Add NaBH(OAc)₃ (Reduction) step1->step2 step3 Stir 12-16h (Reaction) step2->step3 step4 Concentrate (Solvent Removal) step3->step4 step5 Workup (DCM/NaOH Extraction) step4->step5 step6 Purify (Column Chromatography) step5->step6 end Pure Spirocyclic Amine step6->end

Figure 2: Workflow for reductive amination protocol.

Application & Protocol: Wittig Reaction for Olefin Synthesis

Application Focus: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This protocol demonstrates the conversion of the aldehyde to an alkene, a versatile functional group that can serve as a precursor for epoxides, diols, or be used in metathesis reactions to build further complexity.

Causality and Experimental Rationale: This protocol uses a stabilized ylide (in this case, derived from methyl (triphenylphosphoranylidene)acetate), which reliably produces the (E)-alkene isomer. Tetrahydrofuran (THF) is an excellent solvent for Wittig reactions, being aprotic and capable of solvating both the ylide and the aldehyde. The reaction is typically run at room temperature to ensure good conversion without side reactions. The purification is designed to remove the triphenylphosphine oxide byproduct, which is less polar than the desired ester product.

Protocol 2: Synthesis of (E)-methyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound170.215.01.0851 mg
Methyl (triphenylphosphoranylidene)acetate334.375.51.11.84 g
Tetrahydrofuran (THF), anhydrous---30 mL

Step-by-Step Methodology:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (851 mg, 5.0 mmol) in anhydrous THF (15 mL).

  • In a separate flask, dissolve methyl (triphenylphosphoranylidene)acetate (1.84 g, 5.5 mmol) in anhydrous THF (15 mL).

  • Add the ylide solution to the aldehyde solution dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Upon completion, remove the THF under reduced pressure.

  • Triturate the resulting residue with diethyl ether (3 x 20 mL) to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure α,β-unsaturated ester.

Advanced Application: Deprotection and Intramolecular Cyclization

Application Focus: A key strategic application is the unmasking of the ketone to trigger subsequent bond-forming events. This protocol outlines a hypothetical, yet mechanistically sound, two-step sequence. First, the aldehyde is converted to a secondary alcohol via Grignard addition. Second, the ketal is deprotected, and the resulting keto-alcohol is subjected to an acid-catalyzed intramolecular aldol condensation to form a bicyclic, bridged system, a common motif in complex natural products.

Protocol 3: Synthesis of a Bridged Bicyclic System

Step A: Grignard Addition

  • To a solution of this compound (10.0 mmol) in anhydrous THF (40 mL) at 0 °C, add vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude allylic alcohol. Use this directly in the next step.

Step B: Deprotection and Intramolecular Aldol Condensation

  • Dissolve the crude alcohol from Step A in a 4:1 mixture of acetone and water (50 mL).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1.0 mmol, 0.1 equiv).

  • Heat the mixture to reflux (approx. 60-65 °C) for 4 hours. The deprotection of the ketal will occur first, followed by the intramolecular aldol condensation.

  • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the bicyclic product.

G cluster_0 Step A: Grignard Reaction cluster_1 Step B: Tandem Deprotection/Cyclization A Spirocyclic Aldehyde B Allylic Alcohol Intermediate A->B VinylMgBr, THF, 0°C to RT C Keto-alcohol (transient) B->C p-TsOH, Acetone/H₂O, Reflux (Deprotection) D Final Bicyclic Product C->D Intramolecular Aldol Condensation

Figure 3: Workflow for Grignard and tandem cyclization.

References

  • G. Shu-Ye, L. Xin-Huo, Z. Wen-Hao, et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1). [Link]

  • G. Shu-Ye, L. Xin-Huo, Z. Wen-Hao, et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. ResearchGate. [Link]

  • G. Shu-Ye, L. Xin-Huo, Z. Wen-Hao, et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. RSC Publishing. [Link]

  • R. M. Gillard, J. Sperry, D. W. Lupton, M. A. Brimble. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. RSC Publishing. [Link]

  • R. M. Gillard, J. Sperry, D. W. Lupton, M. A. Brimble. (2019). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026). Tejahn. [Link]

  • 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. MySkinRecipes. [Link]

  • S. Gaffron, et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • S. Gaffron, et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • S. P. Marsden, et al. (2009). Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Special Issue : Application of Organic Synthesis to Bioactive Compounds. MDPI. [Link]

  • S. Pacifico, et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Special Issue : Application of Organic Synthesis to Bioactive Compounds II. MDPI. [Link]

  • V. Albanese, et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Involving 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,4-Dioxaspiro[4.5]decane Scaffold in Asymmetric Synthesis

The 1,4-Dioxaspiro[4.5]decane structural motif is a cornerstone in contemporary medicinal chemistry and natural product synthesis. Its inherent three-dimensionality, conferred by the spirocyclic junction, provides a rigid scaffold that can effectively orient functional groups in precise spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have demonstrated significant activity as σ1 receptor ligands and 5-HT1A receptor agonists, underscoring their therapeutic potential.[1]

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, as a prochiral aldehyde, is a pivotal starting material for the introduction of new stereocenters. The selective protection of one of the carbonyl groups of 1,4-cyclohexanedione as a ketal not only differentiates the two carbonyls but also sets the stage for a wide array of stereoselective transformations at the C8 position. This guide provides detailed protocols and theoretical underpinnings for the asymmetric functionalization of this versatile building block, with a focus on organocatalysis and chiral auxiliary-mediated reactions.

Synthesis of the Precursor: this compound

The synthesis of the target aldehyde commences with the readily available 1,4-cyclohexanedione. A selective monoketalization reaction is the first critical step, followed by a one-carbon homologation to furnish the aldehyde.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol details the selective monoketalization of 1,4-cyclohexanedione.

Rationale: The use of a catalytic amount of a strong acid like p-toluenesulfonic acid in the presence of ethylene glycol allows for the formation of the five-membered dioxolane ring. By carefully controlling the stoichiometry of ethylene glycol, preferential formation of the monoketal over the diketal can be achieved. The azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium towards product formation.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 equiv), ethylene glycol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add sufficient toluene to dissolve the reactants and allow for efficient reflux.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decan-8-one.[2]

Protocol 2: Wittig or Horner-Wadsworth-Emmons Olefination and Ozonolysis

This two-step sequence is a reliable method for the one-carbon homologation of the ketone to the aldehyde.

Rationale: The Wittig or Horner-Wadsworth-Emmons reaction converts the ketone into an exocyclic alkene. Subsequent ozonolysis cleaves the double bond to yield the desired aldehyde. This method offers high yields and avoids over-oxidation to the carboxylic acid.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Methoxymethyl)triphenylphosphonium chloride or a suitable phosphonate ylide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or DME)

  • Ozone

  • A reductive workup agent (e.g., dimethyl sulfide or triphenylphosphine)

  • Dichloromethane

Procedure:

  • Olefination:

    • In a flame-dried, inert atmosphere (N₂ or Ar) flask, prepare the ylide by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base in an anhydrous solvent.

    • Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Dry, concentrate, and purify the resulting enol ether.

  • Ozonolysis:

    • Dissolve the purified enol ether in dichloromethane and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the alkene.

    • Purge the solution with nitrogen or argon to remove excess ozone.

    • Add a reductive workup agent (e.g., dimethyl sulfide) and allow the solution to warm to room temperature.

    • Concentrate the reaction mixture and purify by column chromatography to yield this compound.

Asymmetric Functionalization of this compound

The following protocols are exemplary and based on well-established asymmetric methodologies. They serve as a starting point for the development of specific synthetic routes, and optimization of reaction conditions is expected.

Application Note 1: Organocatalytic Asymmetric Aldol Reaction

Principle: The proline-catalyzed asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds.[3] The reaction proceeds through an enamine intermediate formed between the ketone (in this case, acetone) and the proline catalyst. This chiral enamine then attacks the aldehyde (this compound) in a stereocontrolled manner, governed by a Zimmerman-Traxler-like transition state.

dot

G cluster_workflow Proline-Catalyzed Aldol Reaction Workflow A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde E Asymmetric Aldol Addition (Zimmerman-Traxler TS) A->E B Acetone (Nucleophile) D Enamine Formation B->D C (S)-Proline (Catalyst) C->D D->E F Iminium Intermediate E->F G Hydrolysis F->G H Chiral Aldol Adduct G->H I Catalyst Regeneration G->I I->C

Caption: Workflow for the proline-catalyzed asymmetric aldol reaction.

Exemplary Protocol:

Materials:

  • This compound

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in acetone, add (S)-proline (0.2-0.3 equiv).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.

Expected Outcome and Optimization:

ParameterTypical Range/ValueRationale for Optimization
Catalyst Loading10-30 mol%Higher loading can increase reaction rate but also cost. Lower loading may lead to longer reaction times and lower enantioselectivity.
Temperature0 °C to RTLower temperatures generally improve enantioselectivity but may decrease the reaction rate.
SolventAcetone, DMSO, DMFThe choice of solvent can significantly impact proline solubility and the stability of the transition state, thereby affecting both yield and enantioselectivity.
Expected Yield 40-80%Dependent on the reactivity of the aldehyde and the optimized conditions.
Expected ee 70-95%Highly dependent on the steric and electronic properties of the aldehyde and the precise reaction conditions.
Application Note 2: Chiral Auxiliary-Mediated Asymmetric Aldol Reaction

Principle: The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective control in aldol reactions. The chiral auxiliary is first acylated, and the resulting imide is converted to a boron enolate. The enolate then reacts with the aldehyde via a highly organized, chair-like transition state, leading to the formation of a specific diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched aldol product.[4]

dot

G cluster_workflow Evans Auxiliary Aldol Reaction Workflow A Chiral Oxazolidinone B Acylation A->B C N-Acyl Oxazolidinone B->C D Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) C->D E Chiral Boron Enolate D->E G Diastereoselective Aldol Addition (Chair-like TS) E->G F 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde F->G H Aldol Adduct with Auxiliary G->H I Auxiliary Cleavage (e.g., LiOH, H₂O₂) H->I J Chiral Aldol Product I->J K Recovered Auxiliary I->K

Caption: Workflow for an Evans auxiliary-mediated asymmetric aldol reaction.

Exemplary Protocol:

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Propionyl chloride

  • n-Butyllithium

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • pH 7 buffer solution

  • Methanol

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium dropwise and stir for 15 minutes.

    • Add propionyl chloride and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.

    • Quench with saturated aqueous ammonium chloride, extract, dry, and purify the N-acyl oxazolidinone.

  • Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to 0 °C.

    • Add Bu₂BOTf followed by DIPEA dropwise, and stir for 30 minutes.

    • Cool the mixture to -78 °C and add a solution of this compound in DCM.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding pH 7 buffer and methanol.

    • Extract the product, dry the organic layers, and concentrate. Purify the aldol adduct by column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified adduct in a mixture of THF and water.

    • Cool to 0 °C and add 30% hydrogen peroxide followed by an aqueous solution of LiOH.

    • Stir until the reaction is complete (monitored by TLC).

    • Quench with sodium sulfite solution, extract the desired chiral aldol product, dry, and purify.

Expected Outcome and Optimization:

ParameterTypical Reagent/ConditionRationale for Optimization
Boron SourceBu₂BOTf, 9-BBN-OTfThe choice of boron source can influence the geometry of the enolate and the tightness of the transition state, affecting diastereoselectivity.
BaseDIPEA, Et₃NThe base is crucial for the deprotonation to form the enolate. Its steric bulk and basicity must be matched with the substrate and boron source.
Temperature-78 °C to 0 °CLow temperatures are critical for maintaining the integrity of the boron enolate and achieving high diastereoselectivity.
Expected Yield 60-90%Generally high-yielding reactions.
Expected d.r. >95:5The highly organized transition state typically leads to excellent diastereomeric ratios.

Conclusion

This compound is a valuable prochiral building block for the synthesis of complex, stereochemically rich molecules. While specific literature examples of its use in asymmetric synthesis are not widely reported, its structure is amenable to well-established and reliable methodologies such as organocatalytic and chiral auxiliary-mediated aldol reactions. The protocols provided herein offer a robust starting point for researchers to explore the asymmetric functionalization of this scaffold, enabling the synthesis of novel compounds for applications in drug discovery and natural product synthesis. As with any synthetic procedure, careful optimization of reaction conditions will be paramount to achieving high yields and stereoselectivities.

References

  • BenchChem. (2025). Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown activity as σ1 receptor ligands and 5-HT1A receptor agonists. Benchchem.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Evans Aldol Reaction.
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate.
  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • Proline-Catalyzed Asymmetric Reactions.

Sources

Catalytic Transformations of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Spirocyclic Aldehyde in Modern Synthesis

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a valuable bifunctional building block in organic synthesis. Its unique spirocyclic framework, which features a protected cyclohexanone moiety, offers a combination of steric hindrance and conformational rigidity that can be exploited to achieve high levels of stereocontrol in a variety of chemical transformations.[1] The aldehyde functionality serves as a versatile handle for a wide array of catalytic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. These transformations are critical in the synthesis of complex natural products and medicinally relevant compounds.[2][3][4] This guide provides an in-depth exploration of key catalytic transformations of this aldehyde, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The inherent stability of the ethylene ketal protecting group under a range of reaction conditions allows for selective manipulation of the aldehyde group, making this compound an ideal intermediate for multi-step syntheses. The strategic use of catalysis in conjunction with this substrate opens avenues for the efficient and stereoselective construction of intricate molecular architectures.

I. Catalytic Oxidation: Accessing the Carboxylic Acid Moiety

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation, providing access to a key functional group for amide bond formation, esterification, and other derivatizations. While stoichiometric oxidants can be employed, catalytic methods offer a greener and more efficient alternative.

Mechanistic Rationale: The Pinnick Oxidation

The Pinnick oxidation is a highly effective method for the chemoselective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups. The reaction typically utilizes sodium chlorite (NaClO₂) as the terminal oxidant and a catalytic amount of a scavenger, such as 2-methyl-2-butene, to quench the reactive and often problematic byproduct, hypochlorous acid (HOCl).

The catalytic cycle is initiated by the reaction of the aldehyde with chlorous acid (HClO₂), which is in equilibrium with sodium chlorite under buffered conditions. This forms a chlorite ester intermediate. A subsequent pericyclic rearrangement or nucleophilic attack leads to the formation of the carboxylic acid and hypochlorous acid. The role of the scavenger is crucial to prevent unwanted side reactions, such as the oxidation of other functional groups or the formation of chlorinated byproducts.

Experimental Protocol: Pinnick Oxidation of this compound

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of t-BuOH and H₂O, add NaH₂PO₄ (1.2 eq) and 2-methyl-2-butene (5.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of NaClO₂ (1.5 eq) in H₂O dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with Et₂O (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary:

EntryOxidant SystemSolventYield (%)Reference
1NaClO₂ / NaH₂PO₄ / 2-methyl-2-butenet-BuOH / H₂O>90General Protocol

II. Catalytic Reduction: Formation of the Corresponding Alcohol

The reduction of the aldehyde to the primary alcohol, (1,4-Dioxaspiro[4.5]decan-8-yl)methanol, provides a versatile intermediate for ether synthesis, esterification, and as a precursor for other functional group transformations. Catalytic hydrogenation offers a clean and efficient method for this conversion.

Mechanistic Considerations: Heterogeneous Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation involves the use of a solid catalyst, typically a noble metal such as palladium or platinum, supported on a high-surface-area material like activated carbon. The reaction proceeds through the adsorption of both the aldehyde and hydrogen gas onto the catalyst surface. The aldehyde's carbonyl group interacts with the metal surface, and the adsorbed hydrogen atoms are sequentially added across the C=O double bond, leading to the formation of the alcohol. The product then desorbs from the catalyst surface, regenerating the active sites for further reaction.

G cluster_workflow Catalytic Hydrogenation Workflow Start Reaction Setup: Aldehyde, Solvent, Catalyst Hydrogenation Hydrogen Atmosphere (Balloon or Parr Shaker) Start->Hydrogenation Monitoring TLC or GC Analysis Hydrogenation->Monitoring Filtration Removal of Catalyst (e.g., through Celite) Monitoring->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Product Pure Alcohol Purification->Product

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (this cycle should be repeated three times).

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude (1,4-Dioxaspiro[4.5]decan-8-yl)methanol.

  • The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Data Summary:

EntryCatalystSolventH₂ PressureYield (%)Reference
110% Pd/CMeOH1 atm>95General Protocol
210% Pd/CEtOAc1 atm>95General Protocol

III. Catalytic Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. While not strictly a catalytic reaction in the traditional sense, the phosphine oxide byproduct can be recycled in a catalytic cycle in some modern variations. The reaction of this compound with a phosphorus ylide provides a reliable method for the synthesis of various vinyl-substituted spirocycles.

Mechanistic Overview: Formation of the Oxaphosphetane Intermediate

The Wittig reaction is initiated by the nucleophilic attack of the ylide carbon onto the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions.

G cluster_mechanism Wittig Reaction Mechanism Aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide G cluster_asymmetric Organocatalytic Enamine Cycle Aldehyde 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Iminium Chiral Iminium Ion Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Amine Catalyst Catalyst->Iminium Enamine Chiral Enamine Iminium->Enamine + Base Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Adduct Product Chiral Product Adduct->Product + H₂O, -Catalyst

Sources

Application Notes and Protocols for the Derivatization of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane moiety is a valuable building block in synthetic and medicinal chemistry. Its rigid spirocyclic core, which features a protected cyclohexanone, provides a unique three-dimensional architecture. The aldehyde functional group at the 8-position serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The protected ketone is stable under many reaction conditions, enabling selective modification at the C8-carbaldehyde. This guide provides detailed application notes and protocols for the synthesis of several classes of derivatives from 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, with a focus on their potential applications in drug discovery and materials science. Spirocompounds, in general, have shown significant promise as anticancer agents, and the derivatives of this scaffold are being explored for similar activities.[1]

Reductive Amination: Synthesis of Novel Amines for Drug Discovery

Application Note

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[2] This one-pot reaction, involving the formation of an imine or enamine intermediate followed by in-situ reduction, is highly efficient for creating carbon-nitrogen bonds. Starting with this compound, a diverse range of primary and secondary amines can be introduced, leading to derivatives with potential therapeutic applications. For instance, spiro-piperidine derivatives have been investigated as σ1 receptor ligands for tumor imaging.[3] Furthermore, other spiro[cyclohexane] derivatives have demonstrated potential as anticancer and antimicrobial agents.[4][5] The choice of the amine component is critical in tuning the physicochemical and pharmacological properties of the final compound. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is crucial to avoid the reduction of the starting aldehyde and to tolerate a wide range of functional groups.[2]

Protocol: Synthesis of N-Benzyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)methanamine

This protocol describes the reductive amination of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir for 20 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for another 10 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and decompose the reducing agent.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.

  • Sodium Triacetoxyborohydride: This mild reducing agent is selective for the iminium ion over the aldehyde, minimizing side reactions.[2]

Visualization of Reductive Amination

G A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde C Iminium Ion Intermediate A->C + H+ B Primary or Secondary Amine (R-NH2) B->C D N-Substituted Derivative C->D Reduction E [H] (e.g., NaBH(OAc)3) G A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde C Schiff Base Derivative A->C + H+ B Primary Amine (R-NH2) B->C D H2O C->D - H2O

Caption: General synthesis of Schiff bases.

Chalcone Synthesis via Claisen-Schmidt Condensation

Application Note

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids in plants. [6]Synthetic chalcone derivatives are of great interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [6][7]The Claisen-Schmidt condensation of an aldehyde with a ketone is a classical and efficient method for chalcone synthesis. [8][9]By reacting this compound with various substituted acetophenones, a library of novel chalcones can be generated. The presence of the enone functionality in chalcones makes them susceptible to Michael addition, allowing for further derivatization and the synthesis of various heterocyclic compounds.

Protocol: Synthesis of a Chalcone Derivative

This protocol provides a general procedure for the base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

Procedure:

  • In a beaker, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution dropwise with vigorous stirring.

  • Continue stirring in the ice bath for 30 minutes, and then allow the reaction to warm to room temperature.

  • Stir at room temperature for several hours (or overnight) until the reaction is complete (monitor by TLC).

  • A precipitate of the chalcone may form during the reaction.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Base Catalyst: The hydroxide ion deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as the nucleophile.

  • Low Temperature: The initial reaction is often carried out at a low temperature to control the rate of the aldol addition and prevent side reactions.

Visualization of Chalcone Synthesis

G A 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde C Chalcone Derivative A->C Base (e.g., NaOH) B Acetophenone Derivative B->C D H2O C->D - H2O

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Alkene Synthesis via Wittig Reaction

Application Note

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. [10]It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). [10]A key advantage of the Wittig reaction is the unambiguous placement of the double bond. [10]Starting from this compound, a variety of alkene derivatives can be synthesized by choosing the appropriate phosphonium salt precursor for the ylide. These alkene derivatives can serve as intermediates for further functionalization or be evaluated for their own biological properties. For example, the introduction of an exocyclic double bond can significantly alter the conformation and lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Protocol: Synthesis of an Alkene Derivative

This protocol outlines a general procedure for a Wittig reaction.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))

  • Magnetic stirrer and stir bar

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes for transfer of reagents

Procedure:

  • Ylide Generation:

    • To a dry Schlenk flask under an inert atmosphere, add the phosphonium salt (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the ylide solution to 0 °C.

    • Slowly add the solution of the aldehyde to the ylide solution via syringe.

    • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: The phosphorus ylide is a strong base and is highly reactive towards water and oxygen.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide.

  • Aprotic Solvent: An aprotic solvent like THF is used as it does not react with the strong base or the ylide.

Visualization of the Wittig Reaction

G A Phosphonium Salt C Phosphorus Ylide A->C B Strong Base B->C E Alkene Derivative C->E D 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde D->E F Triphenylphosphine Oxide E->F +

Caption: Wittig reaction pathway.

Summary of Potential Applications

Derivative ClassSynthetic MethodPotential ApplicationsReferences
N-Substituted AminesReductive AminationAnticancer, Antimicrobial, CNS agents (e.g., σ1 receptor ligands)[2][3][4][5]
Schiff BasesImine CondensationAnticancer, Antibacterial, Antifungal, Synthetic Intermediates[11][12][13]
ChalconesClaisen-Schmidt CondensationAnticancer, Anti-inflammatory, Antimicrobial, Precursors to Flavonoids[6][7][8][9]
AlkenesWittig ReactionSynthetic Intermediates, Bioisosteres of other functional groups[10]

References

  • Pharmacological evaluation of some novel synthesized compounds derived from spiro(cyclohexane-1,2′-thiazolidines). (2025). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. Retrieved from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved from [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Massachusetts. Retrieved from [Link]

  • In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. Retrieved from [Link]

  • cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. (n.d.). IRIS Unimore. Retrieved from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved from [Link]

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved from [Link]

  • Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. (2025). ResearchGate. Retrieved from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. Retrieved from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved from [Link]

  • Antibacterial Activity of Substituted 1,3-Dioxolanes. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2025). ResearchGate. Retrieved from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note & Protocol: A Process-Oriented Approach to the Scale-Up Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a valuable bifunctional building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty materials.[1][2] Its spirocyclic core imparts a rigid, three-dimensional structure that is highly sought after in drug design for enhancing binding affinity and selectivity.[3] While laboratory-scale syntheses are well-established, scaling this process for pilot plant or manufacturing settings presents significant challenges related to reaction control, safety, and efficiency. This guide provides a detailed, process-oriented analysis of a robust two-step synthetic route, focusing on the critical parameters and rationale for scaling the synthesis from gram to kilogram quantities. We will address the practical considerations of the key transformations: an acid-catalyzed ketal protection and a subsequent oxidation, with a critical evaluation of common oxidation methods for their suitability in a large-scale context.

Synthetic Strategy: A Two-Stage Approach

The most logical and industrially viable pathway to the target aldehyde involves a two-step sequence starting from a commercially available precursor, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. This strategy segregates the construction of the stable spiroketal core from the more sensitive oxidation step.

The overall transformation is as follows:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis Start 4-Hydroxycyclohexanone Intermediate 1,4-Dioxaspiro[4.5]decan-8-ol (Not Isolated in this Protocol) Start->Intermediate Reduction (e.g., NaBH4) - Not covered in detail Precursor 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Intermediate->Precursor Ketal Protection (Focus of Section 2) Target This compound Precursor->Target Oxidation (Focus of Section 3) caption Fig. 1: Overall Synthetic Workflow

Caption: High-level overview of the two-stage synthetic route.

Note: The synthesis of the starting alcohol, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, is often achieved via reduction of the corresponding carboxylate or ketal protection of 4-(hydroxymethyl)cyclohexanone.[4][5] This guide will focus on the critical oxidation step to produce the aldehyde.

Stage 1: Synthesis of the Precursor Alcohol

While 1,4-Dioxaspiro[4.5]decan-8-ylmethanol is commercially available, understanding its formation from 4-hydroxycyclohexanone is instructive for process control. The key reaction is the formation of a cyclic acetal (or ketal) by reacting a ketone with ethylene glycol.[6]

Principle & Rationale for Scale-Up: Acetalization is a reversible, acid-catalyzed equilibrium reaction.[7] To drive the reaction to completion and achieve high yields, which is paramount on a large scale, the water byproduct must be continuously removed from the reaction mixture. The most effective method for this at scale is azeotropic distillation using a Dean-Stark apparatus. Toluene or benzene are common solvents for this purpose.[5][8] The choice of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial to prevent side reactions.[5][8]

Stage 2: Oxidation - The Critical Scale-Up Challenge

The conversion of the primary alcohol (1,4-Dioxaspiro[4.5]decan-8-ylmethanol) to the target aldehyde is the most critical and hazardous step in this synthesis. Method selection must prioritize safety, scalability, cost, and waste management over simple laboratory convenience.

Method Selection: A Comparative Analysis
Oxidation MethodLaboratory-Scale SuitabilityScale-Up Viability & Rationale
Dess-Martin Periodinane (DMP) High: Mild, neutral pH, high yields, simple workup.[9]Very Poor: DMP is potentially explosive and shock-sensitive, making it unsuitable for large-scale industrial processes.[9][10][11] Its high cost and poor atom economy are also significant drawbacks.[10]
Chromium-Based (e.g., PCC, PDC) Moderate: Effective but generates highly toxic chromium waste.Very Poor: Extreme toxicity and environmental impact of chromium waste make these reagents obsolete in modern large-scale manufacturing.
Swern Oxidation High: Excellent for sensitive substrates, high yields, and volatile byproducts that are easy to remove.[12]Challenging but Feasible: This is often the method of choice, but it presents major engineering challenges. The reaction is highly exothermic and requires cryogenic temperatures (<-60 °C) to prevent decomposition of the active species.[12][13] It also generates toxic carbon monoxide gas and stoichiometric amounts of foul-smelling dimethyl sulfide (Me₂S).[12][14] Causality: The low temperature is required because the active oxidant, a chlorosulfonium salt, decomposes rapidly above -60°C.[12] Failure to control the temperature can lead to a runaway reaction.
Scale-Up Protocol: Modified Swern Oxidation

This protocol is designed for kilogram-scale synthesis and incorporates critical safety and handling measures.

G start Setup & Inerting - Dry Glassware - N2 Atmosphere step1 Activator Formation - Add Oxalyl Chloride in DCM - Cool to -78 °C start->step1 step2 DMSO Addition - Add DMSO dropwise - Maintain T < -65 °C - Stir for 1 hr step1->step2 Exothermic! Gas Evolution (CO, CO2) step3 Alcohol Addition - Add Substrate in DCM - Maintain T < -65 °C - Stir for 2 hrs step2->step3 Formation of active oxidant step4 Quench - Add Triethylamine (TEA) - Maintain T < -50 °C - Warm to RT step3->step4 Formation of Me2S (Stench!) step5 Work-up - Add Water - Separate Layers - Wash Organic Layer step4->step5 Neutralization end Concentration & Purification step5->end caption Fig. 2: Swern Oxidation Workflow

Caption: Step-by-step workflow for the scale-up Swern Oxidation.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet.

  • Cooling system capable of reaching -78 °C (e.g., dry ice/acetone bath or cryostat).

  • Addition funnels for controlled liquid addition.

  • Gas scrubber system containing bleach or hydrogen peroxide to treat the off-gas (CO and Me₂S).

ReagentMolar Mass ( g/mol )MolesEquiv.Mass / Volume
1,4-Dioxaspiro[4.5]decan-8-ylmethanol172.225.811.01.00 kg
Oxalyl Chloride126.9311.622.01.48 kg (1.0 L)
Dimethyl Sulfoxide (DMSO)78.1323.244.01.82 kg (1.65 L)
Triethylamine (TEA)101.1946.488.04.70 kg (6.5 L)
Dichloromethane (DCM)84.93--~20 L

Protocol:

  • Reactor Setup: Assemble the dry reactor under a nitrogen atmosphere. Charge the reactor with oxalyl chloride (2.0 eq) dissolved in dichloromethane (10 L).

  • Cooling & Activation: Cool the reactor contents to -78 °C.

    • Causality & Safety: This low temperature is critical. DMSO can react explosively with oxalyl chloride in the absence of a solvent or at higher temperatures.[14]

  • DMSO Addition: Slowly add DMSO (4.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. A controlled addition rate over ~1 hour is recommended. After addition, stir the resulting slurry for 1 hour at -78 °C.

  • Substrate Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (1.0 eq, 1.00 kg) in dichloromethane (5 L). Add this solution dropwise to the reactor, again maintaining the internal temperature below -65 °C. Stir for 2 hours, monitoring the reaction by TLC or GC for the disappearance of the starting alcohol.

  • Quenching: Slowly add triethylamine (8.0 eq) to the reaction mixture. This step is highly exothermic. The addition must be slow enough to keep the internal temperature below -50 °C.

    • Causality: Triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde and quenches the reactive species.[14]

  • Warm-up & Work-up: Once the triethylamine addition is complete, allow the reaction mixture to slowly warm to room temperature over ~2 hours.

  • Add water (10 L) and stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification & Characterization

Aldehydes can be prone to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods. Purification should be performed promptly.

Purification Strategy:

  • Column Chromatography: For high purity, flash column chromatography on silica gel is effective. A gradient elution system (e.g., 5% to 20% ethyl acetate in hexanes) is typically used.[16]

  • Bisulfite Adduct Formation: An alternative, non-chromatographic method involves forming the water-soluble bisulfite adduct.[16][17] The crude aldehyde is stirred vigorously with a saturated aqueous solution of sodium bisulfite. The resulting solid adduct can be filtered and washed with an organic solvent (e.g., ether) to remove non-polar impurities. The pure aldehyde is then regenerated by treating the adduct with a base, such as NaHCO₃ solution, followed by extraction.[16][17] This method is often highly effective for purification at scale.

Expected Yield: 85-95% Appearance: Colorless to pale yellow oil.

Safety & Environmental Considerations

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Carbon Monoxide (CO): A toxic gas is evolved during the activation of DMSO. All off-gases must be directed through a scrubber.

  • Dimethyl Sulfide (Me₂S): A volatile, flammable liquid with an extremely unpleasant and pervasive odor. The scrubber system is essential for odor control.

  • Dichloromethane (DCM): A suspected carcinogen. Minimize exposure and handle under closed systems where possible.

  • Waste Management: Aqueous waste containing triethylamine hydrochloride should be neutralized before disposal. Glassware can be deodorized by rinsing with a bleach solution.[12]

References

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. Available from: [Link]

  • W. F. Kiesman, et al. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. Available from: [Link]

  • Chem-Station. (2014). Swern Oxidation. Available from: [Link]

  • ResearchGate. The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Available from: [Link]

  • Reddit. Dess Martin periodinane. Available from: [Link]

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). Available from: [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available from: [Link]

  • Wikipedia. Dess–Martin periodinane. Available from: [Link]

  • ResearchGate. Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor. Available from: [Link]

  • PrepChem.com. Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Available from: [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]

  • PubMed Central (PMC). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • The Chemistry Blog. The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • PubMed. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Available from: [Link]

  • Google Patents. Purification of aldehyde-ketone mixtures.
  • PubMed. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • PubMed. Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available from: [Link]

  • National Institutes of Health (NIH). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Available from: [Link]

  • ARKAT USA, Inc. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Available from: [Link]

  • ACS Publications. One-Pot Tandem/Spirocyclization Reaction: Synthesis of Spiro[pyridine-thiazolidine] Ring Derivatives. Available from: [Link]

  • YouTube. 19.5b Cyclic Acetals as Protecting Groups. Available from: [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. Available from: [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Available from: [Link]

  • Chemistry Stack Exchange. Selective carbonyl protection using ethylene glycol. Available from: [Link]

  • PubMed Central (PMC). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Design and Synthesis of Spirocycles. Available from: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Execution in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The total synthesis of natural products is a cornerstone of organic chemistry, serving as a primary driver for the development of new synthetic methodologies and as the ultimate validation of reaction robustness.[1][2] This endeavor is not merely about replicating nature's molecules but about the strategic ingenuity and creative problem-solving required to construct complex architectures from simple, available precursors.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core strategies and powerhouse reactions that define modern total synthesis. We will dissect the logic of retrosynthesis, compare synthetic efficiencies, and detail protocols for key transformations, using the classic yet challenging alkaloid, Strychnine, as a contextual touchstone.

The Philosophical Blueprint: Core Synthetic Strategies

The successful synthesis of a complex natural product rarely proceeds from a random walk of reactions. It is an exercise in meticulous planning, where the final structure dictates every preceding step. This backward-looking logic is the essence of retrosynthetic analysis.[1][4]

Retrosynthetic Analysis: The Art of Deconstruction

Pioneered by E.J. Corey, retrosynthetic analysis is the problem-solving technique of deconstructing a target molecule into progressively simpler precursors.[4][5][6] This process involves "disconnections," which are imaginary bond cleavages that correspond to the reverse of a known, reliable chemical reaction.[5] This intellectual exercise allows chemists to devise multiple synthetic routes on paper, comparing them for feasibility, efficiency, and elegance before committing to laboratory work.[6][7]

The goal is to trace a path from the complex target molecule (TM) back to simple, commercially available starting materials.[5] This process is guided by an understanding of chemical reactivity, stereochemistry, and the availability of robust reactions.[4]

Logical Diagram: Retrosynthetic Analysis Workflow

The following diagram illustrates the iterative logic of breaking down a target molecule into manageable synthetic precursors.

Retrosynthesis cluster_legend Legend TM Target Molecule (TM) P1 Precursor 1 TM->P1 Disconnection A P2 Precursor 2 TM->P2 Disconnection B P1a Precursor 1a P1->P1a Disconnection C P1b Precursor 1b P1->P1b Disconnection D P2a Precursor 2a P2->P2a Disconnection E SM Starting Materials (Commercially Available) P1a->SM P1b->SM P2a->SM Target Target Molecule Primary Precursors Primary Precursors Simpler Fragments Simpler Fragments Start Starting Materials CH_Activation cluster_0 Traditional Synthesis cluster_1 C-H Activation Synthesis A Arene (Ar-H) B Pre-functionalization (e.g., Bromination) Ar-Br A->B Requires Stoichiometric Reagents C Coupling Reaction (e.g., Suzuki) Ar-R B->C Forms Target Bond D Arene (Ar-H) E Direct C-H Activation/ Coupling Ar-R D->E Catalytic, Atom-Economical

Sources

Application Notes and Protocols for Reactions with 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Protected Cyclohexanone Moiety

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde is a valuable bifunctional building block in modern organic synthesis.[1] Its structure features a cyclohexyl ring system wherein one of the carbonyl groups of the parent 1,4-cyclohexanedione is protected as an ethylene glycol ketal. This protective group strategy is fundamental, allowing for selective transformations at the aldehyde functionality without interference from a ketone on the same ring. The inherent stability of the ketal under a range of reaction conditions, coupled with the reactivity of the aldehyde, opens a gateway to a diverse array of chemical modifications. This guide provides detailed protocols and scientific rationale for several key classes of reactions involving this versatile aldehyde, aimed at researchers and professionals in drug discovery and chemical synthesis.

The aldehyde itself is typically synthesized from its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, which can be prepared from 1,4-cyclohexanedione.[1][2] The conversion of the ketone to the carbaldehyde can be achieved through various one-carbon homologation strategies, a common one being the use of a Wittig reagent like (methoxymethyl)triphenylphosphonium chloride followed by hydrolysis of the resulting enol ether.

Reductive Amination: Synthesis of Novel Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the formation of an imine or iminium ion intermediate from an aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The use of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde.

Mechanism & Scientific Rationale

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields a transient iminium ion. A hydride source, typically a borohydride-based reagent, then reduces the iminium ion to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation. Its steric bulk and reduced reactivity compared to other borohydrides, like sodium borohydride, prevent the significant reduction of the starting aldehyde, leading to cleaner reactions and higher yields.[3] The mild acidity of the acetic acid byproduct can also catalyze the imine formation.

Experimental Protocol: Synthesis of N-Benzyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)methanamine

This protocol details the reaction of this compound with benzylamine as a representative primary amine.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add benzylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq). The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-benzyl-1-(1,4-dioxaspiro[4.5]decan-8-yl)methanamine.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqAldehyde source
Benzylamine1.0 - 1.2 eqAmine source
Sodium Triacetoxyborohydride1.2 - 1.5 eqReducing agent
Dichloromethane (DCM)~0.1 MSolvent
TemperatureRoom TemperatureReaction condition
Reaction Time2 - 12 hoursDuration of reaction
Typical Yield>85%Expected outcome
Experimental Workflow Diagram

Reductive_Amination_Workflow start Start reagents Combine Aldehyde, Amine, and Solvent start->reagents imine_formation Stir for Imine Formation (30 min) reagents->imine_formation reduction Add NaBH(OAc)₃ imine_formation->reduction reaction Stir at RT (2-12h) reduction->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup purification Purification (Chromatography) workup->purification end Final Product purification->end

Caption: Reductive Amination Workflow.

Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones, generally favoring the formation of the (E)-alkene.[4][5] It is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide.[4] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[4]

Mechanism & Scientific Rationale

The reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, NaOEt) to generate a phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl, forming an intermediate oxaphosphetane.[4][5] The stereochemical outcome of the reaction is largely determined by the thermodynamics of the intermediates. The transition state leading to the (E)-alkene is generally lower in energy, leading to its preferential formation.[5] The use of stabilized phosphonates (e.g., with an adjacent ester group) further enhances this selectivity.

Experimental Protocol: Synthesis of Ethyl (E)-3-(1,4-dioxaspiro[4.5]decan-8-yl)acrylate

This protocol describes a typical HWE reaction with triethyl phosphonoacetate to generate an α,β-unsaturated ester.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-alkene.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqAldehyde source
Triethyl phosphonoacetate1.2 eqPhosphonate source
Sodium Hydride (60%)1.2 eqBase for ylide formation
Anhydrous Tetrahydrofuran (THF)~0.2 MSolvent
Temperature0 °C to Room TemperatureReaction condition
Reaction Time2 - 4 hoursDuration of reaction
Typical Yield>90%Expected outcome
Experimental Workflow Diagram

HWE_Workflow start Start ylide_prep Prepare Ylide: NaH + Phosphonate in THF at 0°C start->ylide_prep aldehyde_add Add Aldehyde Solution at 0°C ylide_prep->aldehyde_add reaction Warm to RT Stir (2-4h) aldehyde_add->reaction workup Aqueous Workup (NH₄Cl, Extraction) reaction->workup purification Purification (Chromatography) workup->purification end Final (E)-Alkene purification->end

Caption: Horner-Wadsworth-Emmons Workflow.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] The reaction of a Grignard reagent with an aldehyde produces a secondary alcohol after an acidic workup.[6][7]

Mechanism & Scientific Rationale

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[7] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[7] This addition results in the formation of a tetravalent magnesium alkoxide intermediate. Subsequent protonation of the alkoxide during aqueous acidic workup furnishes the final secondary alcohol.[7] It is critical to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.

Experimental Protocol: Synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-phenylethanol

This protocol outlines the addition of methylmagnesium bromide to this compound.

Step-by-Step Methodology:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen).

  • To a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (typically a 3.0 M solution in diethyl ether, 1.1-1.3 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqAldehyde source
Methylmagnesium Bromide1.1 - 1.3 eqNucleophile
Anhydrous Diethyl Ether or THF~0.2 MSolvent
Temperature0 °C to Room TemperatureReaction condition
Reaction Time1 - 3 hoursDuration of reaction
Typical Yield>80%Expected outcome
Experimental Workflow Diagram

Grignard_Workflow start Start aldehyde_sol Aldehyde in Anhydrous Ether at 0°C start->aldehyde_sol grignard_add Add Grignard Reagent Dropwise aldehyde_sol->grignard_add reaction Warm to RT Stir (1-3h) grignard_add->reaction workup Quench with NH₄Cl and Extract reaction->workup purification Purification (Chromatography) workup->purification end Final Secondary Alcohol purification->end

Caption: Grignard Reaction Workflow.

Oxidation to a Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Various reagents can accomplish this, ranging from strong oxidants like potassium permanganate or chromic acid to milder, more selective methods.

Mechanism & Scientific Rationale

The Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene, is a highly effective and mild method for this conversion. The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which then oxidizes the aldehyde to the carboxylic acid. The 2-methyl-2-butene is crucial as it scavenges the hypochlorite byproduct, which can otherwise lead to undesired side reactions. This method is valued for its high functional group tolerance.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

This protocol provides a general procedure for the Pinnick oxidation.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0-5.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Slowly add the aqueous oxidant solution to the aldehyde solution at room temperature. The reaction is often slightly exothermic.

  • Stir the mixture vigorously for 2-6 hours, monitoring by TLC.

  • After completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqAldehyde source
Sodium Chlorite (NaClO₂)1.5 eqOxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5 eqBuffer
2-Methyl-2-butene4.0 - 5.0 eqChlorine scavenger
tert-Butanol/Water-Solvent system
TemperatureRoom TemperatureReaction condition
Reaction Time2 - 6 hoursDuration of reaction
Typical Yield>90%Expected outcome
Experimental Workflow Diagram

Oxidation_Workflow start Start aldehyde_sol Aldehyde and Scavenger in t-BuOH/Water start->aldehyde_sol oxidant_add Add Aqueous Solution of NaClO₂ and NaH₂PO₄ aldehyde_sol->oxidant_add reaction Stir at RT (2-6h) oxidant_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification/ Isolation workup->purification end Final Carboxylic Acid purification->end

Caption: Pinnick Oxidation Workflow.

References

  • BenchChem. (2025). Application Note: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination.
  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • CymitQuimica. (n.d.). CAS 93245-98-8: 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Organic Syntheses. (n.d.). Procedure 3.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
  • Wiley Online Library. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Unknown Source. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • Unknown Source. (n.d.). 1. The Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile synthetic intermediate. The unique spirocyclic structure, which combines a protected cyclohexanone moiety with an aldehyde functional group, makes it a valuable building block but also presents specific challenges in its synthesis and purification.[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into common experimental bottlenecks. We will explore the causality behind procedural choices and offer robust troubleshooting strategies to ensure reproducible, high-yield outcomes.

Synthetic Strategy Overview

The most reliable and common pathway to this compound involves a two-stage process:

  • Ketal Protection: Formation of the alcohol precursor, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, by protecting the ketone functionality of 4-hydroxycyclohexanone.

  • Oxidation: Conversion of the primary alcohol to the target aldehyde using a mild oxidizing agent.

This strategy prevents side reactions associated with the unprotected ketone and allows for a clean, selective oxidation.

Synthetic_Workflow cluster_0 Stage 1: Ketal Protection cluster_1 Stage 2: Mild Oxidation A 4-Hydroxycyclohexanone C (1,4-Dioxaspiro[4.5]decan-8-yl)methanol (Alcohol Precursor) A->C Acid Catalyst (e.g., p-TsOH) Azeotropic Distillation B Ethylene Glycol B->C Acid Catalyst (e.g., p-TsOH) Azeotropic Distillation D This compound (Target Aldehyde) C->D Swern or PCC Oxidation Swern_Troubleshooting A Issue: Low Yield/Byproducts Potential Cause: Temperature Fluctuation Solution: Maintain strict -78 °C during reagent addition. Allowing the reaction to warm prematurely causes side reactions. [17] B Issue: No Reaction Potential Cause: Incorrect Reagent Order Solution: DMSO and oxalyl chloride MUST be pre-mixed to form the active electrophile before adding the alcohol. [14] C Issue: Complex Mixture Potential Cause: Insufficient Base/Quenching Solution: Use at least 3 equivalents of triethylamine (Et3N) to ensure complete deprotonation for the final elimination step. Quench any remaining electrophile before warming. [21]

Caption: Common Swern oxidation troubleshooting points.

Experimental Protocol: Swern Oxidation

  • Safety Note: This reaction must be performed in a well-ventilated fume hood as it generates toxic CO gas and foul-smelling dimethyl sulfide. [3]1. Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Add dimethyl sulfoxide (DMSO, 2.2 eq.) followed by the slow, dropwise addition of oxalyl chloride (1.5 eq.). Stir the mixture at -78 °C for 15 minutes.

  • Alcohol Addition: Dissolve (1,4-dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq.) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Ensure the internal temperature remains below -70 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with a dilute HCl solution (to remove Et₃N), saturated sodium bicarbonate solution, water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude aldehyde.

Question 5: I suspect my product is decomposing during PCC oxidation. Why is this happening?

PCC is inherently acidic due to the pyridinium hydrochloride component, which can catalyze the hydrolysis of the spiroketal protecting group, especially if trace water is present. [4][5] Troubleshooting PCC Oxidation:

  • Buffering: To mitigate the acidity, perform the reaction in the presence of a buffer. Adding powdered, anhydrous sodium acetate or Celite can adsorb the acidic byproducts. [5]* Anhydrous Conditions: The reaction is sensitive to water, which can lead to the formation of a gem-diol (hydrate) from the aldehyde product. This hydrate can be further oxidized to a carboxylic acid. [6]Use anhydrous DCM as the solvent and ensure all glassware is flame-dried.

  • Workup: During workup, avoid prolonged contact with aqueous acid. A quick filtration through a pad of silica gel or Florisil can effectively remove the chromium salts and tarry residues.

Experimental Protocol: PCC Oxidation

  • Setup: In a flask, suspend PCC (1.5 eq.) and Celite in anhydrous DCM.

  • Reaction: Dissolve (1,4-dioxaspiro[4.5]decan-8-yl)methanol (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing thoroughly with more ether.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Part C: Purification and Handling

Question 6: What is the most effective method to purify this compound?

While standard silica gel column chromatography is an option, aldehydes can be sensitive and may streak or even decompose on silica. [7]A highly effective and often overlooked alternative is purification via a reversible bisulfite adduct . [8]This method is particularly useful for separating the aldehyde from non-carbonyl impurities, such as unreacted starting alcohol.

Question 7: My aldehyde is showing signs of decomposition on a silica gel column. How can I prevent this?

If column chromatography is necessary, take the following precautions:

  • Deactivate the Silica: Neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v in the eluent).

  • Use a Less Polar Eluent: Aldehydes are relatively polar. Use a solvent system with the lowest possible polarity that still provides good separation (e.g., hexanes/ethyl acetate or hexanes/DCM).

  • Work Quickly: Do not let the aldehyde sit on the column for an extended period.

Question 8: How do I perform a purification using a sodium bisulfite adduct?

This technique leverages the nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a water-soluble salt. This salt can be separated from organic-soluble impurities via extraction. The aldehyde is then regenerated by basifying the aqueous layer. [9][10]

Bisulfite_Purification A Crude Product (Aldehyde + Impurities) in Organic Solvent B Add Saturated aq. Sodium Bisulfite (NaHSO₃) A->B C Shake Vigorously (Adduct Formation) B->C D Separatory Funnel C->D E Aqueous Layer (Water-Soluble Bisulfite Adduct) D->E Separate F Organic Layer (Non-Aldehyde Impurities) D->F Separate G Add Base (e.g., NaOH) to Aqueous Layer E->G Isolate H Regenerated Pure Aldehyde G->H Reverses Adduct I Extract with Fresh Organic Solvent H->I I->H

Caption: Workflow for aldehyde purification via bisulfite adduct.

Experimental Protocol: Bisulfite Adduct Purification [11]

  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable solvent (e.g., diethyl ether or methanol). Add a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously in a separatory funnel for 5-10 minutes. The bisulfite adduct may precipitate if it is insoluble.

  • Extraction: If no precipitate forms, separate the aqueous layer. Wash the organic layer with fresh bisulfite solution to ensure complete removal of the aldehyde. Combine the aqueous layers. The organic layer now contains the non-aldehyde impurities and can be discarded.

  • Regeneration: Cool the combined aqueous layers in an ice bath. Add a strong base (e.g., 10 M NaOH) dropwise with stirring until the solution is strongly basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.

  • Isolation: Extract the regenerated aldehyde from the aqueous layer using a fresh organic solvent (e.g., diethyl ether or DCM). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Question 9: How should I store the purified aldehyde to ensure its long-term stability?

Aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them to carboxylic acids. For long-term storage:

  • Store under an inert atmosphere (N₂ or Ar).

  • Keep in a tightly sealed container at low temperatures (refrigerator or freezer).

  • Use amber glass vials to protect from light.

References

  • Taylor & Francis Online. (n.d.). 4-Formyl-2-cyclohexenone Derivatives: Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Diastereodivergent synthesis of 4-oxocyclohexanecarbaldehydes by using the modularly designed organocatalysts upon switching on. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Formation of enamine for unsymmetrical cyclohexanone derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Arkivoc. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Retrieved from [Link]

  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this valuable synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various complex molecules and pharmaceutical agents. Its purification, however, can be challenging due to the sensitive nature of the aldehyde functional group and the presence of persistent impurities from its synthesis. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols to ensure the isolation of highly pure material.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and actionable solutions.

Problem 1: Low yield after column chromatography.

  • Possible Cause 1: Decomposition on silica gel. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing 1-3% triethylamine.[1] Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample. This neutralizes the acidic sites on the silica surface. Alternatively, consider using a less acidic stationary phase like alumina.

  • Possible Cause 2: Irreversible adsorption. The polar aldehyde may bind strongly to the silica gel, especially if the eluent is not polar enough.

    • Solution: Gradually increase the polarity of your eluent (gradient elution). Start with a non-polar solvent system and slowly introduce a more polar solvent. A common starting point for aldehydes is a hexane/ethyl acetate mixture.[2]

Problem 2: Persistent contamination with triphenylphosphine oxide (TPPO).

  • Background: A common synthetic route to this compound involves a Wittig reaction using methoxymethyltriphenylphosphonium chloride, which generates triphenylphosphine oxide (TPPO) as a stoichiometric byproduct. TPPO is notoriously difficult to separate from reaction products by chromatography alone.

  • Solution 1: Precipitation and filtration. TPPO has low solubility in non-polar solvents. After the reaction, concentrate the crude mixture, and then suspend the residue in a minimal amount of a solvent like diethyl ether or a mixture of hexanes and ether. The TPPO will often precipitate and can be removed by filtration through a plug of silica gel or Celite.[3][4][5]

  • Solution 2: Complexation with metal salts. TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the crude reaction mixture dissolved in a suitable solvent (e.g., ethanol for ZnCl₂, ethereal solvents for CaBr₂) can precipitate the TPPO complex, which can then be filtered off.[5][6]

Problem 3: Presence of unreacted starting material (1,4-Dioxaspiro[4.5]decan-8-one).

  • Possible Cause: Incomplete Wittig reaction or hydrolysis of the intermediate enol ether.

    • Solution: If the amount of starting material is significant, a careful optimization of the reaction conditions is recommended. For purification, column chromatography with a carefully selected eluent system should allow for the separation of the more polar aldehyde from the less polar ketone. A shallow gradient of ethyl acetate in hexanes is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for column chromatography of this compound?

A1: A good starting point is a mixture of hexanes and ethyl acetate. You can begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude material. Monitoring the separation by thin-layer chromatography (TLC) is crucial for determining the ideal eluent system.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The aldehyde proton should appear as a singlet or a triplet (if coupled to adjacent protons) in the ¹H NMR spectrum, typically between 9 and 10 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for UV detection.

Q3: What are the storage recommendations for purified this compound?

A3: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: Purification via Column Chromatography

This protocol assumes the crude product contains the desired aldehyde, residual starting ketone, and TPPO.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) containing 1% triethylamine.

    • Pack a chromatography column with this slurry.

    • Wash the packed column with two column volumes of the same eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the aldehyde.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Non-Chromatographic Removal of Triphenylphosphine Oxide
  • Reaction Work-up:

    • After the Wittig reaction is complete, quench the reaction as appropriate and perform an aqueous work-up.

    • Extract the product into an organic solvent (e.g., ethyl acetate) and dry the organic layer.

    • Concentrate the organic phase to obtain the crude product as an oil or solid.

  • Precipitation of TPPO:

    • Suspend the crude residue in a non-polar solvent such as diethyl ether or a mixture of hexanes and ether.

    • Stir the suspension for 30-60 minutes. The TPPO should precipitate as a white solid.

    • Filter the mixture, washing the solid with a small amount of the cold non-polar solvent.

  • Further Purification:

    • The filtrate, now depleted of the majority of TPPO, can be concentrated and subjected to column chromatography as described in Protocol 1 for the removal of other impurities.

Data Presentation

Table 1: Typical Purification Parameters

ParameterRecommendationRationale
Stationary Phase Silica gel (deactivated with 1% triethylamine) or AluminaMinimizes acid-catalyzed degradation of the aldehyde.
Eluent System Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with different polarities.
TPPO Removal Precipitation with non-polar solvents or complexation with metal saltsEfficiently removes the main byproduct of the Wittig reaction without relying solely on chromatography.[3][4][5][6][7]
Purity Analysis ¹H NMR, ¹³C NMR, GC-MSProvides comprehensive confirmation of structure and purity.
Storage Under inert atmosphere, low temperaturePrevents oxidation of the aldehyde.

Visualization

Purification Workflow

Purification_Workflow crude Crude Product (Aldehyde, Ketone, TPPO) precipitation TPPO Precipitation (Non-polar solvent) crude->precipitation filtration Filtration precipitation->filtration filtrate Filtrate (Aldehyde, Ketone) filtration->filtrate column Column Chromatography (Deactivated Silica) filtrate->column pure_product Pure Aldehyde column->pure_product

Caption: Workflow for the purification of this compound.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 , 6 (20), 13449–13456. [Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 2022 , 26 (6), 1776–1782. [Link]

  • Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021 , 6 (20), 13449–13456. [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • 1,4-Dioxaspiro(4.5)decane. PubChem. [Link]

  • NMR Chemical Shifts. [Link]

  • 13C NMR Spectroscopy. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 2015 . [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 2015 , 58 (14), 5649–5661. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports, 2021 , 11 (1), 1-14. [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 2014 , 86, 684-695. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will focus on the critical oxidation step of the precursor alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, as this is where significant variability and byproduct issues often arise.

Synthetic Workflow Overview

The most common and reliable route to this compound involves the protection of a ketone, followed by the oxidation of a primary alcohol. The key intermediate, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, is typically synthesized from 4-hydroxycyclohexanone and ethylene glycol.[1] The final, critical step is the selective oxidation of this alcohol to the desired aldehyde.

G cluster_0 Step 1: Ketal Protection cluster_1 Step 2: Oxidation cluster_2 Common Issues A 4-Hydroxycyclohexanone + Ethylene Glycol B (1,4-Dioxaspiro[4.5]decan-8-yl)methanol A->B  p-TsOH, Benzene (Azeotropic Removal of H₂O) D This compound B->D C Oxidizing Agent (e.g., Swern, DMP, PCC) C->D E Byproduct Formation D->E Impurities

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: The Oxidation Step

The choice of oxidizing agent for converting the primary alcohol to the aldehyde is critical and dictates the byproduct profile of your reaction. We will address the three most common methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine.[2][3] It is renowned for its mild conditions and broad functional group tolerance.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a Swern oxidation?

A1: The main byproducts are dimethyl sulfide (CH₃)₂S, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (Et₃NHCl) if triethylamine is the base used.[2][5] The formation of these products is inherent to the reaction mechanism.

G DMSO DMSO Intermediate1 Chloro(dimethyl)sulfonium chloride DMSO->Intermediate1 OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Gases CO + CO₂ Intermediate1->Gases Decomposition Intermediate2 Alkoxysulfonium salt Intermediate1->Intermediate2 Alcohol Primary Alcohol (Substrate) Alcohol->Intermediate2 Ylide Sulfur Ylide Intermediate2->Ylide Base Triethylamine Base->Ylide Salt Et₃NHCl (Byproduct) Base->Salt Product Aldehyde (Product) Ylide->Product DMS Dimethyl Sulfide (Byproduct) Ylide->DMS Elimination

Caption: Byproduct formation pathway in Swern oxidation.

Q2: My reaction produced an extremely unpleasant, pervasive odor. What is it, and how can I eliminate it?

A2: The odor is from dimethyl sulfide (DMS), a volatile byproduct with a smell often described as rotten cabbage.[3] Humans can detect it at concentrations as low as 0.02 parts per million.[2]

  • Causality: DMS is formed in the final elimination step when the sulfur ylide intermediate collapses to form the product carbonyl and DMS.[5]

  • Troubleshooting Protocol (Decontamination):

    • Work in a Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.[2]

    • Bleach Quench: After the reaction, carefully quench the reaction mixture with an excess of sodium hypochlorite solution (household bleach). This will oxidize the malodorous DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]

    • Glassware Cleaning: Rinse all contaminated glassware thoroughly with bleach or an oxone solution before washing normally. This prevents the odor from lingering in the lab.[2]

Q3: The reaction is highly exothermic and difficult to control. Why is this, and what are the risks?

A3: The decomposition of the intermediate formed from DMSO and oxalyl chloride is highly exothermic and generates CO and CO₂ gas.[6]

  • Causality: This initial activation step must be performed at very low temperatures (typically -78 °C) to prevent uncontrolled decomposition.[3][6] Adding the alcohol before the activator has fully formed the chloro(dimethyl)sulfonium chloride can lead to side reactions.

  • Troubleshooting Protocol (Temperature Control):

    • Maintain Cryogenic Temperatures: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at or below -60 °C during the addition of oxalyl chloride and the alcohol.[6]

    • Slow Addition: Add reagents dropwise to control the exothermic reaction and gas evolution.

    • Correct Order of Addition: Add the oxalyl chloride to the DMSO first, allow the intermediate to form, then add the alcohol, and finally, add the triethylamine base.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that provides a mild, selective, and often rapid oxidation of alcohols to aldehydes at room temperature and neutral pH.[7][8]

Frequently Asked Questions (FAQs)

Q1: What byproducts should I expect from a DMP oxidation?

A1: The primary byproducts are an iodinane and acetic acid.[7][9] These are generally easier to remove during workup than the byproducts of other oxidation methods.

  • Causality: The alcohol displaces an acetate ligand on the periodinane. A second acetate molecule then acts as a base to facilitate the elimination that forms the aldehyde, releasing the reduced iodinane and acetic acid.[7]

  • Troubleshooting Protocol (Workup):

    • Aqueous Bicarbonate Wash: During the aqueous workup, a wash with a saturated sodium bicarbonate solution will neutralize the acetic acid byproduct.

    • Thiosulfate Reduction: A common procedure involves quenching the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodinane byproduct to more easily removed, water-soluble iodine species, simplifying purification.

Q2: My reaction seems sluggish or incomplete. How can I improve the conversion?

A2: While DMP oxidations are typically fast (0.5-2 hours), several factors can affect the rate.[8]

  • Causality: The quality of the DMP reagent is crucial; it can degrade over time if not stored properly. Additionally, the reaction rate can be influenced by the solvent and the presence of trace water.

  • Troubleshooting Protocol (Reaction Optimization):

    • Use High-Purity DMP: Ensure your DMP is a fine, white powder. If it has a yellowish tint or smells of acetic acid, its quality may be compromised.

    • Consider Water as an Accelerator: Interestingly, the addition of one equivalent of water has been shown to accelerate the oxidation for many substrates.[9] This can be added over a period of 30 minutes after the substrate and DMP have been mixed.

    • Solvent Choice: Dichloromethane is the most common and effective solvent for DMP oxidations.[8]

Method 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a Cr(VI) reagent that is milder than other chromium oxidants like Jones reagent and can effectively stop the oxidation of a primary alcohol at the aldehyde stage.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: My reaction produced a sticky, black/brown tar that is complicating my workup. What is it?

A1: The tar is a mixture of reduced chromium byproducts (primarily Cr(IV)) and pyridinium hydrochloride.[12][13] This is a very common issue with PCC oxidations.

  • Causality: As the Cr(VI) in PCC is reduced, it forms lower-valent chromium species that are often insoluble and tar-like.[14]

  • Troubleshooting Protocol (Managing Byproducts):

    • Adsorb onto a Solid Support: The most effective way to manage the tar is to perform the reaction in the presence of an inert adsorbent like Celite, silica gel, or crushed molecular sieves.[10][11][12] The chromium byproducts will adsorb onto the solid, preventing the formation of a monolithic tar.

    • Purification: After the reaction is complete, the entire mixture can be filtered through a plug of silica gel or Celite, eluting with a suitable solvent (e.g., diethyl ether). The solid support will retain the chromium waste, yielding a much cleaner filtrate.

Q2: I'm observing over-oxidation to the carboxylic acid. I thought PCC was supposed to prevent this?

A2: While PCC is much less prone to over-oxidation than Jones reagent, it can happen, particularly if water is present in the reaction mixture.[11][13]

  • Causality: Water can react with the newly formed aldehyde to create a hydrate intermediate. This hydrate is structurally similar to an alcohol and can be further oxidized by a second equivalent of PCC to the carboxylic acid.[10][13]

  • Troubleshooting Protocol (Preventing Over-oxidation):

    • Use Anhydrous Conditions: Ensure your solvent (typically dichloromethane) is anhydrous and that your starting alcohol is dry.

    • Buffer the Reaction: PCC is acidic. Adding a buffer such as sodium acetate can sometimes mitigate side reactions.

    • Use Pyridinium Dichromate (PDC): PDC is a related but less acidic Cr(VI) reagent that can be a better choice when dealing with acid-sensitive substrates.[12]

Comparative Summary of Oxidation Methods
FeatureSwern OxidationDess-Martin Oxidation (DMP)PCC Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinanePyridinium Chlorochromate
Common Byproducts Dimethyl sulfide, CO, CO₂, Et₃NHCl[2][5]Iodinane, Acetic Acid[7]Cr(IV) species, Pyridinium HCl[10][13]
Pros Mild conditions, avoids heavy metals, high yield[4]Very mild (neutral pH, RT), fast, high chemoselectivity, easy workup[7][8]Readily available, effective for simple oxidations
Cons Malodorous byproduct (DMS), requires cryogenic temps (-78°C), toxic gas evolution (CO)[3][6]Potentially explosive nature, cost of reagent[7]Toxic/carcinogenic heavy metal waste, byproduct is a sticky tar, risk of over-oxidation with H₂O[13][14]
Best For... Acid-sensitive substrates where heavy metals must be avoided.[2]Complex, sensitive molecules with multiple functional groups.[7]Robust, less sensitive substrates on a smaller scale.
References
  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation.
  • Wikipedia. (2023). Swern oxidation. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2022). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Sustainable Catalysis. (2026).
  • Chemistry LibreTexts. (2019). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Wikipedia. (2023). Dess–Martin periodinane. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Sustainable Catalysis. (n.d.). PCC Review on Cr(VI)
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
  • PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the yield of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to master this synthesis.

The primary and most effective route to this compound involves the oxidation of its corresponding primary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol.[1] Achieving high yields in this step is critically dependent on preventing over-oxidation to the carboxylic acid and mitigating side reactions. This guide focuses on troubleshooting this key oxidative transformation.

Core Synthesis Workflow

The most reliable synthetic sequence begins with the commercially available ketone, 1,4-Dioxaspiro[4.5]decan-8-one, which is reduced to the primary alcohol precursor. This alcohol is then oxidized to the target aldehyde.

Synthesis_Workflow Ketone 1,4-Dioxaspiro[4.5]decan-8-one Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Ketone->Alcohol Reduction (e.g., NaBH4) Aldehyde This compound (Target Compound) Alcohol->Aldehyde Mild Oxidation (e.g., DMP, Swern)

Caption: General synthesis route to the target aldehyde.

Troubleshooting Guide

This section addresses the most common issues encountered during the oxidation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol.

Q1: My reaction yield is poor, and the conversion of the starting alcohol is incomplete. What's going wrong?

A1: Incomplete conversion is a frequent challenge that typically points to issues with reagents, reaction conditions, or the starting material itself.

Possible Causes & Solutions:

  • Sub-optimal Oxidizing Agent: The choice of oxidant is paramount. Harsh, non-selective oxidants (e.g., chromium-based reagents like Jones reagent) can cause degradation and complex side reactions. For this substrate, mild and selective oxidation methods are strongly recommended.[2][3]

    • Recommendation: Employ either Dess-Martin Periodinane (DMP) or a Swern-type oxidation. These methods are well-documented for their high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.[4][5]

  • Deactivated Reagent: Oxidizing agents, particularly DMP, can be sensitive to moisture.

    • Validation Step: Check the quality and age of your oxidizing agent. If using DMP, ensure it has been stored in a desiccator. For Swern oxidation, use freshly opened or distilled oxalyl chloride and anhydrous DMSO.

  • Insufficient Stoichiometry: Using too little oxidant will naturally lead to incomplete conversion.

    • Protocol: Typically, 1.1 to 1.5 equivalents of the oxidant are used to drive the reaction to completion. Carefully verify the molar quantities of your reagents.

  • Impure Starting Alcohol: Impurities in the 1,4-Dioxaspiro[4.5]decan-8-ylmethanol can interfere with the reaction.

    • Quality Control: Ensure the starting alcohol is pure. If you synthesized it via reduction of the ketone, confirm its purity by ¹H NMR and verify the absence of residual reducing agents or ketone.

Troubleshooting_Low_Conversion start Low Conversion Observed q1 Is the starting alcohol pure? start->q1 q2 Is the oxidant active & anhydrous? q1->q2 Yes sol1 Purify alcohol via chromatography or distillation. q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Use fresh/properly stored oxidant. (e.g., new DMP, distilled DMSO) q2->sol2 No sol3 Adjust temperature and time. Use 1.2-1.5 eq. oxidant. q3->sol3 No end Improved Yield q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Decision workflow for troubleshooting low conversion.

Q2: My NMR shows the desired aldehyde, but it's contaminated with significant byproducts. How can I improve selectivity?

A2: The formation of byproducts is typically due to over-oxidation or side reactions stemming from the specific oxidation method used.

Possible Causes & Solutions:

  • Over-oxidation: The most common byproduct is the corresponding carboxylic acid, formed when the aldehyde is further oxidized. This is a clear sign that your oxidant is too harsh or reaction conditions are not well-controlled.

    • Solution: As stated above, switch to a mild oxidant like DMP or Swern. The Swern oxidation is performed at very low temperatures (-78 °C), which effectively prevents over-oxidation.[6][7]

  • Reagent-Specific Byproducts:

    • Swern Oxidation: This reaction produces dimethyl sulfide ((CH₃)₂S), which has a notoriously strong and unpleasant odor.[5] It also generates CO and CO₂ gas. While volatile, residual dimethyl sulfide can contaminate the product if not properly removed.

      • Workup Tip: Ensure the reaction and workup are performed in a well-ventilated fume hood. During the aqueous workup, multiple extractions will help remove the dimethyl sulfide. A final rinse of glassware with bleach can neutralize the odor.[5]

    • Dess-Martin Oxidation: This reaction produces iodinane byproducts. These are typically solid and can be removed during the workup.

      • Workup Tip: The standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). This reduces the excess DMP and its byproducts to water-soluble species that can be easily removed by extraction.

Q3: The product appears pure after reaction, but degrades during workup or upon storage. What causes this instability?

A3: The target aldehyde has two key chemical vulnerabilities: the acid-sensitive spiroketal and the easily oxidized aldehyde functional group.[8]

Possible Causes & Solutions:

  • Acid-Catalyzed Deketalization: The 1,4-dioxaspiro moiety is an acetal (specifically, a ketal) and is highly susceptible to hydrolysis under acidic conditions, which would cleave the ring to reveal 4-formylcyclohexanone.[8]

    • Mitigation Strategy: Avoid all sources of acid during workup and purification. Do not use silica gel for chromatography without first neutralizing it. A common practice is to pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent system). Store the final product over a small amount of a non-volatile base like potassium carbonate if long-term stability is required.

  • Aerial Oxidation: Aldehydes, in general, are prone to oxidation by atmospheric oxygen, which converts them to carboxylic acids over time.

    • Mitigation Strategy: After purification, concentrate the product under reduced pressure at low temperature. For storage, flush the container with an inert gas (nitrogen or argon) before sealing and store it in a freezer.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare the precursor, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol?

A1: The most straightforward and high-yielding method is the reduction of the ketone, 1,4-Dioxaspiro[4.5]decan-8-one, which is commercially available.[9][10] Reduction with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature is efficient, selective, and easy to perform. This avoids the use of harsher reducing agents like lithium aluminum hydride (LiAlH₄), which would require more stringent anhydrous conditions and a more complex workup.[1]

Q2: Which is better for this synthesis: Swern Oxidation or Dess-Martin Periodinane?

A2: Both are excellent choices, and the "better" method often depends on laboratory capabilities, scale, and tolerance for certain byproducts.

FeatureDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Reagents DMP in an inert solvent (e.g., CH₂Cl₂)DMSO, Oxalyl Chloride, Triethylamine
Temperature Room Temperature (0 °C to 25 °C)Low Temperature (-78 °C)
Pros Operationally simple, mild, commercially available reagent.[2][4]High yields, avoids heavy metals, excellent for sensitive substrates.[3][6]
Cons DMP is expensive and can be explosive under shock/heat. Byproducts must be washed out.Requires cryogenic temperatures (-78 °C). Produces highly odorous dimethyl sulfide and toxic CO gas.[5]
Typical Yield >90%[4]>90%[11]
Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the starting material (alcohol) alongside the reaction mixture on a silica gel plate. Use a moderately polar eluent system (e.g., 20-30% Ethyl Acetate in Hexanes). The aldehyde product will be less polar than the starting alcohol and thus have a higher Rf value. Visualize the spots using a potassium permanganate (KMnO₄) stain; the alcohol will appear as a bright yellow spot immediately, while the aldehyde will appear more slowly.

Validated Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard literature procedures for DMP oxidation.[12]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion. The mixture may become slightly cloudy.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify by flash chromatography on neutralized silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is a general procedure based on established Swern oxidation methodologies.[7][11] (Caution: Perform in a highly efficient fume hood due to the evolution of toxic CO gas and foul-smelling dimethyl sulfide).

  • Activator Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise.

  • DMSO Addition: Add anhydrous DMSO (3.0 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (1.0 eq) in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quenching: Add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Washing & Drying: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash chromatography on neutralized silica gel.

References

Sources

Technical Support Center: Troubleshooting the Wittig Reaction with Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Wittig reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered aldehydes in their olefination reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The Witt-ig reaction, a cornerstone of alkene synthesis discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a powerful tool for forming carbon-carbon double bonds from aldehydes or ketones and phosphonium ylides.[1][2][3][4][5] However, when one of the reaction partners, particularly the aldehyde, is sterically demanding, the reaction can be sluggish and low-yielding.[3][6][7] This guide will walk you through common issues and provide actionable solutions to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: Why am I observing low to no conversion of my hindered aldehyde?

This is the most common issue when dealing with sterically encumbered aldehydes. The primary reason is the decreased reactivity of the carbonyl group due to steric shielding, which hinders the approach of the nucleophilic ylide.

Potential Causes and Solutions:

  • Insufficiently Reactive Ylide: Stabilized ylides (containing electron-withdrawing groups like esters or ketones) are generally less reactive and often fail to react with hindered carbonyls.[1][2][6][7][8]

    • Solution: Switch to a more reactive, non-stabilized ylide (where the group attached to the ylidic carbon is an alkyl or aryl group). These ylides are more nucleophilic and better suited for reacting with hindered aldehydes.[5]

  • Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide, resulting in poor conversion.

    • Solution: Ensure you are using a sufficiently strong base to fully deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium hexamethyldisilazide (KHMDS) are necessary.[4][5][6] Always use freshly titrated or high-quality bases.

  • Suboptimal Reaction Temperature: The initial addition of the ylide to the aldehyde is often performed at low temperatures (e.g., -78 °C) to control selectivity. However, for hindered substrates, this may be too low to overcome the activation energy barrier.

    • Solution: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or even gently heat it to drive the reaction to completion.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

This section covers broader questions that are crucial for successfully running a Wittig reaction with hindered aldehydes.

Q2: What is the best base to use for generating a non-stabilized ylide for a hindered aldehyde?

The choice of base is critical for efficient ylide generation. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, very strong bases are required.[3]

BasepKa of Conjugate AcidCommon SolventsKey Considerations
n-Butyllithium (n-BuLi)~50THF, Diethyl etherHighly effective but can lead to lithium salt effects that influence stereoselectivity.[2][8]
Sodium Hydride (NaH)~36THF, DMFA good alternative to n-BuLi, often used for generating salt-free ylides.
Sodium Amide (NaNH₂)~38THF, Liquid AmmoniaA strong, inexpensive base.[4]
Potassium tert-butoxide (KOtBu)~19THFGenerally not strong enough for non-stabilized ylides but can be effective in some cases, especially for more acidic phosphonium salts.[4][8][9]

Expert Insight: For maximizing the yield of the Z-alkene with non-stabilized ylides, "salt-free" conditions are often preferred. This can be achieved by using sodium-based strong bases like NaH or NaHMDS, as lithium salts can sometimes decrease the Z-selectivity.[2][6][10]

Q3: My reaction is slow and gives a poor yield. Should I consider an alternative to the Wittig reaction?

Yes, for particularly challenging hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[2][6][7][8]

Why the HWE Reaction is Often Superior for Hindered Substrates:

  • Increased Nucleophilicity: The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[11][12][13] This enhanced nucleophilicity allows them to react more effectively with sterically hindered aldehydes and ketones.[6][11][12]

  • Easier Purification: A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making purification much simpler compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[6]

  • Stereoselectivity: The standard HWE reaction typically favors the formation of the more thermodynamically stable (E)-alkene.[11][13] However, modifications like the Still-Gennari olefination can be used to selectively form (Z)-alkenes.[2]

Q4: How can I control the stereoselectivity of my Wittig reaction with a hindered aldehyde?

Stereoselectivity in the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • For (Z)-Alkenes: Use non-stabilized ylides under salt-free conditions.[2][6] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is favored, leading to the (Z)-alkene.[5]

  • For (E)-Alkenes:

    • Stabilized Ylides: If your hindered aldehyde can react with a stabilized ylide, this will generally provide the (E)-alkene under thermodynamic control.[2]

    • Schlosser Modification: For non-stabilized ylides, the Schlosser modification is a powerful technique to obtain the (E)-alkene.[1][2][7][8][14][15] This involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperature, followed by protonation, which leads to the thermodynamically more stable threo-betaine that collapses to the (E)-alkene.[2][14][15]

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction with a Hindered Aldehyde using n-BuLi
  • Apparatus: Under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF or diethyl ether via syringe.

  • Ylide Generation: Cool the suspension to 0 °C or -78 °C. Slowly add n-BuLi (1.05 eq.) dropwise. A distinct color change (often to orange or red) indicates ylide formation.[6] Stir for 30-60 minutes at this temperature.

  • Reaction with Aldehyde: Slowly add a solution of the hindered aldehyde (1.0 eq.) in the same anhydrous solvent to the ylide solution at the low temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC. Gentle heating may be required for very hindered substrates.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for a Hindered Aldehyde
  • Apparatus: To a flame-dried, round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 eq.) and anhydrous THF.

  • Carbanion Formation: Cool the solution to 0 °C. Add NaH (1.1 eq.) portion-wise. Stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C or -78 °C. Slowly add a solution of the hindered aldehyde (1.0 eq.) in anhydrous THF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water. Extract with an organic solvent. The aqueous layer will contain the phosphate byproduct.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often much cleaner than in a Wittig reaction and may require minimal purification.

Visualizing the Process

Troubleshooting Workflow

Wittig_Troubleshooting start Low/No Conversion of Hindered Aldehyde check_ylide Check Ylide Reactivity start->check_ylide stabilized Using Stabilized Ylide? check_ylide->stabilized switch_ylide Switch to Non-Stabilized Ylide stabilized->switch_ylide Yes check_base Check Base Strength stabilized->check_base No switch_ylide->check_base strong_base Using Strong Base (n-BuLi, NaH)? check_base->strong_base use_stronger_base Use a Stronger Base strong_base->use_stronger_base No check_temp Check Reaction Temperature strong_base->check_temp Yes use_stronger_base->check_temp low_temp Reaction at Low Temp? check_temp->low_temp warm_reaction Warm to RT or Gently Heat low_temp->warm_reaction Yes consider_hwe Consider HWE Reaction low_temp->consider_hwe No warm_reaction->consider_hwe

Caption: A decision-making workflow for troubleshooting low conversion in Wittig reactions with hindered aldehydes.

Wittig vs. HWE Reaction

Wittig_vs_HWE cluster_0 Wittig Reaction cluster_1 HWE Reaction wittig Phosphonium Ylide Less Nucleophilic Byproduct: Ph₃P=O (non-polar) Favors Z-alkene (non-stabilized) hwe Phosphonate Carbanion More Nucleophilic Byproduct: Phosphate Ester (water-soluble) Favors E-alkene aldehyde Hindered Aldehyde aldehyde->wittig Slow/Low Yield aldehyde->hwe Faster/Higher Yield

Caption: Comparison of key features of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for hindered aldehydes.

References

  • Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Wittig reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Schlosser Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 1. The Wittig Reaction. (2007). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. (2008). Tetrahedron, 64(20), 4644-4648.
  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

  • Wittig Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Schlosser Modification - SynArchive. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Reaction conditions for optimization of Wittig olefination. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved from [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Wittig Reaction Practice Problems - YouTube. (2024). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and address potential side reactions, ensuring the success and efficiency of your experimental work.

Introduction: The Duality of Reactivity and Stability

This compound is a valuable building block in organic synthesis, prized for its unique structure. The spiroketal, or dioxaspiro moiety, serves as a robust protecting group for a ketone, allowing for selective transformations at the aldehyde functional group.[1] This aldehyde is a gateway to a multitude of chemical modifications, including condensations, oxidations, and carbon-carbon bond-forming reactions.[2]

However, the interplay between the reactive aldehyde and the potentially labile spiroketal can lead to unexpected side reactions and purification challenges. This guide will delve into the common issues encountered during the use of this compound and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Stability of the Spiroketal Protecting Group

Question: Under what conditions is the 1,4-dioxaspiro[4.5]decane protecting group unstable?

Answer: The spiroketal is generally stable under basic and neutral conditions. However, it is susceptible to cleavage under acidic conditions. The rate of hydrolysis is dependent on the strength of the acid, temperature, and the presence of water.

Troubleshooting Guide: Spiroketal Instability

Symptom Potential Cause Recommended Solution
Appearance of a new, more polar spot on TLC, possibly corresponding to 1,4-cyclohexanedione.Acid-catalyzed hydrolysis: Traces of acid in reagents or solvents, or acidic reaction conditions.- Ensure all reagents and solvents are neutral. If necessary, pass solvents through a plug of basic alumina. - For reactions requiring acidic conditions, consider using a milder Lewis acid or performing the reaction at a lower temperature to minimize deprotection. - Buffer the reaction mixture if the reaction generates acidic byproducts.
Low yield of the desired product after a reaction involving an acid catalyst.Competitive deprotection: The rate of spiroketal cleavage is comparable to or faster than the desired reaction.- Screen different acid catalysts to find one that promotes the desired reaction without significant deprotection. - Reduce the reaction time and temperature. - Consider an alternative synthetic route that avoids acidic conditions.

A common method for the synthesis of the parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution, highlighting the susceptibility of the ketal to acid-catalyzed hydrolysis.[3]

Workflow for Assessing Spiroketal Stability

Caption: Decision workflow for reactions involving the spiroketal.

FAQ 2: Challenges in Wittig Reactions

Question: I am observing a low yield in a Wittig reaction with this compound. What are the common pitfalls?

Answer: Low yields in Wittig reactions with this aldehyde can stem from several factors, including the stability of the ylide, steric hindrance, and competing side reactions.

Troubleshooting Guide: Wittig Reaction

Symptom Potential Cause Recommended Solution
Low conversion of the starting aldehyde.Unstable ylide: Some Wittig reagents, particularly non-stabilized ylides, can be unstable and decompose before reacting with the aldehyde.[4]- Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde. - Use fresh, high-quality phosphonium salt and base.
Formation of triphenylphosphine oxide without significant product formation.Ylide decomposition: The ylide may be reacting with trace amounts of water or oxygen.- Ensure strictly anhydrous and inert reaction conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex mixture of products, difficulty in purification.Side reactions: The basic conditions of the Wittig reaction can promote side reactions of the aldehyde, such as self-condensation (aldol reaction).- Use a non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu). - Add the base slowly at a low temperature to control the reaction. - Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which often proceeds under milder conditions and simplifies purification.[5]

The purification of Wittig reaction products can be complicated by the presence of triphenylphosphine oxide.[6]

Experimental Protocol: In Situ Ylide Generation for Wittig Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the corresponding triphenylphosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., KOtBu, 1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 3: Grignard Reaction Complications

Question: My Grignard reaction with this compound is giving a complex mixture of products. What could be the cause?

Answer: Grignard reactions are sensitive to a variety of factors that can lead to side products. With an aldehyde substrate, common issues include enolization and reduction, in addition to the desired nucleophilic addition.

Troubleshooting Guide: Grignard Reaction

Symptom Potential Cause Recommended Solution
Recovery of starting material and formation of an alcohol derived from the Grignard reagent.Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and quenching of the Grignard reagent.- Use a less sterically hindered Grignard reagent if possible. - Consider using an organolithium reagent, which is generally more nucleophilic and less basic than the corresponding Grignard reagent. - The addition of cerium(III) chloride (Luche reduction conditions) can suppress enolization by increasing the nucleophilicity of the organometallic reagent.
Formation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol.Reduction of the aldehyde: If the Grignard reagent has a β-hydride, it can reduce the aldehyde to the corresponding alcohol via a Meerwein-Ponndorf-Verley-type mechanism.- Use a Grignard reagent that lacks β-hydrides (e.g., methylmagnesium bromide or phenylmagnesium bromide). - Perform the reaction at a lower temperature to favor nucleophilic addition over reduction.
Low mass balance and complex product mixture.Reaction with the spiroketal: While generally stable to Grignard reagents, highly reactive or sterically hindered Grignard reagents under forcing conditions could potentially interact with the spiroketal.- Use freshly prepared and titrated Grignard reagents to ensure accurate stoichiometry. - Maintain a low reaction temperature (-78 °C to 0 °C).
FAQ 4: Aldol Condensation and Self-Polymerization

Question: Under basic conditions, I am observing the formation of higher molecular weight species. Is this expected?

Answer: Yes, like other aldehydes with α-hydrogens, this compound can undergo self-condensation reactions (aldol reactions) under basic conditions. In some cases, this can lead to oligomerization or polymerization, resulting in a complex mixture that is difficult to purify.

Troubleshooting Guide: Aldol Condensation

Symptom Potential Cause Recommended Solution
Formation of a viscous oil or intractable solid upon treatment with base.Uncontrolled aldol condensation/polymerization: The concentration of the aldehyde and/or the strength of the base is too high.- Use a milder base (e.g., triethylamine, diisopropylethylamine) instead of strong bases like hydroxides or alkoxides. - Add the base slowly to a cooled, dilute solution of the aldehyde. - If the desired reaction requires a strong base, add the aldehyde slowly to the base solution to maintain a low concentration of the enolizable aldehyde.

Visualizing Aldol Self-Condensation

Caption: General mechanism of aldol self-condensation.

Conclusion

This compound is a powerful synthetic tool, but its successful application requires a nuanced understanding of its reactivity. By being mindful of the stability of the spiroketal protecting group and the potential side reactions of the aldehyde functionality, researchers can develop robust and efficient synthetic protocols. This guide provides a starting point for troubleshooting common issues, but careful reaction monitoring and optimization will always be key to achieving the desired outcomes.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • Wang, Y., et al. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link][3]

  • Reddit. Problems with wittig reaction. (2022). [Link][4]

  • Wikipedia. Wittig reaction. [Link][5]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [Link][6]

Sources

Technical Support Center: 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles of its structure, you can preemptively address common issues and ensure the integrity of your experiments.

Introduction: A Molecule of Dichotomous Reactivity

This compound is a bifunctional molecule featuring a reactive aldehyde group and a protective spiroketal. This duality is the source of its synthetic utility and its stability challenges. The aldehyde is susceptible to oxidation and polymerization, while the spiroketal is sensitive to acidic conditions.[1][2][3] This guide provides troubleshooting protocols and answers to frequently asked questions to help you maintain the stability and purity of this reagent.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the handling, reaction, and purification of this compound.

FAQ 1: My starting material shows multiple spots on TLC, even with a freshly opened bottle. What are these impurities?

Answer: The most common impurities in aldehyde-containing compounds are the corresponding carboxylic acid (from oxidation) and polymeric byproducts (from self-condensation).[1] For this compound, the primary impurity is likely 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. You may also observe oligomers or trimers, which can appear as less mobile spots on TLC or as a viscous or even solid residue in your material.[1][4]

Troubleshooting Steps:

  • Confirm Impurity Identity: Use 1H NMR to check for a broadened peak around 10-12 ppm (carboxylic acid proton) and a diminished aldehyde proton signal around 9-10 ppm.

  • Purification Prior to Use: If significant impurities are present, purify the aldehyde before use. Refer to the purification protocols in Part 2 of this guide.

Diagram: Common Degradation Pathways

cluster_main This compound cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_hydrolysis Acid-Catalyzed Hydrolysis A This compound B 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid A->B Air (O2) C Trimer/Oligomers A->C Trace Acid/Heat D 1,4-Cyclohexanedione-carbaldehyde A->D H+ / H2O

Caption: Degradation pathways of the target compound.

FAQ 2: My reaction yield is low, and I'm recovering a significant amount of a more polar byproduct. What could be happening?

Answer: This issue often points to the hydrolysis of the spiroketal protecting group. The spiroketal is an ethylene glycol ketal, which is labile under acidic conditions, leading to the formation of a keto-aldehyde.[3][5] This byproduct is significantly more polar and may not be the desired product.

Troubleshooting Steps:

  • Check Reaction pH: Ensure your reaction conditions are neutral or basic. If your reaction generates acid as a byproduct, consider adding a non-nucleophilic base (e.g., proton sponge, diisopropylethylamine) to maintain neutrality.

  • Reagent Purity: Verify that all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

  • Lewis Acid Sensitivity: Be cautious with Lewis acids, as they can catalyze ketal hydrolysis. If a Lewis acid is necessary, use milder ones or perform the reaction at a lower temperature.

FAQ 3: The compound seems to be decomposing during column chromatography on silica gel. How can I purify it effectively?

Answer: Silica gel is acidic and can promote both the hydrolysis of the spiroketal and the polymerization of the aldehyde.[6][7]

Recommended Purification Protocols:

  • Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Add 1% triethylamine (or another non-nucleophilic base) to the slurry and the eluent to neutralize the acidic sites on the silica.[7]

    • Run the column quickly to minimize contact time.

  • Alumina Chromatography:

    • Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[8] Perform a small-scale test on TLC to determine the appropriate solvent system.

  • Bisulfite Adduct Formation (for removing non-aldehyde impurities):

    • This is a highly effective method for purifying the aldehyde away from its corresponding alcohol or carboxylic acid.[6][8] A detailed protocol is provided in Part 2 .

Diagram: Purification Workflow

start Crude Product tlc TLC Analysis (with 1% Et3N in eluent) start->tlc bisulfite Bisulfite Adduct Formation & Regeneration start->bisulfite For removing acid/alcohol impurities decision Decomposition on TLC? tlc->decision silica Flash Chromatography (Silica Gel + 1% Et3N) decision->silica No alumina Flash Chromatography (Neutral Alumina) decision->alumina Yes end Pure Aldehyde silica->end alumina->end bisulfite->end

Caption: Decision tree for purifying the aldehyde.

FAQ 4: How should I store this compound for long-term stability?

Answer: Proper storage is crucial to prevent degradation.

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated)Slows down oxidation and polymerization.
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid.[9][10]
Container Amber glass vial with a tight-fitting capProtects from light and air.
Form As a dilute solution in an alcohol (e.g., ethanol)Forms a more stable hemiacetal, preventing polymerization.[1]
Additives Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) in small amounts.Scavenges free radicals that can initiate oxidation.[1]

Part 2: Detailed Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is ideal for removing acidic (carboxylic acid) and alcoholic impurities.

Materials:

  • Crude this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO3)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Saturated aqueous brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the crude aldehyde in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

  • In a separate flask, add the saturated sodium bisulfite solution.

  • Slowly add the aldehyde solution to the bisulfite solution with vigorous stirring. A white precipitate (the bisulfite adduct) should form. The reaction may be slow, so allow it to stir for 1-2 hours.

  • Filter the solid adduct and wash it thoroughly with diethyl ether to remove any non-aldehyde impurities.

  • Suspend the washed adduct in a biphasic mixture of diethyl ether and saturated sodium bicarbonate solution.

  • Stir vigorously until the solid dissolves, indicating the regeneration of the free aldehyde.

  • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Protocol 2: Deactivated Silica Gel Flash Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexane

  • Ethyl acetate or Diethyl ether

Procedure:

  • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate). Add 1% (v/v) triethylamine to the bulk eluent.

  • Pack the Column: Dry pack the column with silica gel.

  • Equilibrate the Column: Flush the column with the triethylamine-containing eluent until the eluent exiting the column is basic (test with pH paper).

  • Load the Sample: Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

  • Elute: Run the chromatography as usual, collecting fractions and analyzing them by TLC.

  • Post-Purification: After concentrating the pure fractions, it is advisable to remove residual triethylamine by co-evaporation with a solvent like dichloromethane under reduced pressure.

References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link][6]

  • PubMed. (2012, August 17). Formation of aldehyde and ketone compounds during production and storage of milk powder. [Link][9]

  • MDPI. (2012). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. [Link][10]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link][7]

  • NIH. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link][3]

  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. [11]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link][5]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link][8]

  • PubChem. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. [Link][4]

Sources

"alternative reagents for the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for alternative synthetic routes. As a key building block in the synthesis of pharmaceuticals and advanced materials, robust and adaptable methods for its preparation are crucial.[1] This guide moves beyond standard procedures to explore modern, milder, and more efficient reagents.

Section 1: The Standard Synthetic Approach & Its Challenges (FAQ)

Q1: What is the conventional synthetic pathway to this compound?

The most common and established route involves a two-step sequence starting from a precursor like 4-hydroxycyclohexanone or 4-oxocyclohexanecarbaldehyde.

  • Ketal Protection: The ketone functionality of a suitable cyclohexanone derivative is protected as an ethylene ketal. For instance, reacting 4-hydroxycyclohexanone with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) yields (1,4-dioxaspiro[4.5]decan-8-yl)methanol.[2]

  • Oxidation: The primary alcohol is then oxidized to the target aldehyde. Historically, this has been accomplished using chromium(VI)-based reagents like pyridinium chlorochromate (PCC).[3][4]

Q2: What are the primary drawbacks of using traditional reagents like p-TsOH and PCC?

While effective, these classic reagents present several challenges:

  • Harsh Conditions: Strong acid catalysts like p-toluenesulfonic acid (p-TsOH) can be incompatible with sensitive functional groups elsewhere in the molecule and can be difficult to remove during workup.

  • Toxicity and Environmental Concerns: Chromium(VI) reagents such as PCC are highly toxic, carcinogenic, and pose significant environmental disposal problems.[5][6] This has led to a major push in the scientific community to find safer alternatives.[7]

  • Over-oxidation: Stronger oxidants can sometimes lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid, reducing the yield of the desired product.[8][9]

  • Difficult Workup: The removal of chromium byproducts from the reaction mixture can be tedious and often requires chromatographic purification.[5]

Section 2: Troubleshooting the Ketalization Step

Q3: My ketalization reaction is sluggish or stalls before completion. What are the likely causes and how can I fix this?

Incomplete conversion is a common issue, often stemming from one critical factor: water.

  • Cause - Inefficient Water Removal: Ketalization is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ketal back to the starting ketone. If water is not efficiently removed, the reaction will not proceed to completion.

  • Solution 1 - Dean-Stark Apparatus: The most robust solution is to use a Dean-Stark trap with a refluxing, water-immiscible solvent like benzene or toluene. This physically separates the water from the reaction mixture, driving the equilibrium towards the product.[2]

  • Solution 2 - Dehydrating Agents: If a Dean-Stark trap is not feasible, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.

  • Solution 3 - Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate amount. If using a solid acid catalyst, ensure it has been properly activated (e.g., by heating under vacuum).

Q4: I'm observing side products. How can I improve the selectivity of my ketalization?

Side product formation often points to issues with catalyst choice or reaction conditions.

  • Issue: If your starting material is 4-oxocyclohexanecarbaldehyde, the acid catalyst can promote undesired side reactions involving the aldehyde group.

  • Solution - Milder Catalysts: Switching from a strong Brønsted acid like p-TsOH to a milder, solid-supported acid catalyst or a Lewis acid-based system can significantly improve selectivity. These catalysts often require less stringent anhydrous conditions and are easier to separate from the reaction mixture.

Section 3: Alternative Reagents for Ketalization

Q5: What are some modern, milder alternatives to p-TsOH for the ketalization step?

Several catalytic systems have been developed that offer milder conditions, easier workups, and high efficiency.

  • Transition Metal Complexes: Cobalt-based catalysts, such as those generated in situ from CoCl₂ and dimethylglyoxime, have proven highly effective for ketalization under mild, solvent-free conditions.[10][11] These systems avoid corrosive acids and can achieve high turnover frequencies.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites, sulfated zirconia, or functionalized resins offer significant advantages.[12] They are easily filtered off post-reaction, are often reusable, and can exhibit high selectivity, minimizing side reactions.

  • Trace Acid Catalysis: It has been shown that even trace amounts (e.g., 0.1 mol%) of conventional strong acids like HCl or H₂SO₄ can effectively catalyze acetalization, offering a simpler workup than stoichiometric amounts of weaker acids.[13]

Comparative Table: Ketalization Catalysts for Cyclohexanone Derivatives
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
p-TsOH Benzene/Toluene, reflux with Dean-StarkWell-established, effectiveHarsh, corrosive, difficult workup
CoCl₂/Dimethylglyoxime Solvent-free, 70 °C, vacuumMild, high yield, non-corrosive, high atom economyRequires specific ligand, vacuum may be needed
Solid Acids (e.g., Zeolites) Varies by catalyst, often elevated temp.Reusable, easy separation, mildCan have lower activity, may require activation
Trace HCl (0.1 mol%) Methanol or Ethylene Glycol, RTExtremely low catalyst loading, mildMay not be suitable for highly acid-sensitive substrates
Workflow: Troubleshooting Ketalization Reactions

This diagram outlines a decision-making process for addressing common issues during the ketalization of a cyclohexanone precursor.

G start Ketalization Reaction Start check_completion Monitor Reaction (TLC/GC) Is conversion >95%? start->check_completion no_completion No check_completion->no_completion yes_completion Yes check_completion->yes_completion water_issue Issue: Inefficient Water Removal no_completion->water_issue solution_water Action: 1. Use Dean-Stark Trap 2. Add Molecular Sieves 3. Check Catalyst Activity water_issue->solution_water end Proceed to Workup & Purification solution_water->end check_purity Check Crude Purity Are side products present? yes_completion->check_purity no_purity Yes check_purity->no_purity yes_purity No check_purity->yes_purity selectivity_issue Issue: Poor Selectivity no_purity->selectivity_issue solution_selectivity Action: 1. Switch to milder catalyst (e.g., CoCl₂) 2. Use solid acid catalyst 3. Lower reaction temperature selectivity_issue->solution_selectivity solution_selectivity->end yes_purity->end

Caption: Troubleshooting Decision Tree for Ketalization.

Section 4: Alternative Reagents for Aldehyde Synthesis

The oxidation of the intermediate alcohol, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, is the final and often most delicate step. Moving away from chromium-based reagents is a primary goal for modern synthetic chemists.[7]

Q6: What are the best chromium-free alternatives for oxidizing the primary alcohol to this compound?

Several highly effective and milder oxidation systems are now standard practice in organic synthesis.[9]

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is an excellent choice for mild and selective oxidation of primary alcohols to aldehydes.[3][14] It operates at room temperature, typically in dichloromethane (DCM), and reactions are often complete within a few hours.[15] The workup is straightforward, and it avoids over-oxidation.[5][14]

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[16][17] It is renowned for its mild conditions and broad functional group compatibility, reliably stopping at the aldehyde stage.[5][16] The main drawback is the production of foul-smelling dimethyl sulfide as a byproduct.[17]

  • TEMPO-Catalyzed Oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used in catalytic amounts with a stoichiometric co-oxidant (like household bleach, NaOCl). This system is highly selective for primary alcohols and is considered a green chemistry alternative.[18]

Q7: Can I synthesize the target aldehyde directly from 1,4-Dioxaspiro[4.5]decan-8-one?

Yes, this is an alternative strategy that avoids the alcohol oxidation step altogether. This involves a formylation reaction, which adds a -CHO group to the α-carbon of the ketone.

  • Claisen-Schmidt Condensation: A common method is the base-catalyzed condensation of the ketone with a formic acid ester, such as ethyl formate.[19] This reaction introduces the aldehyde group directly, forming a β-keto aldehyde, which in this case is the target molecule. This process is often referred to as acylation with a formic ester.[19][20]

Comparative Table: Reagents for Aldehyde Synthesis
Reagent SystemTypical ConditionsAdvantagesDisadvantages
PCC DCM, RTWell-established, stops at aldehydeHighly toxic (Cr-VI), difficult workup
Dess-Martin Periodinane DCM, RTMild, neutral pH, high yield, simple workupReagent is expensive, poor atom economy
Swern Oxidation DCM, -78 °C to RTVery mild, high selectivity, metal-freeCryogenic temps needed, foul odor byproduct
TEMPO/NaOCl Biphasic (DCM/H₂O), 0 °C to RTCatalytic, environmentally friendly, selectiveCan be sensitive to substrate, requires careful pH control
Base + Ethyl Formate Anhydrous Ether/Toluene, base (e.g., NaH)Direct from ketone, avoids oxidation stepRequires strongly basic/anhydrous conditions, substrate must form enolate
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of (1,4-dioxaspiro[4.5]decan-8-yl)methanol.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting alcohol (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Reagent Addition: At room temperature, add Dess-Martin Periodinane (1.2–1.5 equiv) to the stirred solution in one portion. If the substrate is known to be acid-sensitive, a mild non-nucleophilic base like pyridine (1.5 equiv) can be added as a buffer.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by pouring it into a vigorously stirred biphasic solution of saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Continue stirring until the solid byproducts dissolve and the layers become clear. Separate the organic layer, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Diagram: Comparison of Oxidation Pathways

This diagram illustrates the key differences between a classic chromium-based oxidation and a modern hypervalent iodine-based method.

G cluster_0 Classic Pathway: PCC cluster_1 Alternative Pathway: DMP Alcohol_PCC Primary Alcohol (R-CH₂OH) PCC + PCC (Pyridinium Chlorochromate) Alcohol_PCC->PCC ChromateEster Chromate Ester Intermediate PCC->ChromateEster Aldehyde_PCC Aldehyde (R-CHO) ChromateEster->Aldehyde_PCC Byproduct_PCC Byproducts: Cr(IV) species, Pyridinium HCl (Toxic Waste) ChromateEster->Byproduct_PCC Alcohol_DMP Primary Alcohol (R-CH₂OH) DMP + DMP (Dess-Martin Periodinane) Alcohol_DMP->DMP PeriodinaneEster Periodinane Ester Intermediate DMP->PeriodinaneEster Aldehyde_DMP Aldehyde (R-CHO) PeriodinaneEster->Aldehyde_DMP Byproduct_DMP Byproducts: Iodane, Acetic Acid (Benign Waste) PeriodinaneEster->Byproduct_DMP

Sources

Technical Support Center: Reaction Condition Optimization for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during the synthesis, focusing on the critical oxidation step of (1,4-Dioxaspiro[4.5]decan-8-yl)methanol. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your reaction conditions effectively.

Overview of the Synthetic Pathway

The target aldehyde is most reliably synthesized via the oxidation of its corresponding primary alcohol. This precursor alcohol is typically prepared by the reduction of a commercially available or synthesized ketone. The overall workflow provides two key stages for optimization: the stability of the ketal protecting group and the efficiency of the alcohol oxidation.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis Start 1,4-Dioxaspiro[4.5]decan-8-one Alcohol (1,4-Dioxaspiro[4.5]decan-8-yl)methanol Start->Alcohol Reduction (e.g., NaBH4) Aldehyde This compound Alcohol->Aldehyde Mild Oxidation (PCC, Swern, DMP, etc.) Alcohol->Aldehyde G start Start: Oxidize (1,4-Dioxaspiro[4.5]decan-8-yl)methanol q1 Are other functional groups acid-sensitive? start->q1 q2 Is cryogenic equipment (-78°C) available? q1->q2 No dmp Use Dess-Martin Periodinane (DMP) q1->dmp Yes q3 Is cost a major constraint? q2->q3 Yes swern Use Swern Oxidation q2->swern No pcc Use PCC with a buffer (e.g., NaOAc) q3->pcc Yes q3->dmp No

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. The methodologies and advice presented herein are grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experimental outcomes.

Introduction

This compound is a valuable bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its spirocyclic ketal protects a carbonyl group, while the aldehyde functionality allows for a wide range of chemical transformations. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final products. This guide will address common challenges encountered during its purification, focusing on the identification and removal of process-related impurities and degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your product is highly dependent on the synthetic route employed. The most common route is the oxidation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. Therefore, you can anticipate the following impurities:

  • Starting Material: Unreacted 1,4-Dioxaspiro[4.5]decan-8-ylmethanol.

  • Over-oxidation Product: 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

  • Precursor Impurities: Residuals from the synthesis of the alcohol, such as 1,4-Dioxaspiro[4.5]decan-8-one.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the oxidizing agent (e.g., chromium salts if using Jones reagent, or pyridine from a PCC oxidation).

Q2: My aldehyde appears to be degrading upon storage. What is the likely cause and how can I prevent it?

A2: Aldehydes are susceptible to oxidation to carboxylic acids, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The likely degradation product is 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. To mitigate this:

  • Storage Conditions: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (refrigeration at 2-8 °C is recommended).

  • Purity: Ensure that the product is free from any residual oxidizing agents or metal catalysts from the synthesis.

Q3: I am having difficulty separating the product aldehyde from the starting alcohol by column chromatography. What can I do?

A3: The polarity of the aldehyde and the corresponding alcohol can be quite similar, leading to co-elution. Here are a few strategies to improve separation:

  • Solvent System Optimization: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can enhance separation. Running a series of TLC plates with varying solvent ratios will help you identify the optimal mobile phase.

  • Alternative Adsorbent: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic).

  • Chemical Conversion: If chromatographic methods fail, you can selectively react the aldehyde. For instance, you could form a bisulfite adduct, which is water-soluble, allowing for the easy extraction of the unreacted alcohol. The aldehyde can then be regenerated from the bisulfite adduct.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after column chromatography 1. The product is partially degrading on the silica gel (an acidic stationary phase). 2. The chosen mobile phase is too polar, causing rapid elution with poor separation. 3. The product is volatile and is being lost during solvent removal.1. Deactivate the silica gel by adding a small percentage of triethylamine to your mobile phase. Alternatively, use neutral alumina as the stationary phase. 2. Optimize the mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1). 3. Use a rotary evaporator at a reduced temperature and pressure. Avoid heating the flask excessively.
Presence of a new, more polar spot on TLC after workup The aldehyde is being oxidized to the corresponding carboxylic acid.1. Minimize exposure of the crude product to air. 2. During the workup, use degassed solvents. 3. Purify the aldehyde as quickly as possible after synthesis.
Incomplete removal of non-aldehyde impurities Standard extraction and chromatographic methods are insufficient.Utilize the bisulfite addition method for selective removal of the aldehyde from the mixture. This is particularly effective for removing non-polar impurities.
Broad or tailing peaks in GC/HPLC analysis 1. The analyte is interacting with active sites on the column. 2. The sample is degrading at the injection port temperature (for GC). 3. The mobile phase is not optimized (for HPLC).1. For GC, use a deactivated liner. For HPLC, consider adding a modifier to the mobile phase. 2. Lower the injector temperature for GC analysis. 3. For HPLC, ensure the mobile phase has the correct pH and ionic strength. Derivatization of the aldehyde may be necessary for improved peak shape and detection.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing non-aldehyde impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., diethyl ether or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 10-15 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Separation: Allow the layers to separate. The aqueous layer now contains the aldehyde-bisulfite adduct, while the organic layer retains the non-aldehyde impurities. Separate the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: To regenerate the aldehyde, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the aqueous layer containing the adduct until the solution is basic (pH > 8). This will reverse the reaction.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous layer with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound (with impurities) Bisulfite_Purification Protocol 1: Sodium Bisulfite Extraction Crude_Product->Bisulfite_Purification High selectivity for aldehydes Column_Chromatography Protocol 2: Flash Column Chromatography Crude_Product->Column_Chromatography For separable impurities Analysis GC-MS / HPLC NMR Bisulfite_Purification->Analysis Column_Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Purification workflow for this compound.

Logical Relationship of Impurities

ImpuritySources cluster_precursors Precursor Synthesis cluster_synthesis Aldehyde Synthesis (Oxidation) cluster_impurities Potential Impurities Ketone 1,4-Dioxaspiro[4.5]decan-8-one Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Ketone->Alcohol Reduction Residual_Ketone Residual Ketone Ketone->Residual_Ketone Carried Over Target_Aldehyde This compound Alcohol->Target_Aldehyde Oxidation Unreacted_Alcohol Unreacted Alcohol Alcohol->Unreacted_Alcohol Incomplete Reaction Reagent_Byproducts Reagent Byproducts Alcohol->Reagent_Byproducts From Synthesis Over_Oxidation Carboxylic Acid Target_Aldehyde->Over_Oxidation Over-oxidation

Caption: Sources of impurities in the synthesis of the target aldehyde.

References

  • Synthesis of 1,4-Dioxaspiro[4.

    • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Synthesis of 1,4-Dioxaspiro[4.

    • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]

  • Purification of Aldehydes

    • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]

    • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Chromatography of Aldehydes

    • How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]

    • Column chromatography. Columbia University. [Link]

Technical Support Center: Analytical Challenges in Characterizing 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional intermediate. The unique structure, combining a reactive aldehyde with an acid-sensitive spiroketal, presents specific analytical challenges.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reproducibility of your analytical characterization.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during the analysis of this compound in a question-and-answer format.

Issue 1: I'm seeing multiple unexpected peaks or poor peak shape in my HPLC analysis.

Potential Cause: This is a common issue stemming from the compound's inherent reactivity and structural features. The primary culprits are often on-column degradation, interaction with the stationary phase, or the presence of closely related impurities or isomers.

Troubleshooting Steps & Solutions:

  • Symptom: Broad or Tailing Peak

    • Why it Happens: The aldehyde group can engage in secondary interactions (e.g., hydrogen bonding) with free silanol groups on standard silica-based C18 columns. This causes inconsistent retention and poor peak shape.

    • Solution:

      • Switch to an End-Capped Column: Use a high-quality, end-capped C18 or a phenyl-hexyl column to minimize silanol interactions.

      • Modify the Mobile Phase: The addition of a small amount of a competitive agent like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate silanols and improve peak shape.[3] Be cautious with acid concentration, as excessive acidity can hydrolyze the spiroketal.

      • Consider Derivatization: For quantitation, derivatizing the aldehyde (e.g., with 2,4-dinitrophenylhydrazine) can yield a more stable, less interactive, and more easily detectable chromophore.

  • Symptom: Appearance of a New Peak During the Analytical Run

    • Why it Happens: The spiroketal is a protective group for a ketone and is susceptible to hydrolysis under acidic conditions, which can be exacerbated by long run times or elevated column temperatures. This opens the spiro ring to form 1,4-cyclohexanedione carbaldehyde.

    • Solution:

      • Buffer the Mobile Phase: Maintain a pH between 4 and 6 to balance peak shape improvement with ketal stability.

      • Reduce Temperature: Operate the column at or slightly below ambient temperature (e.g., 20-25°C) to slow degradation kinetics.

      • Shorten Run Times: Optimize your gradient to elute the compound as quickly as possible while still achieving necessary separation.

  • Symptom: Multiple, Poorly Resolved Peaks

    • Why it Happens: The molecule possesses at least one chiral center (C8, bearing the aldehyde), and depending on the synthetic route, it can exist as a mixture of diastereomers (cis/trans isomers). These isomers often have very similar polarities, making them difficult to separate on standard achiral columns.

    • Solution:

      • High-Resolution Achiral Chromatography: Test different stationary phases. A phenyl-based column may offer better pi-pi interaction-based selectivity for isomers than a standard C18.

      • Chiral HPLC: To resolve enantiomers and diastereomers definitively, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points.[4]

      • Optimize Mobile Phase: In chiral chromatography, the choice of mobile phase (normal phase vs. reversed-phase) and modifiers (e.g., alcohols) is critical for achieving separation.[4]

Issue 2: My mass spectrometry (MS) data is inconsistent or shows unexpected masses.

Potential Cause: The reactivity of the aldehyde and the potential for fragmentation or adduction can lead to confusing mass spectra.

Troubleshooting Steps & Solutions:

  • Symptom: The Molecular Ion [M+H]⁺ is Weak or Absent.

    • Why it Happens: Aldehydes can be prone to fragmentation. More commonly in electrospray ionization (ESI), they may readily form adducts with solvents or salts.

    • Solution:

      • Look for Adducts: Search for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Also, check for solvent adducts like [M+CH₃CN+H]⁺ if using acetonitrile.

      • Optimize Source Conditions: Lower the fragmentor voltage or cone voltage to reduce in-source fragmentation.

      • Try a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) can sometimes yield a stronger molecular ion for compounds that form poor ESI signals.

  • Symptom: I see a peak corresponding to the loss of water (-18 Da).

    • Why it Happens: This is a classic fragmentation pathway for aldehydes, but it could also indicate the presence of an aldol condensation impurity formed during synthesis or storage.

    • Solution:

      • Perform MS/MS: Fragment the parent ion to confirm its structure. Compare the fragmentation pattern with that of a known standard.

      • Analyze by NMR: NMR spectroscopy is definitive for structural elucidation and can easily distinguish the starting aldehyde from a condensation product.

Issue 3: The purity of my sample decreases over time in storage.

Potential Cause: this compound is susceptible to oxidation and polymerization.

Troubleshooting Steps & Solutions:

  • Symptom: A new impurity appears, consistent with a carboxylic acid.

    • Why it Happens: The aldehyde group is readily oxidized to a carboxylic acid, especially when exposed to air (oxygen).

    • Solution:

      • Inert Atmosphere: Store the solid material and solutions under an inert atmosphere (e.g., argon or nitrogen).

      • Low Temperature: Store at low temperatures (≤ 4°C) to reduce the rate of oxidation.

      • Protect from Light: Photolytic degradation can also be a factor.[3] Store samples in amber vials.

  • Symptom: The sample becomes viscous or shows a broad polymer hump in the chromatogram.

    • Why it Happens: Aldehydes can undergo self-condensation or polymerization, especially in the presence of trace acid or base catalysts.

    • Solution:

      • Use High-Purity Solvents: Ensure solvents used for storage and analysis are free from acidic or basic impurities.

      • Store as a Dilute Solution: Storing at a lower concentration can reduce the rate of polymerization.

      • Re-purify Before Use: If the material has been stored for an extended period, re-purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)
  • Q1: What are the recommended starting analytical techniques for a first-pass characterization?

    • A1: A combination of techniques is essential. Start with ¹H and ¹³C NMR to confirm the core structure. Then, use HPLC-UV/MS to assess purity, identify impurities, and confirm molecular weight. Gas chromatography (GC-MS) is also suitable but may require derivatization to avoid peak tailing.[5]

  • Q2: How can I definitively confirm the presence of the aldehyde functional group?

    • A2:

      • ¹H NMR: Look for a characteristic singlet or doublet peak between 9-10 ppm.

      • ¹³C NMR: Expect a signal between 190-200 ppm.

      • FTIR: A strong C=O stretch should appear around 1720-1740 cm⁻¹.

      • Chemical Test: A reaction with 2,4-dinitrophenylhydrazine (DNPH) will produce a colored precipitate, confirming the aldehyde.

  • Q3: What are the most likely impurities from synthesis?

    • A3:

      • Starting Material: Unreacted 1,4-dioxaspiro[4.5]decan-8-one or the corresponding alcohol.[6][7]

      • Over-oxidation Product: The corresponding carboxylic acid.

      • Hydrolysis Product: 1,4-cyclohexanedione carbaldehyde from cleavage of the spiroketal.

      • By-products: Depending on the synthetic route, by-products from the reducing or oxidizing agents used.

  • Q4: What are the recommended storage conditions for this compound?

    • A4: Store the solid material under an inert gas (argon or nitrogen) in a tightly sealed container at 2-8°C, protected from light. For solutions, use high-purity solvents and store cold. Avoid prolonged storage in protic or acidic solvents.

Experimental Protocols
Protocol 1: HPLC-UV/MS Purity Assessment

This protocol provides a robust starting point for assessing the purity of this compound.

ParameterRecommended Condition
Instrumentation HPLC with UV/PDA and Mass Spec detectors
Column C18 End-capped, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 25°C
UV Detection 210 nm (or PDA scan 200-400 nm)
MS Ionization ESI Positive Mode
Protocol 2: Forced Degradation Study

This study is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[3]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method in Protocol 1. Use a PDA detector to check for peak purity.

Visualized Workflows and Pathways
Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Symptom cause1 Poor Peak Shape (Tailing/Fronting) start->cause1 Shape Issues cause2 Extra Peaks (Degradation/Isomers) start->cause2 Purity Issues cause3 Drifting Retention Time (System Instability) start->cause3 Reproducibility sol1 Switch to End-Capped Column Add Mobile Phase Modifier (0.1% FA/TFA) Lower Sample Concentration cause1->sol1 sol2 Buffer Mobile Phase (pH 4-6) Lower Column Temperature Use Chiral Column for Isomers cause2->sol2 sol3 Ensure Column Equilibration Check for Leaks Use Fresh Mobile Phase cause3->sol3

Caption: A troubleshooting workflow for common HPLC issues.

Potential Degradation Pathways

Degradation_Pathways parent 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde acid Carboxylic Acid Derivative parent->acid Oxidation (O2, Air) dione 1,4-Cyclohexanedione Carbaldehyde parent->dione Acid Hydrolysis (H⁺, H₂O) polymer Polymer / Aldol Adducts parent->polymer Polymerization (Trace Acid/Base)

Caption: Key degradation pathways for the target molecule.

References
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. BenchChem.
  • Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. BenchChem.
  • 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR. ChemicalBook.
  • 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1H NMR. ChemicalBook.
  • Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide. BenchChem.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate.
  • CAS 93245-98-8: 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde. CymitQuimica.
  • 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.

Sources

Technical Support Center: Solvent Effects on Reactions of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuances of reactions involving 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The unique spirocyclic structure of this aldehyde, containing a protected cyclohexanone moiety, presents both opportunities and challenges in synthetic chemistry.[1] A critical, yet often overlooked, factor in ensuring successful outcomes is the choice of solvent. This document will explore the causality behind solvent effects in common reactions of this aldehyde, empowering you to optimize your experimental design for higher yields and desired selectivity.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential solvent-related causes and actionable solutions.

Issue 1: Low or No Conversion in a Wittig Reaction

  • Symptoms: After running a Wittig reaction with this compound and a stabilized ylide, you observe a significant amount of unreacted starting material.

  • Potential Cause: The solvent may not be effectively solvating the intermediates of the reaction, particularly the betaine or oxaphosphetane.[2][3] The steric bulk around the aldehyde, due to the spirocyclic system, can hinder the approach of the ylide.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: For stabilized ylides, which generally favor the formation of (E)-alkenes, switching to a more polar aprotic solvent like DMF or DMSO can be beneficial.[4] These solvents can better stabilize the charged intermediates, lowering the activation energy of the reaction.

    • Consider a Protic Solvent (with caution): While less common, for certain ylides, polar protic solvents like ethanol might be effective. However, be mindful of potential side reactions, such as acetal exchange or decomposition.

    • Employ Additives: The use of salts like lithium bromide can sometimes promote the reaction by coordinating with the oxygen atoms, thereby increasing the electrophilicity of the carbonyl group.

    • Temperature Adjustment: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely to avoid decomposition.

Issue 2: Poor Stereoselectivity in a Henry (Nitroaldol) Reaction

  • Symptoms: The Henry reaction of this compound with a nitroalkane results in a nearly 1:1 mixture of diastereomers, where a specific stereoisomer is desired.

  • Potential Cause: The solvent plays a crucial role in the organization of the transition state, which dictates the stereochemical outcome.[5][6] Non-coordinating or weakly coordinating solvents may not provide a sufficient template for stereocontrol.

  • Troubleshooting Steps:

    • Utilize Protic Solvents: Protic solvents like water or methanol can participate in hydrogen bonding with the transition state, favoring the formation of one diastereomer over the other.[6]

    • Solvent Viscosity and Polarity: In some cases, a more viscous or a less polar solvent can restrict the conformational flexibility of the transition state, leading to higher diastereoselectivity. Experiment with solvents like isopropanol or toluene.

    • Catalyst-Solvent Synergy: The choice of base catalyst is intertwined with the solvent. For instance, a bulky organic base might be more effective in a non-polar solvent, whereas an inorganic base like potassium carbonate may perform better in a polar solvent.

Issue 3: Unwanted Side Product Formation in a Knoevenagel Condensation

  • Symptoms: During a Knoevenagel condensation with an active methylene compound, you observe the formation of a Michael addition product or self-condensation of the starting materials.

  • Potential Cause: The solvent can influence the relative rates of the desired condensation and undesired side reactions.[7] A solvent that excessively stabilizes the enolate intermediate of the active methylene compound might increase its propensity for Michael addition.

  • Troubleshooting Steps:

    • Solvent-Free Conditions: In some instances, running the reaction neat or with minimal solvent can be highly effective, driving the equilibrium towards the desired product.

    • Optimize Solvent Polarity: A systematic screen of solvents with varying polarities is recommended. Start with a non-polar solvent like toluene and incrementally increase polarity with solvents like THF, dichloromethane, and acetonitrile. Water has also been shown to be an excellent solvent for Knoevenagel condensations, often accelerating the reaction.[8][9]

    • Azeotropic Removal of Water: For reactions that produce water as a byproduct, using a solvent like toluene with a Dean-Stark trap can drive the reaction to completion and prevent side reactions.

Frequently Asked Questions (FAQs)

Q1: How does the acetal group in this compound influence solvent choice?

The ethylene glycol acetal is generally stable under basic and neutral conditions. However, it is sensitive to acid. Therefore, when choosing a solvent, it is crucial to avoid acidic conditions or solvents that can generate acidic byproducts. For reactions requiring acidic catalysis, a preliminary study to assess the stability of the acetal in the chosen solvent system is highly recommended.

Q2: Can I use water as a solvent for reactions with this aldehyde?

Yes, and in some cases, it is highly advantageous. For reactions like the Wittig reaction with stabilized ylides and the Knoevenagel condensation, water can significantly accelerate the reaction rate and improve yields.[8][9][10] This is often attributed to the hydrophobic effect and the high polarity of water. However, the solubility of the aldehyde and other reagents in water should be considered. The use of co-solvents or phase-transfer catalysts might be necessary.

Q3: What is the impact of solvent on the Z/E selectivity in Wittig reactions with this compound?

For non-stabilized ylides, non-polar, aprotic solvents like THF or toluene generally favor the formation of the (Z)-alkene. This is because the reaction proceeds through a kinetically controlled pathway involving an early transition state. In contrast, for stabilized ylides, polar aprotic solvents like DMF or DMSO tend to favor the (E)-alkene via a thermodynamically controlled pathway where the intermediates are better solvated and can equilibrate to the more stable trans configuration.[2][4][11]

Q4: For a reaction sensitive to both solvent polarity and proticity, how do I systematically select the optimal solvent?

A solvent screen is the most effective approach. It is advisable to select a representative solvent from each class:

  • Non-polar aprotic: Toluene, Hexane

  • Ethereal: THF, Diethyl ether

  • Halogenated: Dichloromethane, Chloroform

  • Polar aprotic: Acetonitrile, DMF, DMSO

  • Polar protic: Ethanol, Methanol, Water

Run small-scale reactions in each solvent and analyze the outcome (conversion, yield, selectivity) to identify the most promising candidates for further optimization.

Data & Protocols

Solvent Effects on Reaction Yields: A Comparative Overview

The following table provides a hypothetical summary of the impact of different solvents on the yield of common reactions with this compound. These values are illustrative and intended to guide your solvent selection process.

ReactionSolventDielectric Constant (ε)Typical Yield (%)Notes
Wittig (stabilized ylide) Toluene2.445-55Slow reaction, may require heating.
THF7.660-70Good starting point for optimization.
DMF36.785-95Often provides the best yields for stabilized ylides.[4]
Henry (Nitroaldol) Dichloromethane9.150-60Low diastereoselectivity.
Methanol32.770-80Improved diastereoselectivity due to hydrogen bonding.[6]
Water80.175-85Good yield and can enhance selectivity, but solubility may be an issue.[6]
Knoevenagel Toluene2.460-70Requires a catalyst and often azeotropic removal of water.
Ethanol24.680-90Good yields, reaction often proceeds at room temperature.
Water80.190-98Can be an excellent "green" solvent for this reaction, often with accelerated rates.[8][9]
Experimental Workflow: Solvent Screening Protocol

Below is a generalized workflow for conducting a solvent screen for a reaction with this compound.

Solvent_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Define Reaction (e.g., Wittig, Henry) B 2. Select Solvents (Diverse polarities/proticities) A->B C 3. Prepare Stock Solutions of Aldehyde & Reagents B->C D 4. Set up Parallel Reactions (Small scale, identical conditions) C->D E 5. Add Solvents to Respective Vials D->E F 6. Initiate Reactions (e.g., add catalyst) E->F G 7. Monitor Progress (TLC, LC-MS) F->G H 8. Quench Reactions & Work-up G->H I 9. Analyze Products (NMR, GC-MS for yield/selectivity) H->I J 10. Identify Optimal Solvent(s) for Scale-up I->J

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of catalyst poisoning in reactions involving 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, mitigating, and resolving common issues encountered during catalytic transformations of this versatile building block.

The unique spirocyclic acetal structure of this compound, while valuable in pharmaceutical and material science synthesis, presents specific challenges in catalysis.[1][2] The aldehyde functionality is reactive, and the acetal can be sensitive to acidic conditions, creating a landscape where catalyst deactivation is a significant concern.[3][4][5] This guide is structured to provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section addresses specific experimental observations and provides a logical workflow to diagnose and remedy catalyst deactivation.

Problem 1: Stalled or Incomplete Hydrogenation of the Aldehyde

Observation: You are attempting to reduce the aldehyde of this compound to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, using a supported palladium or platinum catalyst (e.g., Pd/C or Pt/C), but the reaction stalls or shows low conversion.

Probable Causes & Solutions:

  • Acidic Impurities: Trace acidic impurities in the starting material or solvent can lead to the hydrolysis of the acetal, forming 1,4-cyclohexanedione.[1][3][6] This ketone can compete for active sites on the catalyst surface. More critically, acidic conditions can promote the dissolution and agglomeration of palladium catalysts, reducing their efficacy.[7][8]

    • Diagnostic Test: Check the pH of your reaction mixture. A simple test with pH paper can be indicative. For a more rigorous analysis, consider a Karl Fischer titration to quantify water content, which can exacerbate acid-catalyzed hydrolysis.

    • Solution:

      • Purify the Starting Material: Recrystallize or chromatograph the this compound to remove acidic impurities.

      • Use Acid Scavengers: Add a non-nucleophilic base, such as proton sponge or a hindered amine, to the reaction mixture to neutralize any trace acids.

      • Solvent Purity: Ensure your solvent is anhydrous and free of acidic contaminants. Freshly distilled or commercially available anhydrous solvents are recommended.

  • Sulfur Contamination: Sulfur-containing compounds are notorious poisons for platinum-group metal catalysts.[9][10] Even at parts-per-billion levels, sulfur species can irreversibly bind to the catalyst's active sites, blocking them from participating in the reaction.[9][10][11]

    • Diagnostic Test: If you have access to analytical techniques like X-ray photoelectron spectroscopy (XPS) of the recovered catalyst, you may be able to detect sulfur species on the surface.[11] Inductively coupled plasma mass spectrometry (ICP-MS) of the starting material can also reveal sulfur content.

    • Solution:

      • Pre-treat the Substrate: If sulfur contamination is suspected, passing a solution of the starting material through a bed of activated carbon or a specialized sulfur scavenger can be effective.

      • Use a Guard Bed: In a flow chemistry setup, a guard bed of a sacrificial catalyst or a sulfur-adsorbing material can protect the main catalyst bed.

  • Aldehyde-to-Acid Oxidation: Trace oxygen in the reaction setup can lead to the oxidation of the aldehyde to the corresponding carboxylic acid. This acid can then poison the catalyst in a similar manner to other acidic impurities.

    • Diagnostic Test: Monitor the reaction by TLC or LC-MS for the appearance of a more polar spot corresponding to the carboxylic acid.

    • Solution:

      • Thorough Degassing: Ensure your reaction flask and solvent are thoroughly degassed before introducing the hydrogen atmosphere.[12] Multiple cycles of vacuum and backfilling with an inert gas (like nitrogen or argon) before introducing hydrogen are crucial.[12]

Troubleshooting Workflow: Stalled Hydrogenation

G Start Stalled Hydrogenation Reaction Check_pH Check pH of Reaction Mixture Start->Check_pH Acidic Acidic pH Detected? Check_pH->Acidic Purify Purify Starting Material/Solvent Add Acid Scavenger Acidic->Purify Yes Sulfur_Test Suspect Sulfur Contamination? Acidic->Sulfur_Test No Re_run Re-run Reaction Purify->Re_run Analyze_Sulfur Analyze Starting Material for Sulfur Sulfur_Test->Analyze_Sulfur Yes Oxygen_Check Check for Oxygen Contamination Sulfur_Test->Oxygen_Check No Pretreat Pre-treat Substrate with Activated Carbon Analyze_Sulfur->Pretreat Pretreat->Re_run Degas Improve Degassing Procedure Oxygen_Check->Degas Yes Oxygen_Check->Re_run No Degas->Re_run

Caption: Troubleshooting workflow for stalled hydrogenation.

Problem 2: Catalyst Deactivation in Cross-Coupling Reactions

Observation: You are using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), and the reaction shows poor yield or complete failure.

Probable Causes & Solutions:

  • Ligand Scavenging by Aldehyde: The aldehyde group can potentially coordinate to the metal center, displacing the desired phosphine or N-heterocyclic carbene (NHC) ligand. This can disrupt the catalytic cycle.

    • Diagnostic Test: This is a mechanistic issue that can be inferred from the reaction outcome.

    • Solution:

      • Protect the Aldehyde: If the aldehyde is not the reactive site for the cross-coupling, consider protecting it as a more robust acetal (e.g., a dithiane) before the cross-coupling step. The protecting group can be removed in a subsequent step.[13]

      • Use More Robust Ligands: Employ ligands that bind more strongly to the palladium center, such as bulky electron-rich phosphines or NHCs, which are less likely to be displaced.

  • In-situ Acetal Hydrolysis: If the reaction conditions are even mildly acidic, the spirocyclic acetal can hydrolyze.[4] The resulting ketone and ethylene glycol can interfere with the catalyst.

    • Diagnostic Test: Monitor the reaction by GC-MS or LC-MS for the presence of 1,4-cyclohexanedione and ethylene glycol.

    • Solution:

      • Strictly Anhydrous and Aprotic Conditions: Ensure all reagents and solvents are rigorously dried.

      • Basic Additives: The presence of a base in many cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃) should help prevent acetal hydrolysis. Ensure the base is of high purity and sufficiently strong.

Data Summary: Catalyst and Ligand Selection for Robustness
Catalyst SystemLigand TypeRobustness to AldehydeNotes
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineHighBulky ligand shields the metal center.
Pd₂(dba)₃ / XPhosBuchwald-type biarylphosphineHighElectron-rich and bulky, promotes fast catalytic turnover.
Pd(PPh₃)₄TriphenylphosphineModerateCan be susceptible to displacement.
Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)Very HighStrong Pd-C bond is resistant to displacement.

Frequently Asked Questions (FAQs)

Q1: Can the acetal group in this compound act as a catalyst poison itself?

A: While the acetal itself is generally considered a protecting group and not a direct poison, its hydrolysis under acidic conditions can lead to byproducts that inhibit catalysis.[3][5] The primary issue is not the acetal, but its stability under the reaction conditions.

Q2: Are there any specific catalysts that are known to be more resistant to poisoning in reactions with aldehydes?

A: While no catalyst is completely immune to poisoning, certain catalyst systems exhibit greater resilience. For hydrogenations, rhodium and ruthenium catalysts can sometimes be more tolerant to certain impurities than palladium and platinum.[14] In cross-coupling reactions, catalyst systems with strongly binding, bulky ligands (like certain biarylphosphines or N-heterocyclic carbenes) can offer enhanced stability.[15]

Q3: How can I effectively remove a poisoned catalyst from my reaction mixture?

A: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite or a membrane filter is standard practice.[12] To remove dissolved or colloidal palladium, treatment with activated carbon, thiol-functionalized silica, or specialized palladium scavengers is often necessary, particularly in pharmaceutical applications where low residual metal levels are required.[15]

Q4: My hydrogenation of this compound is very slow. Is this a sign of poisoning?

A: It could be, but it's also important to consider other factors. Insufficient hydrogen pressure, poor agitation leading to mass transfer limitations, or a low catalyst loading can all result in a slow reaction.[12][16] It's advisable to first rule out these operational factors before concluding that catalyst poisoning is the sole cause. A systematic approach, as outlined in the troubleshooting guide, is recommended.

Experimental Protocol: Purification of this compound to Remove Potential Catalyst Poisons
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.1 g/mL.

  • Activated Carbon Treatment: Add 10 wt% of activated carbon to the solution.

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with a small amount of the fresh solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Recrystallization/Chromatography:

    • Recrystallization: If the material is a solid, recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a pure product.

    • Chromatography: If the material is an oil or if recrystallization is ineffective, purify by column chromatography on silica gel.

  • Final Analysis: Analyze the purified product by NMR and GC-MS to confirm purity and the absence of key impurities.

Mechanism of Sulfur Poisoning on a Platinum Group Metal (PGM) Catalyst

G cluster_0 Catalyst Surface Pt1 Pt Pt2 Pt Pt3 Pt Pt4 Pt Aldehyde R-CHO Aldehyde->Pt1 Adsorption for Reaction H2 H₂ H2->Pt4 Dissociative Adsorption Poison Sulfur (e.g., R-SH) Poison->Pt2 Strong, Irreversible Adsorption

Caption: Sulfur compounds strongly adsorb to active sites, blocking reactant access.

References

  • Title: Sulfur poisoning of Pt and PtCo anode and cathode catalysts in polymer electrolyte fuel cells studied by operando near ambient pressure hard X-ray photoelectron spectroscopy Source: RSC Publishing URL: [Link]

  • Title: Sulfur as a Catalyst Poison Source: Ingenta Connect URL: [Link]

  • Title: Final Analysis: Sulfur as a Catalyst Poison Source: ResearchGate URL: [Link]

  • Title: EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS Source: Environment Protection Engineering URL: [Link]

  • Title: Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media Source: ACS Catalysis URL: [Link]

  • Title: Electrochemical Stability and Degradation of Commercial Pd/C Catalyst in Acidic Media Source: ResearchGate URL: [Link]

  • Title: On the mechanism of sulfur poisoning of platinum catalysts Source: Lawrence Berkeley National Laboratory URL: [Link]

  • Title: Catalyst deactivation during acetaldehyde (▲) and ethylene (•) production Source: ResearchGate URL: [Link]

  • Title: Hydrogenation reaction tips and tricks Source: Reddit URL: [Link]

  • Title: Synthesis of 1,4-dioxaspira[4.5]decan-8-one Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol Source: PrepChem.com URL: [Link]

  • Title: Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System Source: MDPI URL: [Link]

  • Title: 8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde Source: MySkinRecipes URL: [Link]

  • Title: Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface Source: ResearchGate URL: [Link]

  • Title: Acetal Hydrolysis Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Hydrogenation troubleshooting Source: Reddit URL: [Link]

  • Title: 14.3: Acetal Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: 1,4-Dioxaspiro(4.5)decane Source: PubChem URL: [Link]

  • Title: 1,4-Dioxaspiro[4.5]decan-8-one Source: PubChem URL: [Link]

  • Title: 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Source: PubChem URL: [Link]

  • Title: CN1772747A - Synthetic method of 1,4-dioxaspiro[4.
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications URL: [Link]

  • Title: 1,4-Dioxaspiro(4.5)decan-8-ol Source: PubChem URL: [Link]

  • Title: Synthesis of aldehydes by deprotection or hydrolysis Source: Organic Chemistry Portal URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL: [Link]

  • Title: Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) Source: Cheméo URL: [Link]

  • Title: 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde CAS NO.93245-98-8 Source: Anhui-haibei URL: [Link]

  • Title: Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts Source: Pacific Northwest National Laboratory URL: [Link]

  • Title: Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: this compound oxime Source: ChemSynthesis URL: [Link]

  • Title: Table of Functional Group Priorities for Nomenclature Source: Master Organic Chemistry URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed technical guide designed for researchers, scientists, and professionals in drug development. In this guide, we will delve into the ¹H NMR spectral characteristics of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. This spirocyclic aldehyde is a valuable synthetic intermediate, and a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

This guide will not only analyze the expected ¹H NMR spectrum of our target molecule but also provide a comparative analysis with a structurally related alternative, cyclohexanecarbaldehyde. This comparison will highlight the influence of the dioxaspiro functional group on the chemical environment of the protons. All discussions are grounded in fundamental NMR principles and supported by experimental data from analogous compounds.

The Structural Landscape: this compound vs. Cyclohexanecarbaldehyde

The key to interpreting the ¹H NMR spectrum of this compound lies in understanding its molecular architecture. The molecule features a cyclohexane ring substituted with an aldehyde group. Crucially, at the carbon opposite the aldehyde (C4 position of the cyclohexane ring if the aldehyde is at C1), a spiroketal (1,3-dioxolane) is attached. This spirocyclic system locks the cyclohexane ring in a specific conformation, influencing the magnetic environment of all protons.

For our comparative analysis, we will use cyclohexanecarbaldehyde. This molecule retains the core cyclohexanecarbaldehyde structure but lacks the spiroketal. The conformational flexibility of the cyclohexane ring in this simpler aldehyde provides a valuable contrast.

Predicted ¹H NMR Spectrum of this compound

Key Spectral Regions and Expected Signals:
Proton TypeExpected Chemical Shift (ppm)MultiplicityKey Influences
Aldehyde Proton (-CHO)9.5 - 10.0Doublet or TripletDeshielding by the carbonyl group. Coupling to the adjacent methine proton.
Dioxolane Protons (-OCH₂CH₂O-)3.8 - 4.0Singlet or MultipletElectronegative oxygen atoms.
Cyclohexane Protons1.2 - 2.5Complex MultipletsRing conformation, axial/equatorial positions, and proximity to substituents.
Methine Proton (CH-CHO)2.2 - 2.6MultipletDeshielding by the adjacent aldehyde group.
In-Depth Analysis of Expected Spectral Features:

The Aldehyde Proton: The most downfield signal will be that of the aldehyde proton, typically appearing between 9.5 and 10.0 ppm. Its multiplicity will depend on the coupling with the methine proton on the cyclohexane ring.

The Dioxolane Protons: The four protons of the ethylene glycol bridge in the spiroketal are chemically equivalent in a rapidly fluctuating environment, which would ideally result in a singlet. However, due to the rigid spirocyclic nature, they might exhibit more complex splitting patterns, appearing around 3.9 ppm.

The Cyclohexane Ring Protons: These protons will present as a complex series of multiplets in the upfield region (1.2 - 2.5 ppm). The presence of the spiroketal is expected to reduce the conformational flexibility of the cyclohexane ring compared to simple cyclohexanes. This can lead to more distinct signals for axial and equatorial protons. Protons adjacent to the aldehyde group (α-protons) will be deshielded and appear further downfield within this range.

Comparative Analysis: this compound vs. Cyclohexanecarbaldehyde

To understand the impact of the spiroketal, we will compare the predicted spectrum of our target molecule with the known ¹H NMR data for cyclohexanecarbaldehyde.

FeatureThis compound (Predicted)Cyclohexanecarbaldehyde (Experimental)Rationale for Differences
Aldehyde Proton ~9.6 ppm~9.6 ppmThe immediate electronic environment of the aldehyde group is similar in both molecules, so the chemical shift should be comparable.
Cyclohexane Ring Protons More resolved multipletsBroad, overlapping multipletsThe spiroketal in this compound restricts ring inversion, leading to more defined axial and equatorial proton signals. In cyclohexanecarbaldehyde, rapid chair-flipping at room temperature averages these signals.
Dioxolane Protons ~3.9 ppmAbsentThis signal is unique to the spiroketal-containing compound.
Overall Spectral Complexity HigherLowerThe reduced symmetry and conformational rigidity of the spirocyclic compound lead to a more complex and informative spectrum.
Visualizing the Workflow for Spectral Analysis

Caption: Workflow for ¹H NMR Analysis.

Experimental Protocol: ¹H NMR Spectroscopy

For reproducible and high-quality data, the following protocol is recommended.

Materials and Equipment:
  • This compound or cyclohexanecarbaldehyde

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • 400 MHz (or higher) NMR spectrometer

Procedure:
  • Sample Preparation: Accurately weigh 5-10 mg of the aldehyde sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard single-pulse experiments.

    • Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Identify the chemical shift (δ) in ppm, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz for each signal.

Conclusion

The ¹H NMR spectrum of this compound, while complex, is highly informative. The characteristic downfield signal of the aldehyde proton, the unique signals of the dioxolane ring, and the resolved multiplets of the conformationally restricted cyclohexane ring provide a distinct spectral fingerprint.

By comparing this predicted spectrum with the experimental spectrum of cyclohexanecarbaldehyde, we can clearly discern the structural influence of the spiroketal moiety. This comparative approach not only aids in the structural verification of this compound but also deepens our understanding of how subtle structural modifications manifest in ¹H NMR spectroscopy. This knowledge is invaluable for chemists working on the synthesis and characterization of complex organic molecules.

References

  • 1H NMR of cyclohexanecarbaldehyde - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane, D-lyxose deriv. - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093. PubChem. Available at: [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. Fiveable. Available at: [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Cyclohexane carboxaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Comparison of the ¹H NMR spectra in the range of the dialdehyde signals... ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • 8.15: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohex

A Comparative Guide to the Infrared Spectroscopy of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a molecule of interest in synthetic and medicinal chemistry. By comparing its expected spectral features with those of structurally related compounds—1,4-Dioxaspiro[4.5]decan-8-one and cyclohexanecarbaldehyde—we aim to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and characterization of this aldehyde. The principles and experimental data presented herein are grounded in established spectroscopic theory to ensure scientific integrity and practical applicability.

The Significance of IR Spectroscopy in Functional Group Identification

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the structural components of a molecule. For this compound, the key functional groups are the aldehyde, the spirocyclic acetal (dioxolane ring), and the cyclohexane ring. The presence and electronic environment of the aldehyde group, in particular, give rise to a unique and readily identifiable set of absorption bands.

The causality behind our experimental choices lies in the comparative approach. By analyzing a ketone and a simple aldehyde analogue alongside our target molecule, we can isolate and definitively assign the spectral features of the aldehyde group within the complex spirocyclic system. This self-validating system enhances the trustworthiness of our spectral interpretation.

Predicted and Comparative IR Spectral Analysis

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Functional Groups

The most prominent feature in the IR spectrum of an aldehyde or ketone is the strong absorption band due to the C=O stretching vibration. The position of this band is highly sensitive to the electronic environment.

  • This compound (Predicted): For a saturated aliphatic aldehyde, the C=O stretch is expected in the range of 1740-1720 cm⁻¹ [1]. The electron-donating effect of the adjacent alkyl group results in a relatively high-frequency absorption compared to conjugated systems.

  • 1,4-Dioxaspiro[4.5]decan-8-one (Experimental): The experimental spectrum of this ketone shows a strong C=O absorption at approximately 1715 cm⁻¹ . Saturated aliphatic ketones typically absorb in this region[2]. The slight lowering of the frequency compared to the predicted aldehyde is consistent with the general trend that ketones often absorb at a slightly lower wavenumber than their corresponding aldehydes.

  • Cyclohexanecarbaldehyde (Experimental): As a close structural analogue without the spiroacetal, its spectrum displays a strong C=O stretch around 1730 cm⁻¹ , which aligns perfectly with the expected range for a saturated aldehyde[2].

The Aldehydic C-H Stretching Vibration: An Unmistakable Signature

The aldehydic C-H bond provides a unique diagnostic tool for identifying aldehydes, as it gives rise to one or two weak to medium absorption bands in a region where few other groups absorb.

  • This compound (Predicted): We anticipate two characteristic weak to medium bands for the aldehydic C-H stretch in the region of 2830-2695 cm⁻¹ [1]. These often appear as a doublet around 2850 cm⁻¹ and 2750 cm⁻¹, a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with an overtone of the C-H bending vibration[3][4]. The band around 2720 cm⁻¹ is particularly diagnostic as it appears as a distinct shoulder to the right of the main aliphatic C-H stretching bands[1].

  • 1,4-Dioxaspiro[4.5]decan-8-one (Experimental): The spectrum of the ketone shows only the typical aliphatic C-H stretching absorptions below 3000 cm⁻¹. The absence of any peaks in the 2830-2695 cm⁻¹ region is a clear indication that it is not an aldehyde.

  • Cyclohexanecarbaldehyde (Experimental): The spectrum for this compound clearly shows the characteristic aldehydic C-H stretches, including a distinct shoulder around 2720 cm⁻¹, confirming the presence of the aldehyde functional group.

The Spiroacetal C-O Stretching Vibrations

The 1,4-dioxaspiro moiety is a cyclic acetal (or ketal) and will exhibit strong C-O stretching vibrations.

  • This compound (Predicted): We expect to see strong, complex absorptions in the 1150-1050 cm⁻¹ region, characteristic of the C-O single bond stretching in cyclic ethers[5][6]. The spectrum of 1,4-dioxane itself shows prominent C-O stretching vibrations in this region[7][8].

  • 1,4-Dioxaspiro[4.5]decan-8-one (Experimental): The experimental spectrum of the ketone displays strong bands in this fingerprint region, which can be attributed to the C-O stretching of the spiroacetal group.

Data Summary and Comparison

The following table summarizes the key diagnostic IR absorption bands for this compound and its comparative compounds.

Vibrational Mode This compound (Predicted) 1,4-Dioxaspiro[4.5]decan-8-one (Experimental) Cyclohexanecarbaldehyde (Experimental)
Aldehydic C-H Stretch2830-2850 cm⁻¹ (weak-medium)2695-2750 cm⁻¹ (weak-medium)Absent~2820 cm⁻¹~2720 cm⁻¹
Aliphatic C-H Stretch~2950-2850 cm⁻¹ (strong)~2950-2850 cm⁻¹ (strong)~2930-2850 cm⁻¹ (strong)
Carbonyl C=O Stretch1740-1720 cm⁻¹ (strong, sharp)~1715 cm⁻¹ (strong, sharp)~1730 cm⁻¹ (strong, sharp)
C-O Stretch (Acetal)1150-1050 cm⁻¹ (strong, complex)1150-1050 cm⁻¹ (strong, complex)Absent

Experimental Protocol: Acquiring an IR Spectrum

The following is a generalized, detailed methodology for obtaining a high-quality IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and ATR correction if necessary. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Workflow and Molecular Structures

The following diagrams illustrate the experimental workflow and the key molecular structures discussed in this guide.

experimental_workflow Figure 1: Experimental Workflow for IR Spectroscopy cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis clean_atr Clean ATR Crystal background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum

Caption: A flowchart of the key steps in acquiring an IR spectrum.

molecular_structures Figure 2: Compared Molecular Structures cluster_target Target Molecule cluster_ketone Ketone Analogue cluster_aldehyde Aldehyde Analogue target This compound ketone 1,4-Dioxaspiro[4.5]decan-8-one target->ketone Differentiation by C=O and C-H stretch aldehyde Cyclohexanecarbaldehyde target->aldehyde Differentiation by C-O stretch (acetal)

Caption: Relationship between the target and comparative molecules.

Conclusion

The infrared spectrum of this compound is predicted to be characterized by a strong carbonyl (C=O) absorption around 1740-1720 cm⁻¹, a diagnostic pair of aldehydic C-H stretching bands between 2850 cm⁻¹ and 2700 cm⁻¹, and strong C-O stretching bands from the spiroacetal moiety in the 1150-1050 cm⁻¹ region. A comparative analysis with 1,4-Dioxaspiro[4.5]decan-8-one and cyclohexanecarbaldehyde provides a clear and reliable method for distinguishing the aldehyde from its ketone analogue and for assigning the key spectral features. The absence of the aldehydic C-H stretches is the most definitive feature for ruling out the aldehyde structure in favor of the ketone. This guide provides a comprehensive framework for the spectroscopic identification of this and similar molecules, underscoring the power of comparative IR analysis in modern chemical research.

References

  • University of California, Los Angeles. "IR Spectroscopy Tutorial: Aldehydes." Available at: [Link]

  • Doc Brown's Chemistry. "Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane." Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. "Table of Characteristic IR Absorptions." In Introduction to Spectroscopy. Available at: [Link]

  • Berkeley Learning Hub. "Aldehyde IR Spectroscopy." (2024). Available at: [Link]

  • Horváth, G., Bálint, E., Almási, A. et al. "The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment." J Mol Model 22, 185 (2016). Available at: [Link]

  • Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." (2024). Available at: [Link]

  • NC State University Libraries. "19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition." Available at: [Link]

  • ResearchGate. "Why are there two C-H spectra for the aldehyde proton in IR?" (2014). Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part II: Aldehydes." (2017). Available at: [Link]

  • NIST WebBook. "Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-." Available at: [Link]

  • NIST WebBook. "1,4-Dioxane." Available at: [Link]

  • OpenStax. "18.8 Spectroscopy of Ethers - Organic Chemistry." (2023). Available at: [Link]

  • NC State University Libraries. "18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition." Available at: [Link]

  • TutorChase. "What characteristic peaks are seen for aldehydes in IR spectroscopy?" Available at: [Link]

  • PubChem. "1,4-Dioxaspiro[4.5]decan-8-one." Available at: [Link]

  • Chemistry LibreTexts. "18.8: Spectroscopy of Ethers." (2024). Available at: [Link]

  • Chemistry LibreTexts. "18.9: Spectroscopy of Ethers." (2024). Available at: [Link]

  • NIST WebBook. "Cyclohexanecarboxaldehyde." Available at: [Link]

  • SpectraBase. "2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-, (S)-(-)-." Available at: [Link]

  • NC State University Libraries. "12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry." Available at: [Link]

  • PubChem. "1,4-Dioxa-8-azaspiro(4.5)decane." Available at: [Link]

  • NIST WebBook. "1,4-Dioxaspiro[4.5]decane." Available at: [Link]

  • NIST WebBook. "1,4-Dioxaspiro[4.5]decane." Available at: [Link]

  • NIST WebBook. "Cyclohexanecarboxaldehyde." Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

This compound is a versatile bifunctional molecule featuring a protected cyclohexanone moiety and a reactive aldehyde group. This structural arrangement makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and liquid crystals. The spirocyclic ketal protects the ketone from undesired reactions, allowing for selective transformations at the aldehyde functionality. The choice of an optimal synthetic route to this aldehyde is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide will focus on the oxidation of the corresponding primary alcohol, 1,4-dioxaspiro[4.5]decan-8-ylmethanol, as the final step in the synthesis of the target aldehyde.

Precursor Synthesis: Preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

The common precursor for the target aldehyde is the primary alcohol, 1,4-dioxaspiro[4.5]decan-8-ylmethanol. This alcohol is typically synthesized via the reduction of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common route to 1,4-Dioxaspiro[4.5]decan-8-one involves the selective ketalization of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst. This method offers high yields and purity.

Reduction to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

The reduction of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol can be efficiently achieved using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ylmethanol.

Comparative Analysis of Oxidation Methods

The final and critical step is the oxidation of 1,4-dioxaspiro[4.5]decan-8-ylmethanol to this compound. We will now explore three widely used methods for this transformation.

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a relatively mild oxidizing agent that can convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, provided the reaction is carried out under anhydrous conditions.[1]

Mechanism: The oxidation mechanism involves the formation of a chromate ester intermediate. A subsequent base-assisted elimination of this intermediate yields the desired aldehyde, with the chromium(VI) being reduced to chromium(IV).[2]

PCC_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol ChromateEster Chromate Ester Alcohol->ChromateEster Reaction with PCC PCC PCC PCC->ChromateEster Aldehyde This compound ChromateEster->Aldehyde Elimination Cr_IV Cr(IV) Species ChromateEster->Cr_IV Swern_Oxidation cluster_activation Activation cluster_reaction Reaction cluster_elimination Elimination DMSO DMSO ActivatedDMSO Activated DMSO DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO AlkoxysulfoniumSalt Alkoxysulfonium Salt ActivatedDMSO->AlkoxysulfoniumSalt Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Alcohol->AlkoxysulfoniumSalt Aldehyde This compound AlkoxysulfoniumSalt->Aldehyde Byproducts Dimethyl Sulfide + Et3NH+ AlkoxysulfoniumSalt->Byproducts Base Triethylamine Base->Aldehyde Base-induced Base->Byproducts DMP_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde This compound Intermediate->Aldehyde Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Sources

A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde and Cyclohexanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in pharmaceutical and materials science research, the selection of a building block is a critical decision that dictates the efficiency and outcome of a synthetic route. Aldehydes are paramount in this regard, serving as versatile electrophiles for carbon-carbon bond formation and functional group interconversions. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct aldehydes: the readily available Cyclohexanecarboxaldehyde and the specialized 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde.

Cyclohexanecarboxaldehyde is a foundational saturated cyclic aldehyde, widely employed in the synthesis of fragrances, polymers, and pharmaceutical intermediates.[1][2] Its reactivity is archetypal of a sterically accessible aliphatic aldehyde. In contrast, this compound is a derivative of 1,4-cyclohexanedione, where one carbonyl is protected as a stable ethylene glycol acetal.[3][4] This structural modification imbues it with unique properties, offering a strategic advantage in multi-step syntheses requiring selective functionalization.

This guide will dissect the structural nuances, electronic profiles, and resultant reactivity of these two aldehydes. We will present supporting experimental frameworks and protocols to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of their comparative performance in key chemical transformations.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules lies in the substitution on the cyclohexane ring, distal to the aldehyde group.

  • Cyclohexanecarboxaldehyde presents a simple, unsubstituted cyclohexane backbone.[2] The aldehyde's reactivity is primarily governed by the inherent electrophilicity of the carbonyl carbon and the steric environment of the cyclohexane ring.

  • This compound features a spirocyclic acetal at the C4 position relative to the aldehyde. This acetal, formed from ethylene glycol, acts as a protecting group for a ketone.[5] The two ether oxygen atoms within the acetal moiety can exert a subtle, long-range electron-donating inductive effect, potentially modulating the electrophilicity of the aldehyde carbonyl.

Structures cluster_0 Cyclohexanecarboxaldehyde cluster_1 This compound Cyclohexanecarboxaldehyde_img Spiro_aldehyde_img

Caption: Chemical structures of the compared aldehydes.

Part 2: Comparative Analysis of Chemical Reactivity

The presence of the acetal group in this compound is the principal determinant of its differential reactivity compared to the simpler cyclohexanecarboxaldehyde. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[6]

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is the hallmark reaction of aldehydes. We will consider two canonical examples: the Grignard and Wittig reactions.

  • Grignard Reaction: Both aldehydes react with Grignard reagents, such as phenylmagnesium bromide (PhMgBr), to yield secondary alcohols after acidic workup.[7][8][9] However, the reaction kinetics can differ. The spiro-acetal's ether oxygens may have a minor electron-donating effect, slightly reducing the partial positive charge on the aldehyde carbon of this compound. This subtle electronic perturbation, combined with the increased steric bulk of the spirocyclic system, may lead to a marginally slower reaction rate compared to cyclohexanecarboxaldehyde under identical conditions.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium ylide, is a cornerstone of synthetic chemistry.[10][11] Both aldehydes are excellent substrates for this transformation. The reaction proceeds via the formation of an oxaphosphetane intermediate.[12][13] Similar to the Grignard reaction, any factor that decreases the electrophilicity or increases the steric hindrance around the carbonyl can slow the initial nucleophilic attack by the ylide. Therefore, cyclohexanecarboxaldehyde may exhibit a faster reaction rate. The choice of a stabilized or non-stabilized ylide will dictate the stereochemical outcome (E/Z alkene ratio), a factor that should be consistent for both substrates.[12]

Wittig_Reaction cluster_reaction1 Reaction Pathway 1 Aldehyde1 Cyclohexanecarboxaldehyde Product1 Alkene Product 1 Aldehyde1->Product1 + Ylide Aldehyde2 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Product2 Alkene Product 2 Aldehyde2->Product2 + Ylide Ylide Ph3P=CHR (Wittig Reagent) Side_Product Ph3P=O Product1->Side_Product Product2->Side_Product

Caption: Generalized Wittig reaction workflow for both aldehydes.

Oxidation Reactions

Aldehydes are readily oxidized to carboxylic acids. The Tollens' test, utilizing ammoniacal silver nitrate, is a classic qualitative test for this transformation.[14]

  • Tollens' Reagent: Both cyclohexanecarboxaldehyde and this compound will give a positive Tollens' test, producing a characteristic silver mirror and their corresponding carboxylic acids: cyclohexanecarboxylic acid and 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, respectively.[7][9][15] In this type of reaction, the electronic differences between the two substrates are unlikely to cause a significant observable difference in reactivity.

The Role of the Acetal: A Key Point of Divergence

The most significant difference in chemical behavior arises from the acetal group itself. Acetals are stable to basic and nucleophilic conditions but are labile in aqueous acid.[16]

  • Cyclohexanecarboxaldehyde can be protected as an acetal by reacting it with a diol (e.g., ethylene glycol) under acidic catalysis.

  • This compound already contains an acetal. This has profound synthetic implications. While the acetal protects the C4-carbonyl from bases and nucleophiles, treating the molecule with acid to perform a subsequent reaction (e.g., deprotection of another group) will also cleave the spiro-acetal, revealing the 1,4-dicarbonyl compound. This dual functionality makes it an excellent starting material for syntheses where sequential reactions at two different carbonyls are desired.

Part 3: Quantitative Reactivity Comparison Summary

Reaction ClassReagent ExampleCyclohexanecarboxaldehydeThis compoundKey Differentiator
Nucleophilic Addition Grignard (PhMgBr)Faster relative rateSlower relative rateMinor electronic and steric effects of the acetal group.
Olefination Wittig (Ph₃P=CH₂)Faster relative rateSlower relative rateMinor electronic and steric effects of the acetal group.
Oxidation Tollens' ReagentPositive test (fast)Positive test (fast)Negligible difference; both are reactive aldehydes.
Reaction with Acid H₃O⁺ / H₂OStableAcetal cleavage to ketoneAcetal lability is the key functional difference.
Reaction with Base NaOH / H₂OStable (may enolize)StableBoth aldehyde and acetal are stable to base.

Part 4: Experimental Protocols

To illustrate the practical application and handling of these reagents, a representative protocol for a Wittig reaction is provided.

Protocol: Wittig Olefination of Cyclohexanecarboxaldehyde

Objective: To synthesize (cyclohexylidenemethyl)benzene from cyclohexanecarboxaldehyde.

Methodology:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq., solution in hexanes) dropwise via syringe. The solution will turn a characteristic orange/yellow color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Causality: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by water. n-BuLi is a sufficiently strong base to deprotonate the phosphonium salt.[10]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

    • Self-Validation: The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Protocol: Wittig Olefination of this compound

The protocol is identical to that for cyclohexanecarboxaldehyde, with the substitution of this compound (1.0 eq.) in Step 3.

  • Anticipated Observation: A slightly slower reaction rate may be observed via TLC monitoring compared to the cyclohexanecarboxaldehyde reaction under identical concentrations and temperatures. The workup and purification steps remain the same. The final product is 8-(phenylvinyl)-1,4-dioxaspiro[4.5]decane.

Part 5: Synthetic Implications and Conclusion

The choice between cyclohexanecarboxaldehyde and this compound is driven entirely by synthetic strategy.

  • Choose Cyclohexanecarboxaldehyde for:

    • Direct, uncomplicated syntheses where the aldehyde is the primary reactive site.

    • Applications in fragrance and polymer chemistry where a simple cyclohexyl moiety is desired.[1]

    • Cost-sensitive, large-scale productions.

  • Choose this compound for:

    • Multi-step syntheses requiring a latent carbonyl group.

    • Building complex molecules where the aldehyde is modified first under basic or nucleophilic conditions, followed by deprotection of the acetal to reveal a ketone for subsequent, different chemistry.

    • Synthesis of pharmaceutical intermediates and complex natural products.[3][4]

decision_flow Start Start: Need a cyclohexyl aldehyde scaffold Question Is a second, latent carbonyl group required for a later step? Start->Question Aldehyde1 Use Cyclohexanecarboxaldehyde Question->Aldehyde1 No Aldehyde2 Use 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde Question->Aldehyde2 Yes Conclusion1 Simple, direct synthesis. Aldehyde1->Conclusion1 Conclusion2 Multi-step synthesis with sequential carbonyl chemistry. Aldehyde2->Conclusion2

Caption: Decision workflow for selecting the appropriate aldehyde.

References

  • 12.6 Predict the products formed when cyclohexanecarbaldehyde reacts with.. - Filo. Filo. [Online] Available at: [Link]

  • Predict the products formed when cyclohexanecarbaldehyde reacts with the following reagents. b. Tollens reagent - Pearson. Pearson. [Online] Available at: [Link]

  • Predict the product formed when cyclohexanecarbaldehyde reacts with following reagents : (I ) PhMgBr and then - Allen. Allen. [Online] Available at: [Link]

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Autech Industry Co.,Limited. [Online] Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. ResearchGate. [Online] Available at: [Link]

  • Predict the product when cyclohexanecarbaldehyde reacts with the following reagents - Filo. Filo. [Online] Available at: [Link]

  • Why is an acetal less reactive than an aldehyde? - Student Doctor Network Forums. Student Doctor Network. [Online] Available at: [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. PrepChem.com. [Online] Available at: [Link]

  • Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane - PrepChem.com. PrepChem.com. [Online] Available at: [Link]

  • Solved 2. Provide the products formed when cyclohexanone and | Chegg.com. Chegg.com. [Online] Available at: [Link]

  • Solved: Predict the products formed when cyclohexanecarbaldehyde reacts with following reagents. ( [Chemistry] - Gauth. Gauth. [Online] Available at: [Link]

  • Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity) - YouTube. Rogue Chem. [Online] Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Online] Available at: [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Lumen Learning. [Online] Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Online] Available at: [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Online] Available at: [Link]

  • 1. The Wittig Reaction. University of Pittsburgh. [Online] Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Chemistry Steps. [Online] Available at: [Link]

  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Online] Available at: [Link]

  • Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed. PubMed. [Online] Available at: [Link]

  • Cyclohexanecarboxaldehyde | C7H12O | CID 16275 - PubChem - NIH. PubChem. [Online] Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | C9H14O4 | CID 11745334 - PubChem. PubChem. [Online] Available at: [Link]

  • 1,4-Dioxaspiro[4.5]decan-8-one - PubChem. PubChem. [Online] Available at: [Link]

  • This compound oxime - C9H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Online] Available at: [Link]

Sources

A Technical Guide to Stereoselectivity in Reactions of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of complex molecules with desired biological activities. Aldehydes are fundamental building blocks in a myriad of carbon-carbon bond-forming reactions, and their inherent stereochemical properties, or lack thereof, can significantly influence the outcome of a synthetic sequence. This guide provides an in-depth analysis of the stereoselectivity in reactions involving 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde , a chiral aldehyde with a rigid spiroketal scaffold.

While direct comparative experimental data for this specific aldehyde is limited in the current literature, this guide will leverage established principles of stereochemical control, such as the Felkin-Anh and Cram-chelation models, to predict its behavior in key synthetic transformations. We will draw comparisons with analogous acyclic and cyclic aldehydes to provide a predictive framework for researchers designing stereoselective syntheses.

The Structural Landscape of this compound: Implications for Stereocontrol

The defining feature of this compound is the spirocyclic ketal protecting the C4-carbonyl of a cyclohexanone precursor. This rigid bicyclic system locks the cyclohexane ring in a chair conformation, with the aldehyde substituent at C8 positioned equatorially to minimize steric strain. This conformational rigidity is the cornerstone of its potential for high stereoselectivity. The oxygen atoms of the dioxolane ring can also play a crucial role in directing reactions through chelation.

Nucleophilic Addition Reactions: A Battleground for Felkin-Anh and Chelation Control

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is a classic case of competing transition states, elegantly rationalized by the Felkin-Anh and Cram-chelation models[1][2]. The choice of nucleophile and reaction conditions, particularly the presence of chelating metals, dictates the predominant pathway.

The Felkin-Anh Model: Steric Hindrance as the Guiding Principle

In the absence of strongly chelating groups, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered face[1][2]. For this compound, the largest substituent at the adjacent stereocenter (C5 of the spiro system) is the C-O bond of the spiroketal. According to the Felkin-Anh model, this bulky group will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.

Felkin_Anh cluster_0 Felkin-Anh Transition State aldehyde This compound product Major Diastereomer (anti-Cram) aldehyde->product Attack from least hindered face nucleophile Nu⁻ nucleophile->aldehyde

Caption: Felkin-Anh model predicting the major diastereomer.

Cram's Chelation Control: The Influence of Lewis Acids

The presence of the two oxygen atoms in the spiroketal moiety introduces the possibility of chelation control, particularly when using organometallic reagents containing Lewis acidic metals like Mg, Zn, or Ti[1]. In this scenario, the metal can coordinate to both the carbonyl oxygen and one of the dioxolane oxygens, forming a rigid five-membered ring. This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face to that predicted by the Felkin-Anh model, leading to the "Cram-chelate" product.

Chelation_Control cluster_1 Cram-Chelation Transition State aldehyde This compound chelate Chelated Intermediate aldehyde->chelate metal Mⁿ⁺ (e.g., Mg²⁺, Zn²⁺) metal->chelate product Major Diastereomer (Cram) chelate->product Attack from less hindered face of chelate nucleophile Nu⁻ nucleophile->chelate

Caption: Cram-chelation model predicting the alternative major diastereomer.

Comparative Performance in Key Reactions: A Predictive Analysis

While direct experimental data for this compound is scarce, we can extrapolate its likely performance by examining reactions of structurally similar cyclohexanecarboxaldehydes.

Grignard and Organolithium Additions

For simple Grignard (RMgX) and organolithium (RLi) reagents, where the metal has a strong propensity for chelation, it is highly probable that the reaction with this compound will proceed via a chelation-controlled pathway. This would result in the formation of the syn (Cram) diastereomer as the major product. In contrast, for aldehydes lacking a chelating group, such as 4-tert-butylcyclohexanecarboxaldehyde, the Felkin-Anh model accurately predicts the formation of the anti (anti-Cram) diastereomer.

AldehydeReagentPredicted Major DiastereomerPredicted Model
This compoundMeMgBrsynChelation
4-tert-ButylcyclohexanecarboxaldehydeMeMgBrantiFelkin-Anh
BenzaldehydeMeMgBr(Racemic)N/A
Reduction Reactions

The stereochemical outcome of hydride reduction is highly dependent on the nature of the reducing agent.

  • Non-chelating hydrides (e.g., NaBH₄, LiAlH₄): These reagents are less likely to form a stable chelate. Therefore, the reduction of this compound with these reagents is expected to follow the Felkin-Anh model, affording the anti alcohol as the major product.

  • Chelating hydrides (e.g., Zn(BH₄)₂): The presence of a Lewis acidic metal like zinc is expected to favor the chelation-controlled pathway, leading to the syn alcohol as the major product.

AldehydeReducing AgentPredicted Major DiastereomerPredicted Model
This compoundNaBH₄antiFelkin-Anh
This compoundZn(BH₄)₂synChelation
4-tert-ButylcyclohexanecarboxaldehydeNaBH₄antiFelkin-Anh
Wittig Reaction

The stereoselectivity of the Wittig reaction is primarily influenced by the stability of the phosphorus ylide.

  • Non-stabilized ylides (e.g., Ph₃P=CH₂): These ylides typically favor the formation of the (Z)-alkene. The rigid spirocyclic framework of this compound is expected to enhance this selectivity due to increased steric hindrance in the transition state leading to the (E)-isomer.

  • Stabilized ylides (e.g., Ph₃P=CHCO₂Et): These ylides generally lead to the formation of the (E)-alkene. The thermodynamic preference for the (E)-isomer is likely to be the dominant factor, even with the sterically demanding spirocyclic aldehyde.

AldehydeYlidePredicted Major Isomer
This compoundPh₃P=CH₂(Z)-alkene
This compoundPh₃P=CHCO₂Et(E)-alkene
CyclohexanecarboxaldehydePh₃P=CH₂(Z)-alkene

Experimental Protocols

Synthesis of this compound

The title aldehyde is typically prepared from its corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, which is commercially available or can be synthesized from 1,4-cyclohexanedione.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common method involves the selective ketalization of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst.

Synthesis_Ketone Start 1,4-Cyclohexanedione Product 1,4-Dioxaspiro[4.5]decan-8-one Start->Product Ketalization Reagents Ethylene Glycol p-TsOH (cat.) Toluene, reflux Reagents->Product

Caption: Synthesis of the ketone precursor.

Protocol:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 1,4-Dioxaspiro[4.5]decan-8-one.

Step 2: Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol

The ketone is then reduced to the corresponding alcohol.

Protocol:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,4-Dioxaspiro[4.5]decan-8-ol.

Step 3: Oxidation to this compound

Mild oxidation of the alcohol yields the target aldehyde.

Protocol:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the mixture at room temperature until the alcohol is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Conclusion and Future Outlook

This compound presents itself as a promising chiral building block for stereoselective synthesis. Its rigid conformational framework and the presence of a potential chelating moiety offer excellent opportunities for predictable and high levels of stereocontrol in a variety of important synthetic transformations. The predictive models of Felkin-Anh and Cram-chelation provide a robust framework for designing reaction conditions to favor the desired diastereomer.

While this guide provides a theoretical and comparative framework, there is a clear need for further experimental investigation to quantify the diastereoselectivities in reactions of this specific aldehyde. Such studies would provide invaluable data for the synthetic community and further solidify the position of this compound as a valuable tool in the synthesis of complex, stereochemically defined molecules.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968 , 9 (18), 2195–2200. [Link]

  • Cram, D. J.; Elhafez, F. A. A. J. Am. Chem. Soc.1952 , 74 (23), 5828–5835. [Link]

  • Anh, N. T. Top. Curr. Chem.1980 , 88, 145–162. [Link]

  • Mengel, A.; Reiser, O. Chem. Rev.1999 , 99 (5), 1191–1224. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. The 1,4-dioxaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure which can be exploited to develop novel therapeutic agents.[1][2] When functionalized with a reactive carbaldehyde group at the 8-position, it becomes a versatile intermediate for the synthesis of a diverse array of more complex molecules.[2]

This guide provides an in-depth technical comparison of the most effective analytical techniques for confirming the structure of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde and its derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving structural certainty.

The Analytical Challenge: Beyond Simple Confirmation

The primary challenge in confirming the structure of this compound lies not just in verifying the presence of the core functional groups, but in unequivocally establishing their connectivity and ruling out potential isomers. For instance, in a typical synthesis starting from 1,4-cyclohexanedione, incomplete ketal protection or subsequent side reactions could lead to isomeric impurities that may be difficult to distinguish. This guide will demonstrate how a multi-technique approach provides overlapping, confirmatory data to build an unshakeable structural assignment.

Core Analytical Techniques: A Comparative Overview

A combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for the complete structural elucidation of our target molecule. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Infrared (IR) Spectroscopy Identifies functional groups present (e.g., C=O, C-O, C-H).Fast, non-destructive, excellent for identifying key carbonyl and ether linkages.Provides limited information on the carbon skeleton and connectivity.[3]
Mass Spectrometry (MS) Determines the molecular weight and elemental formula. Fragmentation patterns can provide structural clues.Extremely sensitive, provides exact mass and formula with high-resolution instruments.[4]Isomers can have identical masses and similar fragmentation, making it difficult to distinguish them without chromatographic separation.[5]
¹H NMR Spectroscopy Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.Excellent for determining the proton framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Shows the number of unique carbon atoms and their chemical environment (e.g., C=O, ketal, alkyl).Provides a direct count of non-equivalent carbons, crucial for confirming the molecular backbone.Low sensitivity, often requiring more sample and longer acquisition times.[6]
2D NMR (COSY, HSQC, HMBC) Establishes direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, definitively connecting the molecular fragments.Unambiguously establishes the bonding network, crucial for distinguishing isomers.[3][7]Requires more instrument time and expertise in data interpretation.

In-Depth Analysis and Expected Experimental Data

Due to the absence of a publicly available, complete set of experimental spectra for this compound, this section will detail the expected spectroscopic features based on well-established principles and data from closely related structures, such as 1,4-Dioxaspiro[4.5]decan-8-one.[1][8]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The IR spectrum provides a rapid and straightforward confirmation of the key functional groups.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected between 1740-1720 cm⁻¹.[9] This is a key diagnostic peak.

  • Aldehyde C-H Stretch: Two characteristic, weaker bands are anticipated around 2830-2695 cm⁻¹. The band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde and helps distinguish it from other carbonyl-containing compounds.[9]

  • Spiroketal C-O Stretches: Strong, distinct bands will appear in the 1200-1000 cm⁻¹ region, characteristic of the C-O single bonds within the dioxolane ring.

  • Alkyl C-H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of the sp³ hybridized carbons of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS): Confirming the Formula

HRMS is the definitive technique for establishing the elemental composition.

  • Molecular Ion Peak ([M+H]⁺): For C₉H₁₄O₃, the expected exact mass would be sought. High-resolution instruments can confirm this mass to within a few parts per million, providing strong evidence for the chemical formula.

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will produce characteristic fragments. Key expected fragmentations for an aldehyde include the loss of a hydrogen radical (M-1) or the entire formyl group (M-29).[10][11] The spiroketal can also undergo characteristic fragmentation.

¹H and ¹³C NMR Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed picture of the molecular structure.

  • ¹H NMR:

    • Aldehyde Proton: A highly deshielded singlet or triplet (depending on the α-proton) is expected between 9-10 ppm.[12] This is a definitive signal for the aldehyde group.

    • Dioxolane Protons: A singlet or a complex multiplet around 3.9 ppm, integrating to 4 protons, corresponding to the -O-CH₂-CH₂-O- group of the ketal.

    • Cyclohexane Protons: A series of complex multiplets between approximately 1.5 and 2.5 ppm, corresponding to the protons on the cyclohexane ring. The proton at C8 would be deshielded due to the adjacent aldehyde.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal in the highly deshielded region of 190-215 ppm.[13]

    • Spiroketal Carbon (C5): A quaternary carbon signal typically around 108-112 ppm.

    • Dioxolane Carbons (C1, C4): A signal around 64-66 ppm for the two equivalent carbons of the ethylene glycol unit.

    • Cyclohexane Carbons: A set of signals in the aliphatic region (20-50 ppm).

2D NMR Spectroscopy: The Unambiguous Connection

While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for piecing the puzzle together and definitively ruling out isomers.[14][15]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would show correlations between the aldehyde proton and the proton on C8, and trace the connectivity of all the protons around the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each proton signal to its attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations would be:

    • From the aldehyde proton to the C8 carbon of the cyclohexane ring.

    • From the protons on the cyclohexane ring adjacent to the spiro carbon (C6 and C10) to the spiroketal carbon (C5).

    • From the dioxolane protons to the spiroketal carbon (C5).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Small Molecule)

Causality: Proper sample preparation is critical to obtain high-resolution spectra. The choice of deuterated solvent prevents large solvent signals from obscuring the analyte signals. Filtering removes particulates that can degrade spectral quality.[6][16][17]

  • Weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently agitate the vial until the sample is fully dissolved.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[18]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the tube clean before inserting it into the spectrometer.[17]

Protocol 2: High-Resolution Mass Spectrometry Data Acquisition

Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. High-resolution analyzers like Orbitrap or TOF are necessary to achieve the mass accuracy required for elemental formula determination.[19][20]

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the ESI source of a high-resolution mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) using an appropriate collision energy.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical flow of the structural confirmation process.

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesize Derivative Purification Purify via Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR Initial Check HRMS High-Resolution MS Purification->HRMS Confirm Formula NMR 1D & 2D NMR Purification->NMR Detailed Structure Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed

Caption: High-level workflow from synthesis to structural confirmation.

G Data_Acquisition Data Acquisition IR HRMS 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Interpretation Data Interpretation Functional Groups ID'd? Correct Molecular Formula? All Signals Assigned? Connectivity Established? Data_Acquisition:f1->Interpretation:f1 Data_Acquisition:f2->Interpretation:f2 Data_Acquisition:f3->Interpretation:f3 Data_Acquisition:f4->Interpretation:f4 Decision Consistent Data? Interpretation->Decision Confirmed Structure Confirmed Decision->Confirmed Yes Re_evaluate Re-evaluate Structure/ Purify Sample Decision->Re_evaluate No

Sources

A Comparative Guide to Purity Assessment of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for the purity assessment of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a key building block in the synthesis of various pharmacologically active molecules. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also providing a critical evaluation of alternative methods to ensure a comprehensive understanding of the available analytical strategies.

The Criticality of Purity for this compound

This compound is a versatile intermediate characterized by a spirocyclic ketal protecting a cyclohexanone moiety, with a reactive aldehyde functional group. The presence of impurities, which can arise from the synthetic route or degradation, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and compromised biological activity of the final compound. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure, but a fundamental aspect of scientific integrity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and adaptability make it the method of choice for separating the target analyte from structurally similar impurities.

The Challenge of UV Detection and the Power of Derivatization

A key consideration for the HPLC analysis of many aldehydes is their weak ultraviolet (UV) chromophore, which can lead to poor sensitivity. To overcome this, a common and highly effective strategy is pre-column derivatization. This involves reacting the aldehyde with a reagent that introduces a strong chromophore, significantly enhancing its detectability. For this application, 2,4-dinitrophenylhydrazine (DNPH) is an excellent choice, as it reacts specifically with the aldehyde group to form a stable, UV-active hydrazone.[1]

A Stability-Indicating HPLC Method

A crucial aspect of a reliable purity assessment method is its ability to be "stability-indicating." This means the method can resolve the main compound from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).[2][3] The method detailed below is designed with this principle in mind.

Experimental Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

This protocol outlines a detailed, step-by-step methodology for the purity assessment of this compound using HPLC with DNPH derivatization.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using acetonitrile.

  • Derivatization Reagent (DNPH Solution): Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.

2. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL of the parent aldehyde).

3. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL

4. Data Analysis:

  • The percentage purity is calculated based on the area normalization method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Solvent Dissolve in Acetonitrile Sample->Solvent Standard Weigh Reference Standard Standard->Solvent DNPH Add DNPH Reagent Solvent->DNPH Heat Heat at 60°C DNPH->Heat Cool Cool to Room Temp Heat->Cool Dilute Dilute with Mobile Phase Cool->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 360 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity assessment of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique, a comprehensive understanding of alternative methods is beneficial for orthogonal testing and specific analytical challenges.

Method Principle Advantages Limitations Best For
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, suitable for non-volatile and thermally labile compounds, robust and reproducible.May require derivatization for sensitive detection of some analytes.Routine purity testing and stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[4][5]High sensitivity and selectivity, provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some compounds.Identification and quantification of volatile impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[6][7]Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.Absolute purity determination without a specific reference standard.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.Orthogonal purity assessment, analysis of charged impurities.

Logical Framework for Method Selection

The choice of analytical method should be guided by the specific requirements of the analysis.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Method Start Define Analytical Goal Routine Routine Purity & Assay Start->Routine Volatile Volatile Impurity ID Start->Volatile Absolute Absolute Purity (No Standard) Start->Absolute Orthogonal Orthogonal Confirmation Start->Orthogonal HPLC HPLC-UV (with Derivatization) Routine->HPLC GCMS GC-MS Volatile->GCMS qNMR qNMR Absolute->qNMR CE Capillary Electrophoresis Orthogonal->CE

Caption: Logical workflow for selecting an analytical method for purity assessment.

Conclusion

For the routine and reliable purity assessment of this compound, a stability-indicating reversed-phase HPLC method with pre-column DNPH derivatization is the most robust and appropriate choice. This method offers the necessary selectivity to separate the main component from potential process-related impurities and degradation products, while the derivatization step ensures high sensitivity. For complementary analyses, such as the identification of unknown volatile impurities or the determination of absolute purity without a reference standard, GC-MS and qNMR, respectively, are powerful orthogonal techniques. The selection of the most suitable analytical method should always be guided by the specific analytical objective and the nature of the sample being investigated.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ACS Publications. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. [Link]

  • S. K. Mandal et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146. [Link]

  • Drawell. Formaldehyde Analysis by GC and HPLC - What Are the Differences. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJPPR. Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spirocyclic compounds, such as 1,4-dioxaspiro[4.5]decane-8-carbaldehyde and its derivatives, presents both exciting opportunities and significant challenges in the field of medicinal chemistry.[1] Their rigid, well-defined conformations can lead to high-affinity interactions with biological targets, making them attractive scaffolds for novel therapeutics.[2] However, this same structural complexity demands a robust and precise analytical approach for unambiguous characterization. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of this important class of molecules, supported by experimental insights and protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[3][4] This technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and the precise conformation of the spirocyclic system. For derivatives of this compound, this information is critical for understanding structure-activity relationships (SAR) and for guiding rational drug design.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves several key stages. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a novel this compound derivative.

Caption: A typical workflow for small molecule X-ray crystallography.

Detailed Experimental Protocol:

  • Synthesis and Purification:

    • Synthesize the desired this compound derivative. A common precursor, 1,4-dioxaspiro[4.5]decan-8-one, can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization.[5]

    • Purify the compound to >99% purity, as impurities can significantly hinder crystallization. High-performance liquid chromatography (HPLC) is a recommended purification method.[1]

  • Crystallization:

    • The formation of high-quality single crystals is often the most challenging step.

    • Method: Slow evaporation is a common and effective technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexane) to near saturation.[6]

    • Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks.

    • Screen various solvents and solvent combinations to find the optimal conditions for crystal growth.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer.[3]

  • Data Processing, Structure Solution, and Refinement:

    • The raw diffraction images are processed to integrate the spot intensities and determine the unit cell parameters.

    • The processed data is then used to solve the crystal structure, typically using direct methods or Patterson synthesis.

    • The initial structural model is refined to improve the fit between the calculated and observed diffraction data.[7]

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves a suite of analytical methods. Each technique offers unique insights, and their combined application provides a more complete picture of the molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[4]Unambiguous structural determination.Requires high-quality single crystals; provides a static picture in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[8]Provides information about the molecule in solution, which is often more biologically relevant.Can be challenging to interpret complex spectra; does not provide precise bond lengths and angles.[9]
Mass Spectrometry Molecular weight, elemental composition (with high resolution MS).[10]High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or conformation.[9]
FT-IR Spectroscopy Presence of functional groups.[11]Fast and non-destructive.Provides limited information on the overall molecular structure.
Computational Chemistry Conformational analysis, electronic properties, theoretical stability of different conformers.[12][13][14]Can explore a wide range of conformations and predict properties without synthesis.Relies on theoretical models and requires experimental validation.
The Synergy of Spectroscopy and Computation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing spirocyclic compounds in solution.[8] Techniques like ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms. For flexible spirocycles, NMR can provide insights into conformational dynamics, which is crucial for understanding how these molecules might interact with a binding site.[15]

When combined with computational chemistry, the power of these techniques is amplified. Computational methods can be used to predict the relative energies of different conformations of a this compound derivative.[14][16] These predicted structures can then be compared with experimental NMR data to identify the most probable solution-state conformation.

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

For the definitive structural characterization of this compound derivatives, single-crystal X-ray crystallography is the most powerful and unambiguous method. It provides a precise atomic-level understanding of the molecule's three-dimensional architecture, which is invaluable for drug discovery and development. However, a truly comprehensive analysis integrates X-ray crystallography with a suite of other techniques. NMR spectroscopy offers crucial insights into the molecule's behavior in solution, mass spectrometry confirms its identity and elemental composition, and computational chemistry provides a theoretical framework for understanding its conformational preferences. By leveraging the strengths of each of these methods, researchers can gain a complete and robust understanding of these promising spirocyclic compounds.

References

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]

  • University of Montana. Small Molecule X-Ray Diffraction Facility. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Azawi, K. F., & Al-Amiery, A. A. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223–8237. [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]

  • Brice, L. K., et al. (2018). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 16(10), 359. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). [Link]

  • Al-Majedy, Y. K., Al-Azawi, K. F., & Al-Amiery, A. A. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. [Link]

  • Excillum. Small molecule crystallography. Retrieved from [Link]

  • Cowtan, K. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 58-61. [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • Salbeck, J., et al. (2000). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 100(9), 3203-3228. [Link]

  • Cowtan, K. (2021). A beginner’s guide to X-ray data processing. ResearchGate. [Link]

  • Google Patents. (2006). Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Minyaev, M. E., et al. (2018). 1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • ResearchGate. (2021). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Edfeldt, F. N. B., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(3), 285-300. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • International Journal on Science and Technology. (2023). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. [Link]

  • Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. [Link]

  • CCDC. Search - Access Structures. Retrieved from [Link]

  • Al-Khelaifi, F., et al. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolomics, 8, 1197-1217. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • PubChemLite. 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde. Retrieved from [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 6(1), 1-10. [Link]

  • NIST. 1,4-Dioxaspiro[4.5]decane. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Spirocyclic Aldehydes in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Spirocycle in Modern Organic Chemistry

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs in contemporary organic and medicinal chemistry. Their inherent three-dimensionality offers a departure from the "flatland" of aromatic and acyclic compounds, providing unique steric and electronic environments that can profoundly influence molecular properties and biological activity.[1][2] This guide provides a comparative analysis of the reactivity of a series of spirocyclic aldehydes—specifically spiro[2.2]pentane-1-carbaldehyde, spiro[3.3]heptane-2-carbaldehyde, and spiro[4.5]decane-1-carbaldehyde—in three cornerstone organic transformations: the Wittig reaction, the Aldol condensation, and the Paternò-Büchi reaction. By examining how the distinct structural features of these aldehydes impact reaction outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the strategic application of these valuable building blocks.

The choice of these three spirocyclic aldehydes allows for a systematic evaluation of the influence of ring strain and steric hindrance on reactivity. Spiro[2.2]pentane-1-carbaldehyde represents a highly strained system, while spiro[3.3]heptane-2-carbaldehyde possesses moderate strain, and spiro[4.5]decane-1-carbaldehyde serves as a less strained, more sterically encumbered analogue.

Comparative Reactivity Analysis

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack. In spirocyclic aldehydes, these factors are intricately linked to the nature of the spirocyclic core.

Influence of Ring Strain

Ring strain in small spirocycles, such as spiro[2.2]pentane, can significantly enhance the reactivity of an adjacent carbonyl group.[3][4] The increased s-character in the exocyclic C-C bond due to ring strain leads to a more electrophilic carbonyl carbon, thereby accelerating nucleophilic addition.[3] We can therefore anticipate a general reactivity trend of:

Spiro[2.2]pentane-1-carbaldehyde > Spiro[3.3]heptane-2-carbaldehyde > Spiro[4.5]decane-1-carbaldehyde

Stereoelectronic Effects

The rigid, well-defined conformations of spirocyclic systems can exert significant stereoelectronic control over adjacent reactive centers.[2][5] The orientation of the C-H and C-C bonds of the spirocyclic framework relative to the π-system of the carbonyl group can influence the trajectory of nucleophilic attack and the stability of reaction intermediates, thereby impacting stereoselectivity.

The Wittig Reaction: A Comparative Olefination Study

The Wittig reaction, a robust method for alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[6][7] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[8]

Expected Performance Comparison

Based on the principles of ring strain and sterics, we can predict the following outcomes for the Wittig reaction with a non-stabilized ylide (e.g., methylenetriphenylphosphorane):

Spirocyclic AldehydeExpected ReactivityExpected (Z/E) SelectivityRationale
Spiro[2.2]pentane-1-carbaldehyde HighModerate to Good (Z)High ring strain increases carbonyl electrophilicity. The compact nature of the spiro[2.2]pentane moiety offers moderate steric hindrance, favoring the formation of the Z-alkene with non-stabilized ylides.[8]
Spiro[3.3]heptane-2-carbaldehyde ModerateModerate (Z)Moderate ring strain and steric bulk. Reactivity is expected to be lower than the spiro[2.2]pentane analogue but higher than the spiro[4.5]decane derivative.
Spiro[4.5]decane-1-carbaldehyde Low to ModerateLow to Moderate (Z)Lower ring strain and significant steric hindrance from the larger spirocyclic framework may retard the rate of reaction.[9]
Experimental Protocol: Wittig Olefination of a Spirocyclic Aldehyde
  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise. Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of the spirocyclic aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Wittig Reaction

Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Spiro_Aldehyde Spirocyclic Aldehyde Ylide->Spiro_Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Spiro_Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Workflow for the Wittig olefination of spirocyclic aldehydes.

The Aldol Condensation: A Comparative C-C Bond Formation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[10][11]

Expected Performance Comparison

For the base-catalyzed crossed Aldol condensation with a ketone (e.g., acetone), the following trends are anticipated:

Spirocyclic AldehydeExpected ReactivityExpected DiastereoselectivityRationale
Spiro[2.2]pentane-1-carbaldehyde HighModerateThe high electrophilicity of the carbonyl carbon will favor rapid reaction. The facial bias for nucleophilic attack may be influenced by the rigid spirocyclic framework, potentially leading to moderate diastereoselectivity.[12]
Spiro[3.3]heptane-2-carbaldehyde ModerateModerate to GoodThe defined chair-like or boat-like conformations of the cyclobutane rings could provide a more significant facial bias for the incoming enolate, potentially leading to improved diastereoselectivity compared to the more planar spiro[2.2]pentane system.[13]
Spiro[4.5]decane-1-carbaldehyde Low to ModerateGood to ExcellentThe bulky spiro[4.5]decane moiety is expected to create a strong steric bias for the approach of the nucleophile, leading to high diastereoselectivity.[1][14]
Experimental Protocol: Base-Catalyzed Aldol Condensation
  • Reaction Setup: In a round-bottom flask, dissolve the spirocyclic aldehyde (1.0 eq.) and the ketone (1.5 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq.) dropwise to the stirred solution at room temperature.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates consumption of the starting aldehyde. Acidify the reaction mixture with dilute hydrochloric acid to pH ~5-6.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Mechanism Diagram: Aldol Condensation

Aldol_Condensation cluster_enolate_formation Enolate Formation cluster_aldol_addition Aldol Addition cluster_dehydration Dehydration (optional) Ketone Ketone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Spiro_Aldehyde Spirocyclic Aldehyde Enolate->Spiro_Aldehyde Alkoxide Alkoxide Intermediate Spiro_Aldehyde->Alkoxide Nucleophilic Attack Beta_Hydroxy_Ketone β-Hydroxy Ketone Alkoxide->Beta_Hydroxy_Ketone Protonation Enone α,β-Unsaturated Ketone Beta_Hydroxy_Ketone->Enone - H₂O Beta_Hydroxy_Ketone->Enone

Caption: Mechanism of the base-catalyzed Aldol condensation.

The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[15][16] The reaction can proceed through either a singlet or triplet excited state of the carbonyl, influencing the stereochemical outcome.[17]

Expected Performance Comparison

In the reaction with an electron-rich alkene like 2,3-dimethyl-2-butene, the following outcomes are predicted:

Spirocyclic AldehydeExpected ReactivityExpected Regio/StereoselectivityRationale
Spiro[2.2]pentane-1-carbaldehyde HighModerate RegioselectivityThe high strain energy may favor the reaction. The regioselectivity will be governed by the stability of the 1,4-diradical intermediate, which may be influenced by the unique geometry of the spiro[2.2]pentane system.[18]
Spiro[3.3]heptane-2-carbaldehyde ModerateModerate to Good RegioselectivityThe conformational rigidity may lead to a more defined trajectory for the approaching alkene, potentially improving regioselectivity compared to the spiro[2.2]pentane analogue.
Spiro[4.5]decane-1-carbaldehyde Low to ModerateGood RegioselectivityThe significant steric bulk of the spiro[4.5]decane moiety is expected to strongly direct the incoming alkene to the less hindered face of the carbonyl, resulting in high regioselectivity.[15]
Experimental Protocol: Paternò-Büchi Reaction
  • Reaction Setup: In a quartz reaction vessel, dissolve the spirocyclic aldehyde (1.0 eq.) and the alkene (5.0 eq.) in an appropriate solvent (e.g., benzene or acetonitrile).

  • Photolysis: Irradiate the solution with a high-pressure mercury lamp (using a Pyrex filter for λ > 300 nm) at room temperature while stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS or TLC. Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the oxetane adducts.

Logical Diagram: Paternò-Büchi Reaction

Paterno_Buchi Spiro_Aldehyde Spirocyclic Aldehyde Excited_Aldehyde Excited State Aldehyde (S₁ or T₁) Spiro_Aldehyde->Excited_Aldehyde hν (Photoexcitation) Diradical 1,4-Diradical Intermediate Excited_Aldehyde->Diradical Alkene Alkene Alkene->Diradical Addition Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Conclusion

The reactivity of spirocyclic aldehydes in fundamental organic reactions is a nuanced interplay of ring strain, steric hindrance, and stereoelectronic effects. Highly strained systems like spiro[2.2]pentane-1-carbaldehyde are anticipated to exhibit enhanced reactivity, while larger, more sterically demanding frameworks such as spiro[4.5]decane-1-carbaldehyde are expected to provide greater stereocontrol. A thorough understanding of these structure-reactivity relationships is paramount for the effective utilization of these unique building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided protocols and mechanistic insights serve as a foundation for further exploration and optimization of reactions involving this fascinating class of compounds.

References

  • Regioselectivity in the Paternò-Büchi Reaction. Chin. J. Org. Chem.2007, 27, 1163-1168.
  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Stepan, A. F., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2021.
  • Expedite synthesis of various spiro[14][19]decane derivatives by dearomatization spirocyclization. ResearchGate.

  • Baldwin, S. W.; Blomquist, H. R. Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Lett.1982, 23, 1235-1238.
  • Kirschning, A. Stereoelectronic effects: Perlin effects in cyclohexane‐derived compounds. Chem. Eur. J.2019, 25, 11936-11945.
  • Gandon, V., et al. Stereoselective Synthesis of Polysubstituted Spiropentanes. J. Am. Chem. Soc.2022, 144, 17267-17275.
  • Wittig Reaction. Wikipedia. [Link]

  • Paternò–Büchi reaction. Wikipedia. [Link]

  • Diastereoselection in Aldol Reactions. Pharmacy 180.
  • Synthesis of (racemic) spiro[3.3]heptanones.
  • de Nanteuil, F., et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chem. Sci.2023, 14, 2636-2641.
  • Palchykov, V., et al. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Synthesis of spiro[3.3]heptane carbene and its rearrangement.
  • Trost, B. M.; Marrs, C. M. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. J. Am. Chem. Soc.1993, 115, 6636-6645.
  • Wintersteen, S., Jr.; Venkitachalam, S. Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
  • Regioselectivity in the Paternò-Büchi reaction.
  • Alabugin, I. V. Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. Chem. Rev.2016, 116, 9893-9976.
  • Muehling, O.; Wessig, P. Photochemical synthesis of benzoyl spiro[2.2]pentanes. Photochem. Photobiol. Sci.2006, 5, 1000-1005.
  • Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange.
  • Diastereoselectivity in Aldol condens
  • Hsung, R. P., et al. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Org. Biomol. Chem.2009, 7, 3331-3337.
  • Spiro[2.2]pentane-1-carbaldehyde (C6H8O). PubChemLite.
  • D'Auria, M.
  • The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds and Their Six-Member Ring Reference Compounds.
  • Stereoelectronic effect. Wikipedia. [Link]

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.
  • Wittig Reaction. Organic Chemistry Portal.
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. PubMed.
  • Hayashi, Y., et al.
  • Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones.
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. 2023, 28, 1789.
  • Alabugin, I. V. Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. Winter Conference of Young Scientists on Organic Chemistry. 2015.
  • Stereoelectronic Effects. Baran Lab, Scripps Research.
  • Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of w
  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Org. Lett.2023, 25, 7822-7826.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and validation parameters, empowering you to make informed decisions in your laboratory.

The unique spiroketal and aldehyde functionalities of this compound present distinct analytical challenges. This guide will focus on two of the most robust and widely adopted chromatographic techniques for aldehyde analysis:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

  • Gas Chromatography with Flame Ionization Detection (GC-FID) following pre-column derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

We will objectively compare the performance of these two methods based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[1][2][3][4][5]

The Imperative of Derivatization

Direct analysis of aldehydes by HPLC-UV or GC-FID can be challenging due to their poor chromophores and potential for thermal instability.[6][7] Derivatization is a chemical modification technique that converts the analyte into a derivative with improved analytical properties.[8]

  • For HPLC-UV , derivatization with DNPH introduces a dinitrophenylhydrazone moiety, which is a strong chromophore, enabling highly sensitive UV detection around 360 nm.[9][10][11]

  • For GC-FID , derivatization with PFBHA forms a stable oxime derivative that is more volatile and thermally stable than the parent aldehyde, leading to improved peak shape and sensitivity.[8][12][13]

Comparative Validation of HPLC-UV (DNPH) and GC-FID (PFBHA) Methods

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][14] The following sections detail the key validation parameters and compare the expected performance of the two methods for the analysis of this compound.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-UV (DNPH): This method generally offers excellent specificity. The derivatization reaction is specific to carbonyl compounds. Chromatographic separation on a C18 column can effectively resolve the DNPH derivative of this compound from other potential impurities. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the chromatographic peak.

  • GC-FID (PFBHA): GC provides very high separation efficiency, offering excellent resolution of the PFBHA-oxime derivative from closely related volatile impurities. The choice of a suitable capillary column (e.g., a mid-polar phase) is critical to achieving the desired separation.

Diagram: Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Lifecycle Management A Analyte Characterization (this compound) B Selection of Analytical Technique (HPLC vs. GC) A->B C Optimization of Derivatization & Chromatographic Conditions B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K Method Monitoring & Re-validation J->K

Caption: A generalized workflow for the development and validation of an analytical method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

ParameterHPLC-UV (DNPH)GC-FID (PFBHA)
Typical Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999

Both methods are capable of excellent linearity over a wide dynamic range. The highly conjugated system in the DNPH derivative provides a strong molar absorptivity, leading to a sensitive response in UV detection. The FID in GC is known for its wide linear range for carbon-containing compounds.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

ParameterHPLC-UV (DNPH)GC-FID (PFBHA)
Typical Recovery 98.0 - 102.0%98.0 - 102.0%

With careful optimization of the derivatization and extraction steps, both methods can achieve high levels of accuracy. Incomplete derivatization or degradation of the derivative are potential sources of error that must be controlled.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.

ParameterHPLC-UV (DNPH)GC-FID (PFBHA)
Repeatability (RSD) < 1.0%< 1.0%
Intermediate Precision (RSD) < 2.0%< 2.0%

Modern automated HPLC and GC systems contribute to the high precision of both methods. The robustness of the derivatization reaction is a key factor in achieving reproducible results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

ParameterHPLC-UV (DNPH)GC-FID (PFBHA)
Typical LOD ~0.03 µg/mL~0.03 µg/mL
Typical LOQ ~0.1 µg/mL~0.1 µg/mL

Both derivatization strategies significantly enhance the sensitivity of the respective methods, allowing for low detection and quantitation limits. The choice between the two may depend on the specific impurity profile and the required sensitivity for trace-level analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

ParameterHPLC-UV (DNPH)GC-FID (PFBHA)
Critical Parameters - Mobile phase composition- Column temperature- Flow rate- pH of derivatization- Inlet temperature- Oven temperature program- Carrier gas flow rate- Derivatization time/temp

The robustness of both methods should be thoroughly evaluated during development to ensure consistent performance. For the HPLC method, the stability of the DNPH derivative in the final solution should be assessed. For the GC method, the thermal stability of the PFBHA-oxime in the hot injector is a critical consideration.

Experimental Protocols

Protocol 1: HPLC-UV Analysis with DNPH Derivatization
  • Preparation of Derivatizing Reagent (DNPH Solution): Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 0.5 mL of concentrated hydrochloric acid.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Dilute the stock solution to prepare calibration standards and sample solutions.

    • To 1 mL of each standard and sample solution, add 1 mL of the DNPH reagent.

    • Vortex and allow to react at 40°C for 30 minutes in the dark.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (gradient elution may be required)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

Protocol 2: GC-FID Analysis with PFBHA Derivatization
  • Preparation of Derivatizing Reagent (PFBHA Solution): Dissolve 10 mg of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in 10 mL of a suitable solvent (e.g., toluene).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution to prepare calibration standards and sample solutions.

    • To 100 µL of each standard and sample solution, add 100 µL of the PFBHA reagent.

    • Cap the vial and heat at 60°C for 60 minutes.

    • Cool to room temperature before analysis.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

    • Detector: FID at 300°C

    • Injection Volume: 1 µL (split or splitless)

Diagram: Derivatization Reactions

Derivatization Reactions cluster_hplc HPLC-UV Derivatization cluster_gc GC-FID Derivatization Analyte1 This compound Product1 DNPH-Hydrazone Derivative (Strong UV Chromophore) Analyte1->Product1 + Reagent1 2,4-Dinitrophenylhydrazine (DNPH) Reagent1->Product1 Analyte2 This compound Product2 PFBHA-Oxime Derivative (Volatile & Thermally Stable) Analyte2->Product2 + Reagent2 O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Reagent2->Product2

Caption: Comparison of derivatization reactions for HPLC and GC analysis.

Conclusion and Recommendations

Both HPLC-UV with DNPH derivatization and GC-FID with PFBHA derivatization are powerful and reliable methods for the quantitative analysis of this compound. The choice between the two will depend on several factors:

  • Availability of Instrumentation: Both HPLC and GC are common in pharmaceutical laboratories.

  • Sample Matrix: For complex matrices, the high resolving power of GC may be advantageous.

  • Impurity Profile: The nature of potential impurities (volatile vs. non-volatile) will influence the choice of method.

  • Throughput Requirements: Modern UHPLC systems can offer significantly faster analysis times compared to conventional HPLC and GC.

For routine quality control of this compound, the HPLC-UV (DNPH) method is often preferred due to its robustness, ease of implementation, and the wealth of established literature for aldehyde analysis using this technique.[9][10] The GC-FID (PFBHA) method serves as an excellent orthogonal technique for confirmation of results and for the analysis of volatile impurities that may not be amenable to HPLC.

Ultimately, the selected method must be validated in your laboratory, with your specific instrumentation and reagents, to demonstrate its fitness for the intended purpose, in accordance with regulatory guidelines.[1][15]

References

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • High-Performance Liquid Chromatography (HPLC)
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • A Guide to Derivatiz
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
  • Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatiz
  • Analysis of 2,4-DNPH-Deriv
  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chrom
  • Analysis of Aldehydes in W
  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chrom
  • Derivatization Reactions and Reagents for Gas Chrom
  • GC/MS Analysis of Long-Chain Aldehydes
  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • ICH Guidance Q14 / Q2(R2)
  • This compound. Sigma-Aldrich.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Q2(R2)
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID

Sources

A Spectroscopic Vade Mecum for the Structural Elucidation of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of novel chemical entities is paramount. Spirocyclic systems, with their unique three-dimensional architecture, present both exciting opportunities for molecular design and significant challenges for structural elucidation.[1] This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—employed in the characterization of spiro compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to aid in the confident assignment of these fascinating structures.

The Unique Challenge of the Spiro Center

Spiro compounds feature two rings connected by a single common atom, the spiro center. This arrangement imparts significant rigidity and a defined three-dimensional geometry, which can be critical for biological activity.[1] However, this same structural feature can complicate spectroscopic interpretation. The spiro carbon is a quaternary center, making its direct observation in ¹³C NMR challenging. Furthermore, the fixed spatial orientation of the two rings can lead to complex proton and carbon chemical shift environments and through-space NMR correlations. Therefore, a multi-pronged spectroscopic approach is not just recommended but often essential for complete and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, and spiro compounds are no exception. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

¹H and ¹³C NMR: A Comparative Overview

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR experiments. For spiro compounds, several key features are of particular interest:

  • ¹H NMR : The chemical shifts and coupling constants of protons on the rings can reveal information about their substitution, conformation, and relative stereochemistry. Protons in sterically hindered environments due to the spirocyclic scaffold may exhibit unusual chemical shifts.

  • ¹³C NMR : The chemical shift of the spiro carbon itself is a key diagnostic signal, though it is often weak due to the lack of an attached proton. The chemical shifts of the other carbons in the rings provide information about the electronic environment and substitution pattern.

Comparative ¹H and ¹³C NMR Data for Spirooxindole Derivatives:

Compound/FeatureSpirooxindole A (Hypothetical)Spirooxindole B (Hypothetical, with electron-withdrawing group)Key Observations
Spiro Carbon (¹³C) ~72 ppm~75 ppmThe presence of an electron-withdrawing group deshields the spiro carbon, shifting its signal downfield.
Oxindole NH (¹H) ~7.5 ppm (singlet)~8.0 ppm (singlet)The chemical shift of the NH proton is sensitive to the electronic nature of the substituents on the oxindole ring.
Protons on Spiro-fused Ring (¹H) Complex multipletsFurther deshielded multipletsThe rigid spirocyclic structure often leads to complex splitting patterns due to diastereotopic protons.

Note: The chemical shifts are illustrative and can vary significantly based on the specific structure and solvent.

2D NMR Techniques: Unraveling Complex Connectivity

For complex spirocyclic systems, one-dimensional NMR spectra are often insufficient for complete assignment. Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and stereochemistry.

  • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of spin systems within each ring of the spiro compound.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and confirming the position of substituents.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons, providing invaluable information about the relative stereochemistry and conformation of the spirocyclic system.

The strategic application of these 2D NMR techniques allows for a comprehensive mapping of the molecular structure, overcoming the challenges posed by the complex spin systems often found in spiro compounds.[2][3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] For spiro compounds, IR spectroscopy is particularly useful for identifying key carbonyl, hydroxyl, amine, and other functional groups that may be present in the ring systems.

Comparative IR Absorption Frequencies for Spiro Compounds:

Functional GroupSpiroketoneSpirooxindoleSpiro-lactoneCharacteristic Absorption (cm⁻¹)
C=O (Ketone) 1715-1680 (strong)
C=O (Amide) 1680-1630 (strong)
N-H (Amide) 3500-3100 (medium)
C=O (Lactone) 1750-1735 (strong)
C-O (Ether/Ester) 1300-1000 (strong)

Note: The exact position of the absorption bands can be influenced by ring strain and conjugation.[6][7]

The presence or absence of these characteristic absorption bands can quickly confirm the successful incorporation of desired functional groups during the synthesis of novel spiro compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems and aromatic rings.[8][9] In the context of spiro compounds, UV-Vis spectroscopy can be used to compare the electronic properties of different derivatives and to study the interaction between the two ring systems.

The orthogonal arrangement of the two ring systems in many spiro compounds can limit electronic communication between them. However, substituents on the rings can significantly influence the UV-Vis absorption spectrum.

Comparative UV-Vis Absorption Data for Spirobifluorene Derivatives:

Compoundλmax (nm)Molar Absorptivity (ε)Observations
Spirobifluorene ~300, ~310HighCharacteristic absorption of the fluorene chromophore.
Substituted Spirobifluorene Red-shifted λmaxVariableElectron-donating or -withdrawing groups, or extended conjugation, can cause a bathochromic (red) shift in the absorption maximum.[10]

Note: The solvent can also have a significant effect on the UV-Vis spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[11] It also reveals fragmentation patterns that can be used to deduce structural information.

Ionization Techniques: A Critical Choice

The choice of ionization technique is crucial for the successful analysis of spiro compounds.

  • Electron Ionization (EI) : A "hard" ionization technique that often leads to extensive fragmentation. This can be useful for structural elucidation by analyzing the fragment ions, but the molecular ion peak may be weak or absent.[12][13]

  • Electrospray Ionization (ESI) and Chemical Ionization (CI) : "Soft" ionization techniques that typically produce a strong molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is ideal for confirming the molecular weight of the compound.[11][12]

The choice between hard and soft ionization depends on the analytical goal: EI for detailed fragmentation analysis and ESI or CI for unambiguous molecular weight determination.[14][15][16]

Comparative Mass Spectrometry Data for Isomeric Spiro Compounds:

FeatureIsomer AIsomer BKey Observations
Molecular Ion (m/z) IdenticalIdenticalThe molecular weight will be the same for isomers.
Fragmentation Pattern May differMay differThe relative abundance of fragment ions can be different due to the different stability of the fragments formed from each isomer. This can be used to distinguish between them.[17]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the spiro compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the tube and gently agitate to dissolve the sample completely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and adjust the depth using a gauge.

    • Place the spinner in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) using standard pulse programs.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the spiro compound.

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR stage.

  • Sample Analysis:

    • Place a small amount of the solid or liquid spiro compound directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.[18][19]

    • Collect the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups.[20]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the spiro compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the spiro compound of known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Instrument Setup:

    • Fill a cuvette with the blank solvent and place it in the spectrophotometer.

    • Zero the instrument using the blank.

  • Data Acquisition:

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the spiro compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the spiro compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the instrument's sensitivity.

  • Instrument Setup:

    • Choose the appropriate ionization source (e.g., ESI for soft ionization, EI for hard ionization).

    • Calibrate the mass analyzer using a known standard.

    • Set the appropriate instrument parameters (e.g., ion source temperature, voltages, collision energy for MS/MS).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., LC-MS, GC-MS).

    • Acquire the full scan mass spectrum.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak and determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights.[17]

Visualization of Experimental Workflows

experimental_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (5-50 mg in deuterated solvent) nmr_acq Data Acquisition (1D & 2D NMR) nmr_prep->nmr_acq nmr_proc Data Processing & Interpretation nmr_acq->nmr_proc end Structural Elucidation nmr_proc->end ir_prep ATR-FTIR (Direct sample placement) ir_acq Collect Spectrum ir_prep->ir_acq ir_proc Functional Group Analysis ir_acq->ir_proc ir_proc->end uv_prep Solution Preparation (Known concentration) uv_acq Measure Absorbance uv_prep->uv_acq uv_proc Determine λmax & ε uv_acq->uv_proc uv_proc->end ms_prep Dilute Sample (µg/mL - ng/mL) ms_acq Ionization & Mass Analysis ms_prep->ms_acq ms_proc Determine MW & Fragmentation ms_acq->ms_proc ms_proc->end start Spiro Compound (Unknown Structure)

logical_relationship structure Spiro Compound Structure nmr NMR (¹H, ¹³C, 2D) structure->nmr ir IR (Functional Groups) structure->ir uv UV-Vis (Conjugation) structure->uv ms MS (Molecular Weight) structure->ms connectivity Connectivity & Stereochemistry nmr->connectivity functional_groups Functional Groups ir->functional_groups electronic_properties Electronic Properties uv->electronic_properties molecular_formula Molecular Formula ms->molecular_formula connectivity->structure functional_groups->structure electronic_properties->structure molecular_formula->structure

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Hogenboom, A. C., van der Heeft, E., & de Jong, A. P. J. M. (2009). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 28(5), 643-677. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 2.3: Ionization Techniques. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Retrieved from [Link]

  • Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]

  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. Retrieved from [Link]

  • IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. Retrieved from [Link]

  • Quiroga, J., Rincón, D. A., Abonia, R., Insuasty, B., & Abonía, R. (2020). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 25(21), 5035. Retrieved from [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • Seacord, J. P., & Mowery, M. C. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 89(10), 1313-1317. Retrieved from [Link]

  • Elyashberg, M. E., & Williams, A. J. (2015). Identification and structure elucidation by NMR spectroscopy. In Annual Reports on NMR Spectroscopy (Vol. 84, pp. 1-103). Academic Press. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2017). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of compounds 1, and 16–19 in THF. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Argyropoulos, D., & Elyashberg, M. (2017). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 55(6), 548-558. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2999-3004. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (2022, February 25). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2017). UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. Retrieved from [Link]

  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(7), 5427-5448. Retrieved from [Link]

  • Allen, F., & Greiner, R. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Metabolites, 4(2), 334-355. Retrieved from [Link]

  • Cataldo, F. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 618915. Retrieved from [Link]

  • Woller, J. G., & Brodbelt, J. S. (2000). Electrospray ionization (ESI) tandem mass spectrometric analysis of meso-tetrakis(Heptafluoropropyl)porphyrin. Journal of the American Society for Mass Spectrometry, 11(1), 8-15. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision balancing efficiency, cost, and environmental impact. This guide provides a detailed comparison of two prominent methods for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen: the traditional Boots synthesis and the more modern, greener BHC (Boots-Hoechst-Celanese) process.

The Boots synthesis, developed in the 1960s, was the original commercial method for producing Ibuprofen. While a landmark achievement, it is a six-step process characterized by low atom economy and the use of hazardous reagents.[1] In contrast, the BHC process, developed in the 1980s, is a more streamlined three-step synthesis that offers significant improvements in terms of efficiency and environmental friendliness, earning it a Presidential Green Chemistry Challenge Award.[2][3]

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.

MetricBoots SynthesisBHC Synthesis
Number of Steps 63
Overall Yield ~40%[4]~77-80%[4][5]
Atom Economy ~40%[4]~77% (approaching 99% with acetic acid recovery)[3][6]
Key Catalyst Aluminum Chloride (stoichiometric)[7]Raney Nickel (catalytic), Palladium complex (catalytic)[2][8]
Primary Byproducts Aluminum trichloride hydrate, various organic and inorganic salts[6]Acetic acid (recyclable)[3]

The Traditional Boots Synthesis of Ibuprofen

The original Boots process, while historically significant, is a lengthy and inefficient route to Ibuprofen. It begins with the Friedel-Crafts acylation of isobutylbenzene and proceeds through a series of transformations to yield the final product.[1][7]

Experimental Workflow: Boots Synthesis

G cluster_0 Boots Synthesis of Ibuprofen Start Isobutylbenzene Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Step 2: Darzens Condensation (Ethyl chloroacetate, NaOEt) Intermediate1->Step2 Intermediate2 α,β-Epoxy ester Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (Aq. Acid, Heat) Intermediate2->Step3 Intermediate3 2-(4-isobutylphenyl)propanal Step3->Intermediate3 Step4 Step 4: Oxime Formation (Hydroxylamine) Intermediate3->Step4 Intermediate4 Aldoxime Step4->Intermediate4 Step5 Step 5: Dehydration (Acetic Anhydride) Intermediate4->Step5 Intermediate5 2-(4-isobutylphenyl)propionitrile Step5->Intermediate5 Step6 Step 6: Hydrolysis (Aq. Acid or Base) Intermediate5->Step6 End Ibuprofen Step6->End

Boots Synthesis Workflow
Experimental Protocol: Boots Synthesis

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • To a stirred solution of isobutylbenzene and a suitable solvent (e.g., carbon disulfide or nitrobenzene) at 0-5°C, slowly add anhydrous aluminum chloride.

  • Add acetyl chloride dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain 4'-isobutylacetophenone.

Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. Aluminum chloride, a Lewis acid, activates the acetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich isobutylbenzene ring, primarily at the para position due to steric hindrance from the isobutyl group.[7][9]

Step 2: Darzens Condensation

  • To a solution of 4'-isobutylacetophenone in a suitable solvent (e.g., benzene or diethyl ether), add sodium ethoxide.

  • Cool the mixture and add ethyl chloroacetate dropwise.

  • Stir the reaction at room temperature for several hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer, dry, and remove the solvent to yield the crude α,β-epoxy ester.

Causality: The Darzens condensation forms an epoxide ring. The strong base (sodium ethoxide) deprotonates the α-carbon of ethyl chloroacetate, creating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the acetophenone. The resulting alkoxide then undergoes an intramolecular SN2 reaction to displace the chloride and form the epoxide.[7][10]

Step 3: Hydrolysis and Decarboxylation

  • Heat the crude α,β-epoxy ester with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • The ester is hydrolyzed to a carboxylic acid, which then decarboxylates upon further heating to form 2-(4-isobutylphenyl)propanal.

  • Extract the aldehyde with an organic solvent, wash, dry, and purify by distillation.

Causality: The acidic conditions first catalyze the hydrolysis of the ester to a glycidic acid. This intermediate is unstable and readily undergoes decarboxylation (loss of CO2) to form the corresponding aldehyde.[7]

Step 4: Oxime Formation

  • React the 2-(4-isobutylphenyl)propanal with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The resulting aldoxime precipitates and can be collected by filtration.

Causality: This is a standard condensation reaction between an aldehyde and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.[7]

Step 5: Dehydration to Nitrile

  • Heat the aldoxime with a dehydrating agent, such as acetic anhydride.

  • The reaction mixture is then cooled and poured into water to precipitate the nitrile.

  • The crude 2-(4-isobutylphenyl)propionitrile is collected and purified.

Causality: Acetic anhydride is a powerful dehydrating agent that facilitates the elimination of a water molecule from the oxime to form the corresponding nitrile (a compound containing a C≡N triple bond).[7]

Step 6: Hydrolysis to Ibuprofen

  • Heat the nitrile under reflux with a strong aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • After the reaction is complete, cool the mixture.

  • If basic hydrolysis is used, acidify the solution to precipitate the carboxylic acid.

  • Collect the crude Ibuprofen by filtration and purify by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Causality: The nitrile group is hydrolyzed to a carboxylic acid in two main stages. First, it is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[11][12]

The "Green" BHC Synthesis of Ibuprofen

The BHC process is a testament to the principles of green chemistry, offering a more efficient and environmentally benign route to Ibuprofen. It significantly reduces the number of steps and the amount of waste generated.[5][6]

Experimental Workflow: BHC Synthesis

G cluster_1 BHC 'Green' Synthesis of Ibuprofen Start_BHC Isobutylbenzene Step1_BHC Step 1: Friedel-Crafts Acylation (Acetic Anhydride, HF) Start_BHC->Step1_BHC Intermediate1_BHC 4'-Isobutylacetophenone Step1_BHC->Intermediate1_BHC Step2_BHC Step 2: Catalytic Hydrogenation (H2, Raney Nickel) Intermediate1_BHC->Step2_BHC Intermediate2_BHC 1-(4-isobutylphenyl)ethanol Step2_BHC->Intermediate2_BHC Step3_BHC Step 3: Palladium-Catalyzed Carbonylation (CO, Pd catalyst) Intermediate2_BHC->Step3_BHC End_BHC Ibuprofen Step3_BHC->End_BHC

BHC Synthesis Workflow
Experimental Protocol: BHC Synthesis

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • In a suitable pressure reactor, charge isobutylbenzene and acetic anhydride.

  • Introduce anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.

  • Heat the mixture under pressure (e.g., 10 atm) at a controlled temperature (e.g., 80°C) for a few hours.[13]

  • After the reaction, recover the HF for reuse.

  • Isolate the 4'-isobutylacetophenone by distillation.

Causality: This step is also a Friedel-Crafts acylation, but it utilizes the highly efficient and recyclable catalyst, anhydrous HF. HF protonates the acetic anhydride, generating a potent acylating agent. The high efficiency and recyclability of HF make this step significantly greener than the corresponding step in the Boots process.[8][14]

Step 2: Catalytic Hydrogenation

  • In a hydrogenation reactor, dissolve 4'-isobutylacetophenone in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen gas (e.g., 6.89 atm) and heat to a moderate temperature (e.g., 70°C).[13]

  • Maintain the reaction under stirring until the uptake of hydrogen ceases.

  • Filter off the Raney Nickel catalyst (which can be recycled) and remove the solvent to obtain 1-(4-isobutylphenyl)ethanol.

Causality: Raney Nickel is a highly active hydrogenation catalyst. The hydrogen gas adsorbs onto the surface of the nickel, and the ketone is also adsorbed onto the catalyst surface. This proximity facilitates the addition of hydrogen across the carbonyl double bond, reducing it to a secondary alcohol.[8]

Step 3: Palladium-Catalyzed Carbonylation

  • In a pressure reactor, charge the 1-(4-isobutylphenyl)ethanol, a palladium catalyst (e.g., PdCl2), a phosphine ligand (e.g., triphenylphosphine), and an acidic aqueous medium (e.g., hydrochloric acid).

  • Pressurize the reactor with carbon monoxide (e.g., up to 165 atm) and heat to a temperature of around 130°C.[13][15]

  • After the reaction is complete, cool the reactor and release the pressure.

  • Separate the organic phase containing Ibuprofen.

  • The palladium catalyst can be recovered and recycled. The crude Ibuprofen is then purified by crystallization.

Causality: This is a complex catalytic cycle. The palladium catalyst, in the presence of carbon monoxide and an acid, facilitates the insertion of a carbonyl group (from CO) into the benzylic C-O bond of the alcohol, ultimately forming the carboxylic acid moiety of Ibuprofen. The acidic conditions are crucial for the reaction to proceed efficiently.[2][15][16]

Conclusion: A Clear Winner in Efficiency and Sustainability

The comparison between the Boots and BHC syntheses of Ibuprofen provides a compelling case study in the evolution of chemical manufacturing towards greener and more efficient processes. The BHC route, with its three catalytic steps, significantly higher overall yield, and vastly improved atom economy, represents a paradigm shift from the stoichiometric and waste-intensive Boots process. For researchers and drug development professionals, the BHC synthesis serves as an exemplary model of how the principles of green chemistry can be applied to produce essential medicines in a more sustainable and economically viable manner. The choice of synthesis route has profound implications not only for the cost of production but also for the environmental footprint of the pharmaceutical industry.

References

  • Sanchez-Viesca, F., & Gomez, R. (2018).
  • LibreTexts. (2021, August 12). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Clark, J. (2016, February). hydrolysis of nitriles. Chemguide.
  • Anh - Tuan, A., et al. (2021).
  • Nomura, J., et al. (2013). Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. Proceedings of the National Academy of Sciences, 110(8), 2810–2815.
  • Chiang, Y. H. (1971). Nitrile Oxide Synthesis Via Oxime. The Journal of Organic Chemistry, 36(15), 2146–2155.
  • Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides. V. A New Synthesis of Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812.
  • Elango, V. (1990). Process for producing ibuprofen.
  • Wikipedia contributors. (2024, January 5). Ibuprofen. Wikipedia.
  • Hughes, D. L. (1993). A Simple Synthesis of Nitriles from Aldoximes. The Journal of Organic Chemistry, 58(25), 7134–7135.
  • The Organic Chemistry Tutor. (2018, May 14). Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism [Video]. YouTube.
  • The Science Snail. (2018, October 11).
  • Semantic Scholar. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
  • Quantum Pioneer 24. (n.d.). The Chemical Journey: Understanding Ibuprofen Synthesis and Properties.
  • ResearchGate. (n.d.). Synthesis route of Boot's synthesis of ibuprofen.
  • Hoechst Celanese Corporation. (1997). Catalyst recycle in the carbonylation of isobutylphenylethanol to ibuprofen. Canadian Intellectual Property Office.
  • Dang, S. (n.d.). Synthesis of Ibuprofen. Scribd.
  • BenchChem. (2025). Application Note: Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone.
  • Bristol University. (n.d.). Synthesis.
  • Jang, E. J., et al. (1999). Regioselective synthesis of ibuprofen via the palladium complex catalyzed hydrocarboxylation of 1-(4-isobutylphenyl)ethanol.
  • Faming, Z., & Guobin, S. (2021). Preparation method of ibuprofen.
  • Raja, S., et al. (2014). Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst.
  • de Souza, R. O. M. A., et al. (2010). Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. Molecules, 15(4), 2530-2537.
  • eCampusOntario. (n.d.). 9.4 Reaction Yields. Enhanced Introductory College Chemistry.
  • Gaikar, V. G., & Jadhav, V. H. (2010). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Chemical Reactor Engineering, 8(1).
  • University of California, Santa Cruz. (n.d.).
  • Anh - Tuan, A., et al. (2021).
  • ResearchGate. (n.d.). The BHC synthesis of ibuprofen.
  • Kilburg, M., & silver. (2019, April 11). Ibuprofen Synthesis. Synaptic.
  • Cann, M. C., & Connelly, M. E. (2000). Real World Cases in Green Chemistry. American Chemical Society.
  • RSC Education. (n.d.). Ibuprofen – a case study in green chemistry.
  • Suzhou Highfine Biotech. (n.d.). Synthesis of Nitrile.
  • Khan, M. S. Y., & Akhtar, M. (2005). Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives. European Journal of Medicinal Chemistry, 40(4), 371-376.
  • Halcon SD Group, Inc. (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • Khan, M. S. Y., & Akhtar, M. (2005). Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen. European Journal of Medicinal Chemistry, 40(4), 371-376.
  • U.S. Environmental Protection Agency. (2022, March 26).
  • Kantam, M. L., et al. (2006). Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite.
  • Chakraborty, A., & Adhikari, T. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.
  • ResearchGate. (n.d.). BHC's 3-step ibuprofen production process.
  • ResearchGate. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
  • Dang, S. (n.d.). Synthesis of Ibuprofen. Scribd.
  • Jamison, T. F., & Snead, D. R. (2021). Continuous flow synthesis of ibuprofen.
  • Ali, A., et al. (2021). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Journal of the Chemical Society of Pakistan, 43(6).

Sources

A Comparative Guide to the Biological Activities of 1,4-Dioxaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The 1,4-Dioxaspiro[4.5]decane moiety, a unique spiroketal structure, has garnered significant interest due to its presence in various biologically active compounds. This guide provides a comparative analysis of the biological activities of derivatives of 1,4-Dioxaspiro[4.5]decane, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. While a comprehensive comparative study on a homologous series of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on related derivatives to provide a valuable comparative perspective.

Introduction to the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-Dioxaspiro[4.5]decane core is a bicyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined by a common spiro carbon atom. This rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, which can lead to specific and potent interactions with biological targets. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities.

Comparative Biological Evaluation of 1,4-Dioxaspiro[4.5]decane Derivatives

This section will delve into the diverse biological activities exhibited by derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold, including anticancer, antimicrobial, and receptor binding activities.

Anticancer Activity

Several studies have highlighted the potential of spiro compounds, including those with the 1,4-Dioxaspiro[4.5]decane core, as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of cancer-specific pathways.

A study on spiro-bisheterocyclic molecules demonstrated their ability to sensitize breast cancer cells to apoptosis by targeting the p53–MDM2 interaction.[1] While not direct derivatives of this compound, these findings underscore the potential of the spiro architecture in developing novel anticancer therapeutics. The general mechanism involves the disruption of the interaction between p53, a tumor suppressor protein, and its negative regulator MDM2, leading to the reactivation of p53's tumor-suppressing functions.[1]

Table 1: Comparative Anticancer Activity of Selected Spiro Compounds

Compound ClassCancer Cell LineActivity Metric (e.g., IC50)Reference
Spiro-bisheterocyclesMCF-7, MDA-MB-231Significant reduction in proliferation[1]
SpironolactoneVarious cancer cellsInhibition of cell growth, chemosensitization[2][3][4]
Antimicrobial Activity

The spiroketal moiety is a common feature in many natural products with potent antimicrobial properties.[5] Derivatives of 1,4-Dioxaspiro[4.5]decane have been investigated for their potential as novel antimicrobial agents. The mechanism of action for such compounds can vary, often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.

While specific data on this compound derivatives is limited, the broader class of spiro compounds has shown promise. The evaluation of antimicrobial activity is typically conducted using methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Receptor Binding Activity

The rigid structure of the 1,4-Dioxaspiro[4.5]decane scaffold makes it an attractive candidate for the design of ligands that can selectively bind to specific receptors.

Studies have explored derivatives of 1,4-dioxa-spiro[4.5]decane as ligands for α1-adrenoceptors and 5-HT1A serotonin receptors.[6] These receptors are implicated in a variety of physiological processes, and ligands that selectively target them are of great interest for the treatment of cardiovascular and neurological disorders. For instance, certain arylpiperazine derivatives of 1,4-dioxaspiro[4.5]decane have emerged as promising α1 receptor antagonists or potent 5-HT1A receptor agonists.[6]

Furthermore, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists, which are potential therapeutic agents for Alzheimer's disease.[7] These studies highlight the tunability of the spiro scaffold to achieve desired receptor binding profiles.

Table 2: Receptor Binding Affinity of Selected 1,4-Dioxaspiro[4.5]decane Derivatives

Derivative ClassTarget ReceptorAffinity (e.g., Ki, pKi)Reference
Arylpiperazine derivatives5-HT1AHigh affinity and potency[6]
Arylpiperazine derivativesα1-adrenoceptorPromising antagonists[6]
1-Oxa-8-azaspiro[4.5]decanesM1 muscarinicPreferential affinity[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of 1,4-Dioxaspiro[4.5]decane derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-Dioxaspiro[4.5]decane derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Derivatives compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4h) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Protocol 2: Nitric Oxide Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[5][9][10][11]

Principle: The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the 1,4-Dioxaspiro[4.5]decane derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.

NO_Assay_Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Derivatives A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance (540 nm) F->G H 8. Calculate NO Inhibition G->H

Caption: Workflow for the nitric oxide production assay.

Protocol 3: Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor.[12][13][14][15]

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation containing the receptor (e.g., cell membranes) in the presence of varying concentrations of a competing unlabeled ligand (the test compound). The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or a purified receptor preparation.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis receptors Receptor Preparation incubation_mix Incubate Together receptors->incubation_mix radioligand Radioligand radioligand->incubation_mix test_compound Test Compound (Unlabeled) test_compound->incubation_mix filtration Rapid Filtration incubation_mix->filtration scintillation Scintillation Counting filtration->scintillation data_plot Plot % Binding vs. [Test Compound] scintillation->data_plot calculate_ic50 Calculate IC50 data_plot->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Caption: General workflow of a radioligand receptor binding assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-Dioxaspiro[4.5]decane derivatives is highly dependent on the nature and position of the substituents on the spirocyclic core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[6][16][17][18]

For instance, in the case of the α1 and 5-HT1A receptor ligands, the nature of the arylpiperazine moiety and the length of the linker connecting it to the spiroketal core have been shown to be critical for activity and selectivity.[6] Similarly, for M1 muscarinic agonists, modifications at the 2- and 3-positions of the 1-oxa-8-azaspiro[4.5]decane skeleton significantly influenced their affinity and efficacy.[7]

A general observation from the available literature is that even small structural modifications to the 1,4-Dioxaspiro[4.5]decane scaffold can lead to profound changes in biological activity. This highlights the importance of systematic derivatization and comprehensive biological evaluation in the discovery of new therapeutic agents based on this promising chemical entity.

Conclusion

The 1,4-Dioxaspiro[4.5]decane scaffold represents a versatile platform for the development of novel bioactive compounds. While direct comparative data for this compound derivatives is sparse, the broader family of its derivatives has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neuroscience. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and more effective therapeutic agents based on this intriguing spiroketal framework. Further systematic studies focusing on the derivatization of the 8-position of the 1,4-Dioxaspiro[4.5]decane ring are warranted to fully explore the therapeutic potential of this chemical class.

References

  • Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. PubMed. [Link]

  • Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Royal Society of Chemistry. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Journal of Drug Delivery and Therapeutics. [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]

  • Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]

  • NO Levels in Neuroinflammatory Response by a Quantitative Assay. JoVE. [Link]

  • Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. MDPI. [Link]

  • Spironolactone inhibits the growth of cancer cells but not of healthy... ResearchGate. [Link]

  • Spironolactone and XPB: An Old Drug with a New Molecular Target. National Institutes of Health. [Link]

  • Spironolactone selectively induces cell death and inhibits the growth... ResearchGate. [Link]

  • Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. PubMed. [Link]

  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and safety, our handling of chemical reagents extends throughout their entire lifecycle, from procurement to disposal. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (CAS No: 93245-98-8), ensuring the protection of personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the critical first step in determining safe handling and disposal procedures. This compound is an organic compound whose toxicological properties necessitate its classification as hazardous waste. The primary risks associated with this compound are based on its GHS (Globally Harmonized System) classification.

A thorough risk assessment reveals that the principal routes of exposure are ingestion, skin/eye contact, and inhalation. The lack of comprehensive ecological data further underscores the need to prevent its release into the environment by treating all waste streams containing this chemical as hazardous.[1]

Table 1: GHS Hazard Identification for this compound

Hazard Classification GHS Code Signal Word Hazard Statement Authoritative Source
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed Angene Chemical SDS[2]
Skin Irritation Category 2 Warning H315: Causes skin irritation Sigma-Aldrich SDS
Serious Eye Irritation Category 2A Warning H319: Causes serious eye irritation Sigma-Aldrich SDS[3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Sigma-Aldrich SDS[3] |

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the establishment of appropriate engineering controls and the use of specified PPE are mandatory. The causality is direct: the required PPE creates essential barriers against the identified hazards.

  • Engineering Controls : All handling of this compound, including transfers to a waste container, should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[3][4]

  • Personal Protective Equipment : The selection of PPE is dictated by the chemical's hazard profile.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield. Standard laboratory glasses are insufficient. Goggles provide a seal to protect against splashes that can cause serious eye irritation.[2][3][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Prevents direct skin contact, which can lead to irritation. Gloves should be inspected before use and removed carefully to avoid skin contamination.[5]

| Body Protection | A properly fastened laboratory coat. | Protects skin and personal clothing from accidental contamination.[6] |

Waste Characterization and Segregation: A Logic-Based Approach

Under the Resource Conservation and Recovery Act (RCRA), the entity generating chemical waste is responsible for its characterization.[7][8] Due to its toxic and irritant properties, this compound must be managed as hazardous waste.[9]

The cornerstone of safe chemical waste management is the rigorous segregation of incompatible materials to prevent dangerous reactions.[10][11] This chemical is incompatible with strong oxidizing agents.[5] Therefore, it must never be mixed with waste streams containing materials like nitric acid, permanganates, or peroxides.

The following decision workflow illustrates the correct segregation logic.

G Diagram 1: Waste Segregation Workflow cluster_start cluster_decision cluster_streams Waste Streams cluster_final start Unwanted Material: 1,4-Dioxaspiro[4.5]decane- 8-carbaldehyde decision1 Is the material pure or mixed only with compatible non-halogenated solvents? start->decision1 stream_nonhal Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' decision1->stream_nonhal  Yes stream_hal Is the other component a halogenated solvent (e.g., DCM, Chloroform)? decision1->stream_hal  No, it's mixed  with something else final_step 1. Securely cap the container. 2. Store in a designated Satellite Accumulation Area (SAA). 3. Ensure secondary containment. 4. Contact EHS for pickup. stream_nonhal->final_step stream_incompatible INCOMPATIBLE - DO NOT MIX Consult EHS for disposal of novel mixtures. Potential incompatibles include: - Strong Oxidizers - Strong Acids/Bases stream_hal->stream_incompatible  No stream_hal_yes Collect in container labeled: 'HALOGENATED ORGANIC WASTE' stream_hal->stream_hal_yes  Yes stream_hal_yes->final_step

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and temporary storage of waste this compound in a laboratory setting.

Step 1: Container Selection

  • Action: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or an approved supplier.

  • Causality: The container must be constructed of a material chemically compatible with organic aldehydes and solvents (e.g., high-density polyethylene or glass) and feature a secure, vapor-tight screw cap to prevent leakage and vapor release.[10][12] Re-using old solvent bottles is permissible only if the original label is completely defaced and the bottle is relabeled as hazardous waste.[9]

Step 2: Waste Collection

  • Action: In a chemical fume hood, carefully transfer the waste chemical into the designated waste container. Avoid overfilling; leave at least one inch of headspace to allow for vapor expansion.[10]

  • Causality: Performing the transfer in a fume hood protects the user from inhaling potentially irritating vapors.[3] Leaving adequate headspace is a critical safety measure to prevent pressure buildup and potential container rupture.[10]

Step 3: Labeling

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name(s) of all constituents, and an indication of the associated hazards (e.g., "Toxic," "Irritant").[9][13]

  • Causality: Immediate and accurate labeling is a federal requirement under EPA/RCRA regulations.[13] It ensures that anyone handling the container is aware of its contents and potential dangers, preventing accidental mixing or improper handling.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Keep the sealed waste container at or near the point of generation in a designated SAA.[10][13] The container must be kept closed at all times except when adding waste.[9][10] Place the container in a secondary containment bin to mitigate potential spills.[11]

  • Causality: The SAA provides a controlled, supervised location for waste.[7] Keeping containers closed prevents the release of vapors and reduces exposure risk. Secondary containment ensures that any potential leaks are captured before they can spread.[11]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a waste pickup.[11] Do not move the waste to other laboratories or attempt to transport it off-site yourself.[13]

  • Causality: Final disposal of hazardous waste must be conducted by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][14] Your EHS department manages this "cradle-to-grave" tracking process to ensure regulatory compliance.[13]

Emergency Procedures and Spill Management

In the event of an accidental release, a swift and correct response is critical to minimizing harm.

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[1][6]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[15]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container of spill cleanup debris as hazardous waste and dispose of it through EHS.[9]

For a Large Spill or Any Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response line or EHS.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately and cautiously rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately consult a physician.[2][3]

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[2]

References

  • Safety Data Sheet for this compound. Angene Chemical. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. Synerzine. [Link]

  • Aldehydes Waste Compatibility. CP Lab Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Safe Handling of 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde (CAS No. 93245-98-8), moving beyond standard safety data sheets to offer practical, field-proven insights. Our commitment is to empower your research by ensuring you can work with this compound confidently and safely.

Hazard Assessment and Chemical Profile

This compound is an organic compound with the molecular formula C₉H₁₄O₃.[1] While comprehensive toxicological data is not widely available, the primary known hazard is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Anecdotal and structural-activity relationship data suggest potential for skin, eye, and respiratory irritation.

A crucial aspect of safe handling is understanding the physical properties of the substance, as these can influence its behavior in the laboratory environment.

PropertyValueSource
CAS Number 93245-98-8[1][2]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Physical Form Liquid[3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[3]

Currently, there are no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH, for this compound.[2][4][5] In the absence of specific OELs, it is prudent to handle this compound with a high degree of caution, minimizing all potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a comprehensive approach is necessary to protect against ingestion, inhalation, and skin/eye contact.

Hand Protection

Given the potential for skin irritation and absorption, selecting the right gloves is critical. Standard disposable nitrile gloves offer fair, short-term protection for incidental contact.[6][7] However, for prolonged handling or in the event of a spill, more robust protection is required.

Recommended Glove Types:

  • Butyl Rubber: Offers excellent protection against aldehydes.[7] Breakthrough times are generally greater than 8 hours, making them suitable for extended handling.

  • Neoprene: Provides good protection, with breakthrough times typically exceeding 4 hours.[7]

  • Nitrile (thicker than standard disposable): Can be used for tasks with a moderate risk of contact, but breakthrough times are generally shorter, in the range of 1 to 4 hours.[7]

Glove Selection and Use Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal. Do not reuse disposable gloves.

Eye and Face Protection

To safeguard against splashes and aerosols, the following are mandatory:

  • Chemical Safety Goggles: These should provide a complete seal around the eyes.

  • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

Body Protection

A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, consider the following:

  • Chemical-Resistant Apron: Worn over the lab coat, this provides an additional layer of protection.

  • Long-Sleeved Garments and Closed-Toe Shoes: These are essential to minimize exposed skin.

Respiratory Protection

Given the potential for respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations at a safe level, or during a large spill, respiratory protection is necessary.

Recommended Respirator and Cartridge:

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with a half or full facepiece.

  • Cartridge Type: A combination Formaldehyde/Organic Vapor cartridge is recommended.[8][9][10][11][12] These cartridges are specifically designed to filter out aldehyde vapors. For environments where particulates may also be present, a P100 filter should be included with the cartridge.[9][10]

A formal respiratory protection program, including fit testing and training, is required for all personnel who wear respirators.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound cluster_hand Hand Protection cluster_eye_face Eye and Face Protection cluster_body Body Protection cluster_respiratory Respiratory Protection start Assess Task-Specific Risks glove_choice Select Appropriate Gloves start->glove_choice eye_protection Mandatory Eye/Face Protection start->eye_protection body_protection Select Body Covering start->body_protection respiratory_assessment Assess Ventilation start->respiratory_assessment incidental Incidental Contact: Standard Nitrile Gloves glove_choice->incidental Low Risk prolonged Prolonged/High-Risk Contact: Butyl Rubber or Neoprene Gloves glove_choice->prolonged High Risk goggles Chemical Safety Goggles eye_protection->goggles face_shield Face Shield (in addition to goggles) eye_protection->face_shield lab_coat Lab Coat (minimum) body_protection->lab_coat apron Chemical-Resistant Apron (for splash risk) body_protection->apron fume_hood Work in Chemical Fume Hood respiratory_assessment->fume_hood respirator_needed Respirator Required? (spill, poor ventilation) fume_hood->respirator_needed respirator_selection Select NIOSH-Approved Respirator with Formaldehyde/Organic Vapor Cartridge respirator_needed->respirator_selection Yes no_respirator No Respirator Needed respirator_needed->no_respirator No

Caption: PPE Selection Workflow for Handling this compound

Operational and Disposal Plans

A proactive approach to operational safety and waste management is crucial for minimizing risks and ensuring compliance.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[13][15][16] The recommended storage temperature is under -20°C in an inert atmosphere.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Aldehydes can react exothermically with these substances.[17][18]

Spill Response

Prompt and appropriate action is critical in the event of a spill.

For a Minor Spill (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: This includes, at a minimum, a lab coat, chemical safety goggles, and appropriate gloves (butyl rubber or neoprene recommended).

  • Contain the Spill: Use an absorbent material, such as vermiculite or a commercial spill pillow, to absorb the liquid.

  • Clean the Area: Once the liquid is absorbed, clean the affected surface with a suitable decontamination solution (see section 3.3).

  • Collect Waste: Place all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled hazardous waste container.

For a Major Spill (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and institutional safety office.

  • Isolate the Area: Close doors to the affected area to prevent the spread of vapors.

  • Do Not Attempt to Clean Up: A major spill requires a trained emergency response team with appropriate respiratory protection.

Spill_Response_Plan cluster_spill Spill Response Plan cluster_minor Minor Spill (in fume hood) cluster_major Major Spill (outside fume hood) spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill alert_minor Alert Nearby Personnel assess_spill->alert_minor Minor evacuate_major Evacuate Immediate Area assess_spill->evacuate_major Major don_ppe_minor Don PPE (Gloves, Goggles, Lab Coat) alert_minor->don_ppe_minor contain_minor Contain with Absorbent Material don_ppe_minor->contain_minor clean_minor Clean and Decontaminate Surface contain_minor->clean_minor collect_waste_minor Collect Waste in Labeled Container clean_minor->collect_waste_minor alert_major Notify Supervisor and Safety Office evacuate_major->alert_major isolate_major Isolate the Area (close doors) alert_major->isolate_major await_response Await Trained Emergency Response isolate_major->await_response

Caption: Spill Response Plan for this compound

Decontamination

Thorough decontamination of surfaces and equipment is essential to prevent cross-contamination and accidental exposure. While aldehydes themselves can be used as disinfectants, they are not recommended for routine surface decontamination in a laboratory setting due to their own hazards.[19]

Recommended Decontamination Procedure:

  • Initial Cleaning: For surfaces with visible contamination, first absorb the bulk of the material with a paper towel or other absorbent material.

  • Wash with Soap and Water: Thoroughly wash the surface with a laboratory-grade detergent and water.

  • Rinse: Rinse the surface with clean water.

  • Final Wipe-Down: For a final decontamination step, a 10% bleach solution can be effective, followed by a final water rinse to remove bleach residue.[20] Ensure a sufficient contact time of at least 10 minutes.[20]

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be compatible with organic chemicals.

  • Solid Waste: All contaminated solid materials (gloves, absorbent pads, paper towels, etc.) should be placed in a separate, sealed, and labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[7][21]

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency medical personnel.

References

  • 3M™ Formaldehyde/Organic Vapor Cartridge 6005, 60 EA/Case. (n.d.). 3M. Retrieved January 12, 2026, from [Link]

  • 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100, 30 pairs/case. (n.d.). 3M. Retrieved January 12, 2026, from [Link]

  • 3M, Organic Formaldehyde Vapor, Cartridge/Filters, P100, 2 Per Pack. (n.d.). Aramsco. Retrieved January 12, 2026, from [Link]

  • 3M 6005 Formaldehyde/Organic Vapor Respirator Cartridge. (n.d.). American Industrial Safety. Retrieved January 12, 2026, from [Link]

  • 3M 6005 Cartridge for Formaldehyde and Organic Vapors. (n.d.). Sylprotec.com. Retrieved January 12, 2026, from [Link]

  • Decontamination of laboratory areas. (n.d.). Retrieved January 12, 2026, from [Link]

  • Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety. Retrieved January 12, 2026, from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved January 12, 2026, from [Link]

  • Why does aldehyde not react with mild oxidising agents? Shouldn't it change to carboxylic acid instead of remaining same? : r/OrganicChemistry. (2024, September 30). Reddit. Retrieved January 12, 2026, from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved January 12, 2026, from [Link]

  • Decontamination Methods for Laboratory Biosafety. (2017, July 14). JoVE. Retrieved January 12, 2026, from [Link]

  • Decontamination and Disinfection. (n.d.). MIT EHS. Retrieved January 12, 2026, from [Link]

  • Formaldehyde - IDLH. (n.d.). NIOSH. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 12, 2026, from [Link]

  • Breakthrough time (BT) for different glove types, no movement versus... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH. Retrieved January 12, 2026, from [Link]

  • oxidation of aldehydes and ketones. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved January 12, 2026, from [Link]

  • Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. (n.d.). Retrieved January 12, 2026, from [Link]

  • Examples of Incompatible Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. (n.d.). CDC. Retrieved January 12, 2026, from [Link]

  • Incompatible Chemicals. (n.d.). Risk Management and Safety. Retrieved January 12, 2026, from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved January 12, 2026, from [Link]

  • Chemical Resistance Chart. (n.d.). Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 12, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). P2 InfoHouse. Retrieved January 12, 2026, from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety. Retrieved January 12, 2026, from [Link]

  • GLOVE SELECTION CHART. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thermal decomposition reactions of acetaldehyde and acetone on Si(100). (n.d.). UNL Digital Commons. Retrieved January 12, 2026, from [Link]

  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Protect IU. Retrieved January 12, 2026, from [Link]

  • Handling and Storing Chemicals. (n.d.). Lab Manager Magazine. Retrieved January 12, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 12, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved January 12, 2026, from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved January 12, 2026, from [Link]

  • The thermal decomposition of acetaldehyde: the formation of hydrogen. (1963). Journal of the Chemical Society (Resumed). Retrieved January 12, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Discuss Kinetics of Thermal Decomposition of acetaldehyde | Chemical Kinetics | Physical Chemistry. (2019, July 26). YouTube. Retrieved January 12, 2026, from [Link]

Sources

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